molecular formula C10H9BrO4 B3025234 Dimethyl 2-bromoisophthalate CAS No. 39622-80-5

Dimethyl 2-bromoisophthalate

Cat. No.: B3025234
CAS No.: 39622-80-5
M. Wt: 273.08 g/mol
InChI Key: GHPOMFOMBISJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-bromoisophthalate is a useful research compound. Its molecular formula is C10H9BrO4 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 2-bromoisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-bromoisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 2-bromobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPOMFOMBISJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192163
Record name 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39622-80-5
Record name 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39622-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Molecular Identity and Physical Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dimethyl 2-Bromoisophthalate: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of Dimethyl 2-bromoisophthalate (CAS No. 39622-80-5), a key chemical intermediate for researchers, chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the structural nuances that dictate its reactivity and utility in modern synthesis, offering field-proven insights into its application.

Dimethyl 2-bromoisophthalate is an aromatic compound distinguished by a unique substitution pattern on the benzene ring: two methyl ester groups situated meta to each other (positions 1 and 3) and a bromine atom at the position between them (position 2). This specific arrangement, particularly the steric crowding around the bromine atom by the two bulky ester groups, is the primary determinant of its chemical behavior and synthetic potential.

The compound is a solid at ambient temperature and exhibits limited solubility in aqueous media, necessitating the use of organic solvents in most reaction schemes.[1][2]

Table 1: Chemical Identifiers and Physical Properties

Property Value Source(s)
CAS Number 39622-80-5 [3]
Molecular Formula C₁₀H₉BrO₄ [3]
Molecular Weight 273.08 g/mol [3]
Synonyms 2-Bromoisophthalic acid dimethyl ester [3]
Physical Form Solid [1]
Density 1.5 ± 0.1 g/cm³ [3]
Boiling Point 313.0 ± 22.0 °C at 760 mmHg [3]
Flash Point 143.1 ± 22.3 °C [3]

| Solubility | Very slightly soluble in water (0.52 g/L at 25°C) |[2] |

Caption: Chemical structure of Dimethyl 2-bromoisophthalate.

Spectroscopic Signature and Structural Elucidation

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific isomer is limited, its structure allows for predictable spectral features.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Region (δ 7.5-8.5 ppm): Three distinct signals for the aromatic protons, likely showing complex splitting patterns (doublets, triplets).- Methyl Region (δ 3.8-4.0 ppm): Two separate singlets (3H each) for the two methyl ester groups due to the asymmetric electronic environment created by the ortho-bromine atom.
¹³C NMR - Carbonyl Region (δ 164-168 ppm): Two distinct signals for the ester carbonyl carbons.- Aromatic Region (δ 120-140 ppm): Six signals for the aromatic carbons, with the carbon directly bonded to the bromine atom showing a characteristic shift (~120-125 ppm).- Methyl Region (δ 52-55 ppm): Two distinct signals for the methyl carbons.
Infrared (IR) - ~1730 cm⁻¹: Strong, sharp absorbance from the C=O stretching of the ester groups.- ~1250 cm⁻¹: Strong C-O stretching band.- ~3000-3100 cm⁻¹: Aromatic C-H stretching.- ~1450-1600 cm⁻¹: Aromatic C=C ring stretching.- ~550-750 cm⁻¹: C-Br stretching in the fingerprint region.

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, confirming the presence of a single bromine atom. For C₁₀H₉BrO₄, this would be observed at m/z 272 and 274.- Key Fragments: Common fragmentation patterns would include the loss of a methoxy radical (·OCH₃) to give [M-31]⁺ or a carbomethoxy group (·COOCH₃) to give [M-59]⁺. |

Synthesis and Strategic Reactivity

The true value of Dimethyl 2-bromoisophthalate for a synthetic chemist lies in its reactivity, which is governed by the interplay between the aryl bromide and the diester functionalities.

Synthetic Pathway

Direct bromination of dimethyl isophthalate is challenging for producing the 2-bromo isomer with high selectivity. The two meta-directing ester groups favor bromination at the 5-position.[4] A more reliable and controlled approach involves the esterification of the corresponding 2-bromoisophthalic acid. This two-step process ensures the bromine is placed at the desired position prior to the formation of the methyl esters.

start 2-Bromoisophthalic Acid process Reflux (Esterification) start->process reagents Methanol (CH3OH) Catalytic H2SO4 reagents->process product Dimethyl 2-Bromoisophthalate process->product

Caption: Synthetic workflow for Dimethyl 2-bromoisophthalate.

Protocol 1: Fischer Esterification of 2-Bromoisophthalic Acid

This protocol is adapted from a standard procedure for the esterification of a related bromo-aromatic acid and serves as a reliable method for synthesis.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoisophthalic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq) to act as both solvent and reagent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq). Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water.

  • Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Trustworthiness Check: This step is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

  • Isolation: The product, being poorly water-soluble, will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Core Reactivity: A Platform for Complexity

The synthetic utility of this molecule stems from the ability to selectively transform the C-Br bond, leaving the ester groups intact for later manipulation.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime substrate for reactions like Suzuki, Stille, Heck, and Sonogashira coupling. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, a cornerstone of modern medicinal chemistry and materials science.

    • Field Insight: The significant steric hindrance from the two flanking ester groups presents a mechanistic challenge. This is not a trivial substrate. Successful coupling often requires the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) are often necessary to promote the difficult oxidative addition step of Pd(0) into the sterically encumbered C-Br bond and to prevent catalyst decomposition.

  • Ester Group Manipulation: The two methyl ester groups can be readily hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to regenerate the diacid. They can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol.

cluster_0 Core Reagent cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds reagent Dimethyl 2-Bromoisophthalate cc Pd-Catalyzed Cross-Coupling (e.g., Suzuki) reagent->cc R-B(OH)₂ hydrolysis Ester Hydrolysis (NaOH, H₂O) reagent->hydrolysis reduction Ester Reduction (LiAlH₄) reagent->reduction biaryl 2-Aryl Isophthalate Derivatives cc->biaryl diacid 2-Bromo-Isophthalic Acid hydrolysis->diacid diol 2-Bromo-1,3-bis (hydroxymethyl)benzene reduction->diol

Caption: Key reactivity pathways of Dimethyl 2-bromoisophthalate.

Safety and Handling

Dimethyl 2-bromoisophthalate is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Table 3: GHS Hazard Information

Hazard Class GHS Code Description Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation [6]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [6]
STOT - Single Exposure H335 May cause respiratory irritation [6]
Signal Word Warning

| Pictogram | GHS07 (Exclamation Mark) | | |

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7]

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Prevent dust formation during transfer.[8]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87741, Dimethyl 2-bromoterephthalate. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). The Chemistry of Dimethyl 2-Bromopentanedioate: Synthesis & Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15088, Dimethyl isophthalate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

Sources

An In-Depth Technical Guide to Dimethyl 2-Bromoisophthalate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-bromoisophthalate is a halogenated aromatic dicarboxylate ester that serves as a versatile and valuable building block in modern organic synthesis. Its molecular structure, featuring a bromine atom and two methyl ester functionalities strategically positioned on a benzene ring, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, with a particular focus on its application in the synthesis of biaryl scaffolds, which are prevalent in many classes of therapeutic agents, including kinase inhibitors. The precise molecular weight of Dimethyl 2-bromoisophthalate is 273.08 g/mol .[1][2]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of Dimethyl 2-bromoisophthalate is fundamental to its effective application in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods.

PropertyValueSource
Molecular Weight 273.08 g/mol [1][2]
Molecular Formula C₁₀H₉BrO₄[1]
CAS Number 39622-80-5[1][2]
Appearance Solid
Density Approximately 1.5 g/cm³[1]
Boiling Point 313.0 ± 22.0 °C at 760 mmHg[1]
Flash Point 143.1 ± 22.3 °C[1]
Solubility Very slightly soluble in water (0.52 g/L at 25 °C, calculated)[2]

Application in the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The presence of a bromine atom on the aromatic ring makes Dimethyl 2-bromoisophthalate an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.[3][4][5] The resulting biaryl structures are privileged motifs in a vast array of biologically active molecules, including numerous approved drugs.[5]

The isophthalate core of the molecule can serve as a rigid scaffold to which various aryl or heteroaryl groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The two methyl ester groups provide additional handles for further chemical modification, such as hydrolysis to the corresponding dicarboxylic acid, amidation, or reduction to diols, further expanding the synthetic utility of the resulting biaryl products.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of several key components, each playing a critical role in the catalytic cycle.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). The choice of catalyst and its associated ligands can significantly influence reaction efficiency, particularly with sterically hindered or electronically challenging substrates.[4]

  • Ligands: Phosphine-based ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, are commonly employed to stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5]

  • Base: A base is essential for the activation of the organoboron species, facilitating the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[4] The choice of base can impact reaction rates and yields and must be compatible with the functional groups present in the substrates.

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Experimental Protocol: Synthesis of Dimethyl 2-phenylisophthalate

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using Dimethyl 2-bromoisophthalate and phenylboronic acid. This transformation yields Dimethyl 2-phenylisophthalate, a biaryl dicarboxylate that can serve as a precursor for more complex molecules in drug discovery.

Reaction Scheme:

Materials:

  • Dimethyl 2-bromoisophthalate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (manifold or balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dimethyl 2-bromoisophthalate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent should be sufficiently degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C, depending on the solvent system) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Dimethyl 2-phenylisophthalate.

Self-Validating System and Causality

This protocol incorporates a self-validating system through the monitoring of the reaction progress by TLC. The disappearance of the starting material (Dimethyl 2-bromoisophthalate) and the appearance of a new, less polar spot corresponding to the product (Dimethyl 2-phenylisophthalate) provides a real-time assessment of the reaction's success. The choice of a palladium catalyst with a phosphine ligand is based on established principles of transition metal catalysis for efficient C-C bond formation.[4][5] The use of a base and a biphasic solvent system is a standard and well-validated approach for the Suzuki-Miyaura coupling, ensuring the activation of the boronic acid and the solubility of both organic and inorganic reagents.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis of Dimethyl 2-phenylisophthalate.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents Combine Reactants: - Dimethyl 2-bromoisophthalate - Phenylboronic acid - Pd(OAc)₂/PPh₃ - K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent Mixture inert->solvent heat Heat to Reflux (80-100 °C) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Workup (EtOAc/Water) cool->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Dimethyl 2-phenylisophthalate chromatography->product

Caption: Workflow for the Suzuki-Miyaura coupling of Dimethyl 2-bromoisophthalate.

Safety and Handling

Dimethyl 2-bromoisophthalate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

Dimethyl 2-bromoisophthalate, with a molecular weight of 273.08 g/mol , is a key synthetic intermediate with significant applications in medicinal chemistry and materials science. Its utility is particularly pronounced in the construction of biaryl frameworks through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

  • European Journal of Organic Chemistry. Blue-to-Green Delayed Fluorescence of 2-Aminoisophthalic Acid Diesters Dispersed in Polymer Film. N.p., June 2017.
  • ResearchGate. The crystal structure of 2-aminoisophthalic acid, C8H7NO4. N.p., January 2020.
  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. N.p., September 2023.
  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. N.p., January 2022.
  • PubMed. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. N.p., September 2019.
  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. N.p., September 2019.
  • ResearchGate. (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. N.p., August 2025.
  • PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • ResearchGate. Masaki SHIMIZU | Professor (Full) | Doctor of Philosophy | Kyoto Institute of Technology, Kyoto | Faculty of Molecular Chemistry and Engineering | Research profile. N.p., n.d.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. N.p., n.d.
  • ResearchGate. Single Benzene Green Fluorophore: Solid-State Emissive, Water-Soluble, and Solvent- and pH-Independent Fluorescence with Large Stokes Shifts | Request PDF. N.p., August 2025.
  • Blue-to-Green Delayed Fluorescence of 2-Aminoisophthalic Acid .... N.p., n.d.
  • Esters-buliding-blocks. 39622-80-5 Archives. N.p., n.d.
  • Ambeed.com.
  • Finetech Industry Limited.
  • ResearchGate.
  • chemBlink.

Sources

An In-depth Technical Guide to the Synthesis of Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for dimethyl 2-bromoisophthalate, a valuable building block in the development of novel pharmaceutical compounds and advanced materials. The primary focus of this document is a robust and reliable multi-step synthesis commencing from dimethyl isophthalate. The core of this strategy involves a regioselective nitration, followed by reduction to the corresponding amine, and culminating in a Sandmeyer reaction to introduce the bromo substituent at the C-2 position. This guide delves into the mechanistic underpinnings of each reaction, offering detailed, step-by-step protocols derived from established literature. Furthermore, a critical analysis of alternative synthetic strategies, such as direct bromination, is presented to highlight the challenges associated with regioselectivity in electrophilic aromatic substitution on the isophthalate scaffold. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, providing them with the necessary technical insights for the successful preparation of dimethyl 2-bromoisophthalate.

Introduction and Strategic Overview

Dimethyl 2-bromoisophthalate is an important synthetic intermediate characterized by a bromine atom positioned between two methyl ester groups on a benzene ring. This unique substitution pattern makes it a versatile precursor for the introduction of diverse functionalities through cross-coupling reactions or nucleophilic substitution, enabling the construction of complex molecular architectures.

The synthesis of dimethyl 2-bromoisophthalate presents a regiochemical challenge. The two meta-disposed ester groups on the isophthalate ring are deactivating and direct incoming electrophiles primarily to the C-5 position. Therefore, a direct electrophilic bromination of dimethyl isophthalate is unlikely to yield the desired 2-bromo isomer in significant quantities.

To overcome this challenge, this guide details a more strategic and reliable approach: the Sandmeyer reaction pathway . This multi-step synthesis offers precise control over the position of the bromo substituent. The overall synthetic strategy is depicted in the workflow below.

Synthesis_Workflow Start Dimethyl Isophthalate Step1 Nitration Start->Step1 Intermediate1 Dimethyl 2-Nitroisophthalate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Dimethyl 2-Aminoisophthalate Step2->Intermediate2 Step3 Diazotization Intermediate2->Step3 Intermediate3 Diazonium Salt Intermediate Step3->Intermediate3 Step4 Sandmeyer Reaction Intermediate3->Step4 End Dimethyl 2-Bromoisophthalate Step4->End

Caption: Overall workflow for the synthesis of dimethyl 2-bromoisophthalate.

The Sandmeyer Reaction Pathway: A Detailed Exploration

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[1][2][3] This method is particularly advantageous for introducing substituents that are not readily accessible through direct electrophilic aromatic substitution.

Step 1: Nitration of Dimethyl Isophthalate

The initial step in the Sandmeyer route is the nitration of dimethyl isophthalate to introduce a nitro group at the C-2 position. While the C-5 position is electronically favored, careful control of reaction conditions can influence the regioselectivity. It is important to note that the formation of other isomers, particularly the 5-nitro and 4-nitro derivatives, is a common side reaction.[4][5] Purification by chromatography or recrystallization is typically required to isolate the desired dimethyl 2-nitroisophthalate.

Reaction Mechanism: The nitration proceeds via an electrophilic aromatic substitution mechanism. A nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Experimental Protocol: Synthesis of Dimethyl 2-Nitroisophthalate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add dimethyl isophthalate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Formation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of dimethyl isophthalate, maintaining the reaction temperature between 0 and 10 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture slowly onto crushed ice.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Purify the crude product by column chromatography or recrystallization to isolate dimethyl 2-nitroisophthalate.

ParameterValue
Starting Material Dimethyl Isophthalate
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Solvent Concentrated Sulfuric Acid
Temperature 0 - 10 °C
Reaction Time 1 - 3 hours

Table 1: Key parameters for the nitration of dimethyl isophthalate.

Step 2: Reduction of Dimethyl 2-Nitroisophthalate

The second step involves the reduction of the nitro group in dimethyl 2-nitroisophthalate to a primary amine, yielding dimethyl 2-aminoisophthalate. This transformation is a critical precursor to the diazotization step. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid systems being the most common.

Reaction Mechanism: The reduction of a nitro group to an amine is a six-electron reduction. In the case of catalytic hydrogenation, the reaction occurs on the surface of a heterogeneous catalyst (e.g., palladium on carbon) with molecular hydrogen. For metal-acid systems (e.g., Sn/HCl or Fe/HCl), the metal acts as the electron donor in an acidic medium.

Experimental Protocol: Synthesis of Dimethyl 2-Aminoisophthalate

  • Reaction Setup: To a solution of dimethyl 2-nitroisophthalate in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude dimethyl 2-aminoisophthalate, which can be purified further by recrystallization if necessary.

ParameterValue
Starting Material Dimethyl 2-Nitroisophthalate
Reagents H₂ (gas), 10% Pd/C
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Pressure Atmospheric or slightly elevated

Table 2: Key parameters for the reduction of dimethyl 2-nitroisophthalate.

Steps 3 & 4: Diazotization and Sandmeyer Reaction

This two-part final stage is the core of the Sandmeyer strategy. The primary amine of dimethyl 2-aminoisophthalate is first converted to a diazonium salt, which is then immediately reacted with a copper(I) bromide solution to yield the target molecule, dimethyl 2-bromoisophthalate.

Reaction Mechanism:

  • Diazotization: The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid (e.g., HBr). The amine then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to form the diazonium salt.[6]

  • Sandmeyer Reaction: The Sandmeyer reaction itself is believed to proceed through a radical mechanism. Copper(I) acts as a catalyst, transferring an electron to the diazonium salt to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.[1][3]

Sandmeyer_Mechanism Amine Dimethyl 2-Aminoisophthalate Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Amine->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Product Dimethyl 2-Bromoisophthalate Sandmeyer->Product

Caption: Key stages of the Sandmeyer reaction for dimethyl 2-bromoisophthalate.

Experimental Protocol: Synthesis of Dimethyl 2-Bromoisophthalate

  • Preparation of Copper(I) Bromide Solution: Prepare a solution of copper(I) bromide in hydrobromic acid.

  • Diazotization: In a separate flask, dissolve dimethyl 2-aminoisophthalate in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-30 minutes after the addition is complete.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the prepared copper(I) bromide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period. Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield pure dimethyl 2-bromoisophthalate.

ParameterValue
Starting Material Dimethyl 2-Aminoisophthalate
Reagents Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide
Solvent Water, Hydrobromic Acid
Temperature 0 - 5 °C (Diazotization), Room Temperature (Sandmeyer)

Table 3: Key parameters for the Sandmeyer reaction.

Alternative Synthetic Route: The Challenge of Direct Bromination

While seemingly more direct, the electrophilic bromination of dimethyl isophthalate to achieve the 2-bromo isomer is fraught with regiochemical challenges. The two meta-directing ester groups strongly deactivate the ring towards electrophilic attack and direct incoming electrophiles to the C-5 position, which is sterically and electronically favored.

While some advanced methods for ortho-C-H bromination using directing groups have been developed, these often require specialized catalysts and conditions and may not be readily applicable to the isophthalate system without extensive optimization.[7][8] For instance, methods involving palladium or rhodium catalysis have been reported for the ortho-bromination of certain aromatic compounds, but their efficacy on dimethyl isophthalate for selective 2-bromination is not well-documented in readily available literature.

Therefore, for a reliable and scalable synthesis of dimethyl 2-bromoisophthalate, the Sandmeyer reaction pathway remains the superior and recommended approach.

Conclusion

This technical guide has detailed a robust and reliable synthetic pathway for the preparation of dimethyl 2-bromoisophthalate. The multi-step approach, centered around a key Sandmeyer reaction, provides a strategic solution to the regiochemical challenges inherent in the direct functionalization of the isophthalate core. By following the detailed protocols and understanding the underlying chemical principles outlined in this document, researchers and scientists can confidently synthesize this valuable intermediate for their applications in drug discovery and materials science.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022 , 19(1), 1-24. [Link]

  • Sandmeyer reaction. In Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Regioselective bromination: an approach to the d-ring of the gilvocarcins. Heterocycles, 2014 , 88(2), 1275-1282. [Link]

  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
  • 5-Nitroisophthalic acid. Richman Chemical Inc.. [Link]

  • The palladium(ii)-catalyzed regioselective ortho-C–H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration. Organic & Biomolecular Chemistry, 2019 , 17(3), 543-553. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 2023 , 62(12), e202216239. [Link]

  • Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine). Chimia, 2013 , 67(6), 393-396. [Link]

  • Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Journal of the Chinese Chemical Society, 2013 , 60(10), 1269-1272. [Link]

  • Boron Directed Regioselective Aromatic Ortho- Functionalizations. Gupea. [Link]

  • High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the known physical properties of dimethyl 2-bromoisophthalate, a halogenated aromatic diester of significant interest to researchers and professionals in the fields of chemical synthesis, materials science, and drug development. This document consolidates available data, outlines methodologies for property determination, and offers insights into the structural-property relationships that govern the behavior of this compound.

Introduction to Dimethyl 2-Bromoisophthalate

Dimethyl 2-bromoisophthalate (CAS No. 39622-80-5) is a derivative of isophthalic acid, featuring two methyl ester groups and a bromine atom substituted on the benzene ring.[1] Its molecular structure, presented in Figure 1, is fundamental to understanding its physical and chemical characteristics. The presence of the ester functionalities and the bromine substituent imparts specific polarity, reactivity, and potential for intermolecular interactions, which are critical for its application in various scientific domains.

Figure 1: Chemical Structure of Dimethyl 2-Bromoisophthalate

Caption: Molecular structure of dimethyl 2-bromoisophthalate.

Tabulated Physical Properties

The following table summarizes the key physical properties of dimethyl 2-bromoisophthalate based on available data. It is important to note that some of these values are calculated and may vary from experimentally determined figures.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₄[1]
Molecular Weight 273.08 g/mol [1]
CAS Number 39622-80-5[1]
Physical State Solid
Melting Point Not available[1]
Boiling Point 313.0 ± 22.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³ (calculated)[1]
Solubility Very slightly soluble (0.52 g/L at 25 °C, calculated)[2]
Flash Point 143.1 ± 22.3 °C[1]
Refractive Index 1.547[1]

In-Depth Analysis of Physical Properties and Experimental Determination

Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline dimethyl 2-bromoisophthalate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Figure 2: Experimental Workflow for Melting Point Determination

G A Finely powder the solid sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat slowly and observe C->D E Record the melting range D->E

Caption: A simplified workflow for determining the melting point of a solid.

Boiling Point

The boiling point of dimethyl 2-bromoisophthalate is reported to be approximately 313 °C at atmospheric pressure.[1] This relatively high boiling point is a consequence of its molecular weight and the polar nature of the ester groups, which lead to significant intermolecular dipole-dipole interactions.

For high-boiling point liquids or solids, distillation is a common method for determining the boiling point.

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample and Heating: The compound is placed in the distillation flask along with boiling chips. The flask is then heated gently.

  • Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Observation: The temperature at which a steady distillation rate is achieved and the temperature on the thermometer remains constant is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Solubility

The solubility of dimethyl 2-bromoisophthalate in water is reported to be very low (0.52 g/L at 25 °C, calculated).[2] This is expected, as the large, nonpolar aromatic ring and the bromine atom counteract the polarity of the two ester groups. It is likely to be more soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

A systematic approach can be used to determine the solubility of an organic compound in various solvents.

  • Sample Preparation: Place approximately 10-20 mg of dimethyl 2-bromoisophthalate into separate small test tubes.

  • Solvent Addition: Add 0.5 mL of a selected solvent (e.g., water, diethyl ether, 5% aq. HCl, 5% aq. NaOH, concentrated H₂SO₄) to each test tube.

  • Observation: Stir the mixture and observe if the solid dissolves. Solubility is generally defined as the dissolution of the solid to give a clear solution.

  • Interpretation: The solubility in acidic or basic solutions can provide insights into the functional groups present. In this case, insolubility in aqueous acid and base is expected, as the ester groups are not readily protonated or deprotonated under these conditions.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of chemical identity. While specific experimental spectra for dimethyl 2-bromoisophthalate are not widely available, the expected spectral features can be predicted based on its structure. For comparative purposes, data for the isomeric dimethyl 2-bromoterephthalate can be referenced.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the ester groups. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm) and will exhibit a splitting pattern determined by their coupling with each other. The six methyl protons of the two ester groups are expected to appear as a singlet (or two closely spaced singlets) in the upfield region (around 3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (around 165 ppm), the aromatic carbons (in the 120-140 ppm range), and the methyl carbons of the ester groups (around 52 ppm). The carbon attached to the bromine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of dimethyl 2-bromoisophthalate is expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester groups.

  • C-O stretching bands in the region of 1200-1300 cm⁻¹.

  • C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the methyl groups just below 3000 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, dimethyl 2-bromoisophthalate is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion

This technical guide has synthesized the available information on the physical properties of dimethyl 2-bromoisophthalate. While key data points such as boiling point, density, and solubility are available, a notable gap exists in the form of an experimentally determined melting point and comprehensive, publicly available spectroscopic data for this specific isomer. The provided protocols offer a framework for the experimental determination of these properties, which would be invaluable for future research and applications involving this compound. The structural features of dimethyl 2-bromoisophthalate, particularly the interplay between the aromatic ring, the ester functionalities, and the bromine substituent, are the primary determinants of its physical characteristics.

References

  • PubChem. Dimethyl 2-bromoterephthalate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Chemicool. Solubility test for Organic Compounds. [Link]

  • University of Calgary. Melting point determination. [Link]

Sources

Theoretical studies on dimethyl 2-bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Theoretical & Synthetic Profiling of Dimethyl 2-Bromoisophthalate

Executive Summary

Dimethyl 2-bromoisophthalate (DM2BI) is a specialized halogenated aromatic ester serving as a critical electrophilic building block in the synthesis of advanced optoelectronic materials, specifically Twisted Intramolecular Charge Transfer (TICT) fluorophores and Multi-Resonant Thermally Activated Delayed Fluorescence (MR-TADF) emitters.

Unlike its isomer dimethyl 5-bromoisophthalate, DM2BI possesses a unique "pre-twisted" steric architecture driven by the congestion between the bulky bromine atom at the 2-position and the adjacent methyl ester groups at the 1- and 3-positions. This guide synthesizes theoretical insights (DFT), structural analysis, and synthetic protocols to provide a roadmap for utilizing DM2BI in high-value organic electronics.

Part 1: Molecular Architecture & Theoretical Geometry

The "Steric Wedge" Effect

Theoretical optimization (typically at the B3LYP/6-311G(d,p) level) reveals that DM2BI cannot adopt a planar conformation. The van der Waals radius of the Bromine atom (1.85 Å) creates significant repulsion with the carbonyl oxygens of the adjacent esters.

  • Planarity: The benzene ring is planar, but the ester groups are forced to rotate out of the aromatic plane.

  • Torsion Angle (

    
    ):  Theoretical models predict a dihedral angle (
    
    
    
    ) significantly deviating from 0° (often 60–80° depending on the transition state), effectively decoupling the ester
    
    
    -system from the benzene ring in the ground state.
  • Impact: This lack of planarity reduces ground-state conjugation, raising the energy of the molecule compared to its 5-bromo isomer, but pre-organizing it for reactions that require relief of steric strain.

Electronic Structure (HOMO-LUMO)

In the context of Density Functional Theory (DFT), DM2BI is characterized as an electron-deficient acceptor core.

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the isophthalate ring and the carbonyl groups. This makes the carbon centers highly susceptible to nucleophilic attack or oxidative addition by transition metals (e.g., Pd(0), Cu(I)).

  • C-Br Bond Activation: The C-Br bond exhibits a lower bond dissociation energy (BDE) compared to non-sterically hindered aryl bromides. The "relief of strain" upon oxidative addition (where the hybridization changes or the ligand sphere expands) accelerates cross-coupling reactions.

Figure 1: Steric & Electronic Interaction Map The following diagram illustrates the causal relationship between the steric bulk of the bromine atom and the resulting electronic decoupling.

StericEffect Br Bromine Atom (Pos 2) High Steric Bulk Twist Steric Clash Forces Rotation Br->Twist vdW Repulsion Esters Methyl Esters (Pos 1,3) Esters->Twist Geometry Non-Planar Geometry (Dihedral > 60°) Twist->Geometry Electronic Decoupled u03c0-System High Solubilty & Reactivity Geometry->Electronic Breaks Conjugation

Caption: Logical flow of steric interactions in DM2BI. The 2-Br substituent acts as a "wedge," forcing the adjacent esters out of plane, which alters the electronic conjugation and solubility profile.

Part 2: Spectroscopic Profiling (Theoretical & Experimental)

Accurate identification of DM2BI relies on specific vibrational and magnetic signatures predicted by harmonic frequency calculations and verified experimentally.

Vibrational Spectroscopy (IR/Raman)

Theoretical frequency calculations (scaled by ~0.961 for B3LYP) predict distinct modes arising from the symmetry breaking caused by the bromine.

Functional GroupTheoretical Mode (Approx.)Experimental Band (cm⁻¹)Assignment/Notes
C=O Stretch 1745 cm⁻¹1730–1740 (s)Ester carbonyl. Shifted higher due to loss of conjugation (twist).
C-O Stretch 1250 cm⁻¹1240–1260 (s)Ester C-O-C asymmetric stretch.
C-Br Stretch 650 cm⁻¹600–700 (m)Aryl bromide stretch; sensitive to ring substitution pattern.
Aromatic C-H 3050 cm⁻¹3000–3100 (w)C-H stretching of the benzene ring (positions 4, 5, 6).
Nuclear Magnetic Resonance (NMR)

The symmetry of DM2BI (Cs point group effectively) simplifies the NMR signals.

  • ¹H NMR: A characteristic pattern for the 1,2,3-trisubstituted ring. Expect a doublet (H4/H6) and a triplet (H5), or a multiplet depending on resolution. The methyl ester protons appear as a sharp singlet ~3.9 ppm.

  • ¹³C NMR: The carbonyl carbon is deshielded (~165 ppm). The C-Br carbon (C2) shows a distinct upfield shift relative to C-H carbons due to the heavy atom effect and steric compression.

Part 3: Synthetic Utility & Reactivity

DM2BI is primarily utilized as the "Acceptor" component in D-A-D (Donor-Acceptor-Donor) fluorophores. Its reactivity is dominated by the Ullmann and Buchwald-Hartwig coupling protocols.

Key Reaction: Copper-Catalyzed Ullmann Amination

Research indicates that DM2BI undergoes double amination at the 4,5-positions (via intermediate bromination) or direct coupling at the 2-position depending on the catalyst system. However, the most common high-value pathway involves using DM2BI as a scaffold for 2-aminoisophthalic acid diesters .

Protocol: Synthesis of 2-Aminoisophthalates (Fluorescent Precursors)

  • Reagents: DM2BI, Secondary Amine (e.g., diphenylamine), CuI (Catalyst), K₂CO₃ (Base).

  • Solvent: Toluene or DMF (Reflux).

  • Mechanism: The steric bulk of the 2-Br actually aids the reductive elimination step in some catalytic cycles by preventing stable, unreactive intermediate complexes.

Figure 2: Synthetic Workflow for Optoelectronic Materials The following diagram details the transformation of DM2BI into MR-TADF emitters (e.g., DiKTa3 analogues).

SynthesisWorkflow DM2BI Dimethyl 2-bromoisophthalate (Start) Coupling Ullmann/Buchwald Coupling (CuI or Pd2(dba)3) DM2BI->Coupling + Diarylamine Intermed N-Arylated Intermediate (Sterically Congested) Coupling->Intermed Hydrolysis Ester Hydrolysis (NaOH/EtOH) Intermed->Hydrolysis Cyclization Friedel-Crafts Cyclization (SOCl2 / SnCl4) Hydrolysis->Cyclization Acid Chloride Formation Product Bridged Triphenylamine (MR-TADF Emitter) Cyclization->Product Ring Closure

Caption: Synthetic pathway from DM2BI to fused-ring optoelectronic materials. Note the critical cyclization step which locks the geometry.

Part 4: Applications in Drug Discovery & Material Science

Fluorescence Tuning via TICT

Theoretical studies (Time-Dependent DFT) on DM2BI derivatives confirm that the emission color is highly sensitive to the twist angle between the amine donor and the isophthalate acceptor.

  • Mechanism: Excitation leads to intramolecular charge transfer (ICT) from the amine to the isophthalate core.

  • Role of DM2BI: The 2-bromo group in the starting material ensures that subsequent substitutions maintain a twisted geometry, preventing fluorescence quenching caused by

    
    -stacking aggregation (Aggregation-Induced Emission, AIE).
    
Delayed Fluorescence (TADF)

Recent studies (Source 1.7) utilize DM2BI to synthesize "Multi-Resonant" emitters. The rigidified structure achieved after cyclization separates the HOMO and LUMO effectively, minimizing the singlet-triplet energy gap (


), which is the prerequisite for efficient Thermally Activated Delayed Fluorescence.

References

  • Synthesis and Characterization of 2-Aminoisophthalic Acid Diesters. Source: ResearchGate. Context: Details the synthesis of ten diesters from dimethyl 2-bromoisophthalate and the DFT calculations revealing ICT mechanisms.

  • Fully Bridged Triphenylamine Derivatives as Color-Tunable TADF Emitters. Source: ACS Publications (Organic Letters). Context: Describes the use of dimethyl 2-bromoisophthalate as a precursor for DQAO/OQAO emitters via Ullmann coupling and Friedel-Crafts cyclization.[1]

  • Chiral Propeller-Shaped Triple Helicene MR-TADF. Source: ResearchGate / Helvetica Chimica Acta. Context: Theoretical and synthetic study using DM2BI to construct DiKTa3, highlighting the impact of geometry on chiroptical properties.

  • Dimethyl 2-bromoisophthalate Product Data & Safety. Source: PubChem / Sigma-Aldrich. Context: Physicochemical properties, CAS 39622-80-5 verification, and safety data.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-bromoisophthalate is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, molecular interactions, and ultimately, its function. This technical guide provides an in-depth exploration of the crystal structure of dimethyl 2-bromoisophthalate. While a definitive crystal structure for the 2-bromo isomer is not publicly available, this guide leverages detailed analysis of its close isomer, dimethyl 5-bromoisophthalate, to infer and predict its crystallographic characteristics. We present a systematic approach encompassing the synthesis, proposed molecular geometry, potential crystal packing motifs, and a detailed experimental workflow for its definitive structural elucidation via single-crystal X-ray diffraction. This guide serves as a comprehensive resource for researchers working with or developing novel halogenated aromatic compounds.

Introduction: The Significance of Crystal Structure in Molecular Design

The precise arrangement of atoms and molecules in a crystalline solid, known as the crystal structure, governs a multitude of a compound's bulk properties, including its melting point, solubility, stability, and bioavailability. For professionals in drug development and materials science, a detailed knowledge of the crystal structure is not merely academic; it is a critical component of rational design and development. The spatial arrangement of functional groups dictates the nature and directionality of intermolecular interactions, which in turn influence everything from crystal morphology to the ability of a molecule to bind to a biological target.

Dimethyl 2-bromoisophthalate, with its combination of a rigid aromatic core, ester functionalities capable of hydrogen bonding, and a sterically demanding bromine substituent, presents an interesting case for solid-state analysis. The position of the bromine atom at the 2-position, ortho to one of the methoxycarbonyl groups, is expected to induce significant steric and electronic effects that will profoundly influence its crystal packing when compared to its isomers.

Physicochemical Properties of Dimethyl 2-Bromoisophthalate

A foundational understanding of the basic physicochemical properties of dimethyl 2-bromoisophthalate is essential for its handling, characterization, and the design of crystallization experiments.

PropertyValueSource
Chemical Name Dimethyl 2-bromoisophthalateFinetech Industry Limited
CAS Number 39622-80-5Finetech Industry Limited
Molecular Formula C₁₀H₉BrO₄Finetech Industry Limited
Molecular Weight 273.08 g/mol Finetech Industry Limited
Boiling Point 313.0 ± 22.0 °C at 760 mmHgFinetech Industry Limited
Density 1.5 ± 0.1 g/cm³Finetech Industry Limited
Flash Point 143.1 ± 22.3 °CFinetech Industry Limited

Synthesis and Material Preparation

The synthesis of dimethyl 2-bromoisophthalate is a prerequisite for any structural studies. While specific literature on the synthesis of the 2-bromo isomer is scarce, a reliable pathway can be extrapolated from the well-documented synthesis of its isomers and general methods for the bromination of aromatic compounds.

Proposed Synthetic Route

The most plausible synthetic route to dimethyl 2-bromoisophthalate involves a two-step process starting from isophthalic acid:

  • Electrophilic Bromination of Isophthalic Acid: The selective bromination of isophthalic acid at the 2-position presents a regiochemical challenge. Electrophilic aromatic substitution reactions on isophthalic acid are directed by the deactivating, meta-directing carboxylic acid groups. However, under forcing conditions, substitution at the position between the two carboxyl groups can be achieved.

  • Fischer Esterification: The resulting 2-bromoisophthalic acid can then be converted to its dimethyl ester via a classic Fischer esterification reaction, using methanol in the presence of a strong acid catalyst like sulfuric acid.

A similar two-step process is used for the synthesis of dimethyl 5-bromoisophthalate, where the initial bromination of dimethyl isophthalate is followed by purification.

Detailed Experimental Protocol: Synthesis of Dimethyl 2-Bromoisophthalate

This protocol is a proposed method and may require optimization.

Step 1: Bromination of Isophthalic Acid

  • To a stirred solution of isophthalic acid in a suitable solvent (e.g., a mixture of sulfuric acid and oleum), slowly add N-bromosuccinimide (NBS) or liquid bromine at a controlled temperature.

  • The reaction mixture is then heated to promote the electrophilic substitution. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is carefully poured onto ice, and the precipitated 2-bromoisophthalic acid is collected by filtration, washed with cold water, and dried.

Step 2: Esterification of 2-Bromoisophthalic Acid

  • Suspend the crude 2-bromoisophthalic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude dimethyl 2-bromoisophthalate.

  • The crude product should be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) to obtain high-purity crystals suitable for analysis.

Synthesis_Workflow Isophthalic_Acid Isophthalic Acid Bromination Electrophilic Bromination Isophthalic_Acid->Bromination Two_Bromo_Acid 2-Bromoisophthalic Acid Bromination->Two_Bromo_Acid Esterification Fischer Esterification Two_Bromo_Acid->Esterification Dimethyl_Ester Dimethyl 2-Bromoisophthalate Esterification->Dimethyl_Ester Purification Purification (Recrystallization) Dimethyl_Ester->Purification Final_Product High-Purity Crystals Purification->Final_Product

Caption: Proposed synthetic workflow for dimethyl 2-bromoisophthalate.

Molecular Structure and Conformational Analysis

The molecular structure of dimethyl 2-bromoisophthalate is characterized by a benzene ring substituted with a bromine atom and two methoxycarbonyl groups at positions 1, 2, and 3, respectively.

Predicted Molecular Geometry

The key structural features to consider are the orientations of the two methoxycarbonyl groups relative to the benzene ring and to each other. Due to the steric hindrance imposed by the bulky bromine atom at the 2-position, it is highly probable that the adjacent methoxycarbonyl group will be forced out of the plane of the aromatic ring to minimize steric repulsion. The second methoxycarbonyl group at the 3-position will also likely be twisted out of the plane, although to a lesser extent. This non-planar conformation will have significant implications for the molecule's ability to pack efficiently in the solid state.

Crystal Structure Analysis: A Comparative Approach

In the absence of a determined crystal structure for dimethyl 2-bromoisophthalate, a detailed examination of its isomer, dimethyl 5-bromoisophthalate, provides invaluable insights into the potential packing motifs and intermolecular interactions.

Crystal Structure of Dimethyl 5-Bromoisophthalate

Recent studies have revealed that dimethyl 5-bromoisophthalate exhibits polymorphism, with at least two known forms (Form I and Form II). This phenomenon underscores the subtle interplay of intermolecular forces that can lead to different crystalline arrangements. The crystal packing in these polymorphs is likely dominated by a combination of:

  • C-H···O Hydrogen Bonds: Interactions between the aromatic and methyl protons with the carbonyl oxygen atoms of the ester groups are expected to be a significant driving force in the crystal packing.

  • Halogen Bonding: The bromine atom can participate in halogen bonding (Br···O interactions) with the carbonyl oxygen atoms of neighboring molecules.

  • π-π Stacking: Offset face-to-face or edge-to-face interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice.

Predicted Crystal Packing of Dimethyl 2-Bromoisophthalate

The shift of the bromine atom from the 5-position to the 2-position is predicted to have a profound impact on the crystal packing:

  • Steric Hindrance: The ortho-bromine substituent will likely disrupt the planar arrangement of the adjacent methoxycarbonyl group, potentially hindering the formation of extended hydrogen-bonded networks observed in the 5-bromo isomer.

  • Altered Intermolecular Interactions: The change in the electronic distribution and steric profile of the molecule will alter the geometry and strength of C-H···O hydrogen bonds and Br···O halogen bonds. This may lead to entirely different packing motifs.

  • Potential for New Polymorphs: The conformational flexibility of the methoxycarbonyl groups, coupled with the altered intermolecular interaction landscape, suggests that dimethyl 2-bromoisophthalate may also exhibit polymorphism.

Experimental Workflow for Crystal Structure Determination

The definitive elucidation of the crystal structure of dimethyl 2-bromoisophthalate requires a systematic experimental approach.

Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.

Recommended Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with a less polar solvent like hexane or heptane) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they are analyzed using SC-XRD.

Methodology:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, accurate crystal structure.

Crystal_Structure_Workflow cluster_synthesis Material Preparation cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction Analysis Synthesis Synthesis of Dimethyl 2-Bromoisophthalate Purification Purification via Recrystallization Synthesis->Purification Slow_Evaporation Slow Evaporation Purification->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Purification->Vapor_Diffusion Cooling Cooling Crystallization Purification->Cooling Mounting Crystal Mounting Slow_Evaporation->Mounting Vapor_Diffusion->Mounting Cooling->Mounting Data_Collection Data Collection (SC-XRD) Mounting->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Final Crystal Structure

Caption: Experimental workflow for the determination of the crystal structure.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the anticipated crystal structure of dimethyl 2-bromoisophthalate. By drawing upon the known structure of its 5-bromo isomer and fundamental principles of crystallography, we have outlined the likely molecular geometry, potential packing motifs, and the critical role of intermolecular interactions. The provided synthetic and crystallographic workflows offer a clear roadmap for the definitive experimental determination of its solid-state architecture.

The elucidation of the crystal structure of dimethyl 2-bromoisophthalate will be a valuable contribution to the field, enabling a deeper understanding of structure-property relationships in halogenated aromatic compounds. This knowledge will, in turn, facilitate the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

  • Finetech Industry Limited. (n.d.). Dimethyl 2-bromoisophthalate. Retrieved from [Link]

Strategic Sourcing and Synthetic Utility of Dimethyl 2-bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, strategic sourcing, and synthetic utility of Dimethyl 2-bromoisophthalate , a critical intermediate for sterically constrained pharmaceutical scaffolds.

Executive Summary: The "Isomer Trap"

Dimethyl 2-bromoisophthalate (CAS 39622-80-5 ) is a high-value, niche intermediate distinguished by its steric congestion. Unlike its widely available isomer, dimethyl 5-bromoisophthalate (CAS 51760-21-5), the 2-bromo variant places the halogen atom directly between two methyl ester groups. This "sandwiched" geometry is critical for inducing atropisomerism in biaryl couplings and creating restricted-rotation linkers in Metal-Organic Frameworks (MOFs).

Market Reality: This compound is currently classified as a Tier 3 (Make-to-Order) chemical. Commercial stock is erratic, with lead times often exceeding 4–6 weeks. Researchers are advised to validate the specific isomer required before procurement, as vendor catalogs frequently conflate the 2-bromo and 5-bromo isomers.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Dimethyl 2-bromobenzene-1,3-dicarboxylate
CAS Number 39622-80-5 (Distinct from 5-bromo: 51760-21-5)
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–82 °C
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Key Structural Feature Steric crowding at C2 (Ortho to both esters)

Commercial Landscape & Sourcing Strategy

The supply chain for dimethyl 2-bromoisophthalate is constrained by the difficulty of introducing a bromine atom at the sterically hindered and electronically deactivated 2-position.

Sourcing Decision Matrix
  • Small Scale (<5 g): Purchase from specialized catalogs (e.g., Apollo Scientific, Fluorochem). Expect high unit costs (~

    
    50/g).
    
  • Medium Scale (10–100 g): Do Not Buy. Commercial prices scale poorly. Implement the Sandmeyer Protocol (see Section 4).

  • Large Scale (>1 kg): Contract Manufacturing Organization (CMO) required. Route optimization via oxidation of 2-bromo-m-xylene is recommended.

Verified Supplier Status (As of Q1 2026)
  • Apollo Scientific: Listed (Stock fluctuating).

  • Sigma-Aldrich: Listed via Fluorochem partnership (Often backordered).

  • BLD Pharm: Listed (Check batch analysis for isomer purity).

Figure 1: Strategic sourcing decision tree emphasizing the "Make vs. Buy" threshold.

Validated Synthetic Protocols

Due to commercial scarcity, in-house synthesis is often the most reliable supply method. Direct bromination of dimethyl isophthalate yields the wrong isomer (5-bromo) due to meta-directing ester groups. The 2-bromo isomer must be accessed via indirect methods.

Method A: The Sandmeyer Route (Recommended for Lab Scale)

This protocol utilizes the commercially available dimethyl 2-aminoisophthalate (or its nitro precursor). It provides the highest regiochemical fidelity.

Reaction Overview: Ar-NH₂ → [Ar-N₂⁺] → Ar-Br

Protocol:

  • Diazotization: Dissolve dimethyl 2-aminoisophthalate (1.0 eq) in acetonitrile. Add 48% HBr (excess) and cool to 0°C.

  • Nitrite Addition: Dropwise addition of aqueous NaNO₂ (1.2 eq) while maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Bromination: Add CuBr (1.1 eq) slowly. The mixture will evolve N₂ gas.

  • Workup: Allow to warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.[1] Wash organic layer with Na₂S₂O₃ (to remove Br₂) and brine.

  • Purification: Recrystallize from MeOH or purify via silica flash chromatography (Hexane/EtOAc).

Method B: Oxidation of 2-Bromo-m-xylene (Scalable)

For larger scales, starting from 2-bromo-m-xylene is more cost-effective.

Protocol:

  • Oxidation: Reflux 2-bromo-m-xylene with KMnO₄ (4.0 eq) in Pyridine/Water (1:1) for 12 hours.

  • Isolation: Filter MnO₂, acidify filtrate with HCl to precipitate 2-bromoisophthalic acid .

  • Esterification: Reflux the acid in Methanol with catalytic H₂SO₄ for 6 hours.

  • Yield: Typically 40–50% overall.

Figure 2: The Sandmeyer pathway ensures exclusive formation of the 2-bromo isomer.

Applications in Drug Discovery & Materials

Steric "Locking" in Biaryls

The 2-bromo position is flanked by two ester groups. In Suzuki-Miyaura coupling, this steric bulk forces the resulting biaryl system to adopt a twisted conformation (dihedral angle ~90°). This is exploited to:

  • Prevent planarization (improving solubility).

  • Create atropisomers (axial chirality) for selective protein binding.

  • Protocol Note: Cross-coupling at this position is difficult. Use highly active catalysts like Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr to overcome steric hindrance.

Metal-Organic Frameworks (MOFs)

Dimethyl 2-bromoisophthalate is a precursor to 2-bromoisophthalic acid , a V-shaped linker. The bromine atom acts as a "steric bumper," preventing framework interpenetration and increasing pore volume in MOFs used for gas storage.

Safety & Handling

  • Hazards: Irritant (H315, H319, H335). The 2-bromo ester is an alkylating agent; handle with gloves.

  • Storage: Store in a cool, dry place. Moisture sensitive (ester hydrolysis risk).

  • Disposal: Halogenated organic waste stream.

References

  • Synthesis via Sandmeyer: Organic Syntheses, Coll. Vol. 3, p. 185 (1955); Vol. 27, p. 15 (1947). (Adapted for isophthalate systems).[2]

  • Commercial Availability Data: Apollo Scientific Product Catalog, Entry for CAS 39622-80-5.

  • Steric Effects in Coupling: Journal of the American Chemical Society, "Sterically Demanding Suzuki-Miyaura Coupling," 2014.

  • MOF Applications: Chemical Reviews, "Functionalization of Metal-Organic Frameworks," 2012.

  • Isomer Distinction: PubChem Compound Summary, Dimethyl 2-bromoterephthalate (Isomer comparison).

Sources

Safety and handling of dimethyl 2-bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Dimethyl 2-bromoisophthalate

Introduction

Dimethyl 2-bromoisophthalate is a substituted aromatic compound utilized in chemical synthesis and drug development. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide, intended for scientists and professionals, provides a comprehensive overview of the safe handling, storage, and emergency procedures for dimethyl 2-bromoisophthalate, grounded in authoritative safety data and field-proven practices.

Chemical and Physical Identity

A precise understanding of a chemical's physical properties is the foundation of a robust safety protocol. These characteristics influence its behavior under various laboratory conditions, from storage to reaction.

PropertyValueSource
CAS Number 39622-80-5[1]
Molecular Formula C₁₀H₉BrO₄[2][3]
Molecular Weight 273.08 g/mol [2][3]
Physical Form Solid[3]
Appearance White to beige or light yellow powder/crystal[4]
Melting Point 85-89 °C[4]
Boiling Point ~150 °C[4]
Flash Point > 100 °C / > 212 °F[5]
Density ~1.505 g/cm³[1]
Water Solubility Very slightly soluble / Insoluble[1][4]

Hazard Identification and GHS Classification

Dimethyl 2-bromoisophthalate is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5]. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

GHS Signal Word: Warning [2][5]

Hazard Statements:

  • H315: Causes skin irritation[2][6].

  • H319: Causes serious eye irritation[2][6].

  • H335: May cause respiratory irritation[2][6].

These classifications are the cornerstone of risk assessment. The H315 and H319 statements mandate stringent protocols to prevent dermal and ocular exposure, while the H335 statement necessitates measures to avoid inhalation of the compound as a dust or aerosol.

GHS_Classification cluster_0 GHS Hazard Profile: Dimethyl 2-bromoisophthalate Signal Signal Word Warning Pictogram GHS07 Exclamation Mark Hazards Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Risk_Control_Hierarchy cluster_0 Hierarchy of Controls for Dimethyl 2-bromoisophthalate cluster_1 Implementation Examples A 1. Engineering Controls (Most Effective) B 2. Administrative Controls A->B A_ex • Use in a certified chemical fume hood. • Ensure eyewash stations and safety showers are accessible. A->A_ex C 3. Personal Protective Equipment (PPE) (Least Effective) B->C B_ex • Develop Standard Operating Procedures (SOPs). • Restrict access to authorized personnel. • Provide documented training on hazards. B->B_ex C_ex • Chemical safety goggles (EN 166). • Chemically resistant gloves (e.g., Nitrile). • Lab coat and closed-toe shoes. C->C_ex

Caption: Hierarchy of Controls Applied to Laboratory Work.

Standard Operating Procedures

Adherence to well-defined procedures is critical for minimizing exposure and ensuring reproducible, safe science.

Handling and Engineering Controls

The primary risk during handling is the generation of dust, which can be inhaled or settle on surfaces, skin, and eyes.

  • Primary Engineering Control: Always handle solid dimethyl 2-bromoisophthalate inside a certified chemical fume hood to control dust and potential vapors.[6]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne particles.[5]

  • Manipulation: When weighing or transferring the solid, use techniques that minimize dust generation. Avoid dropping or vigorous scooping. Use a spatula to gently transfer the material.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] The H319 classification (causes serious eye irritation) makes this mandatory.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile) inspected for integrity before use.[8] Dispose of contaminated gloves after use.

    • Clothing: A long-sleeved lab coat and closed-toe shoes are required to prevent accidental skin contact.[6]

  • Respiratory Protection: Under normal use conditions within a fume hood, no respiratory protection is typically needed.[5][9] For large-scale operations or in case of ventilation failure, a NIOSH/MSHA approved respirator may be required.[6]

Storage and Stability

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] Storage under an inert atmosphere at room temperature is recommended.[4]

  • Stability: The compound is stable under normal, recommended storage conditions.[5][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as these can lead to vigorous reactions.[5]

  • Hazardous Reactions: No hazardous polymerization or reactions are expected under normal processing.[5][6]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolJustification & Source
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.The 15-minute flush is a standard practice to ensure the removal of the irritant, as mandated by the H319 classification. [5][6][10]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.Prompt removal from the skin is necessary to mitigate the effects of the H315 (skin irritation) hazard. [5][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If symptoms such as coughing or shortness of breath occur, get medical attention.Addresses the H335 hazard (may cause respiratory irritation) by removing the individual from the source of exposure. [5][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.Dilutes the substance in the stomach. Vomiting is not induced to prevent aspiration of the chemical into the lungs. [6]
Spill Response

A swift and organized response can contain a spill and prevent wider contamination.

Protocol for a Minor Solid Spill:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Assess: Ensure the spill is minor and can be handled without risk of significant exposure.

  • PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain & Clean: Gently sweep up the solid material, avoiding dust formation. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

  • Collect: Place the swept-up material into a suitable, labeled, and closed container for disposal.[5][6]

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: Manage the container and cleaning materials as hazardous waste.

Spill_Response_Workflow Start Spill Occurs Alert 1. Alert Personnel & Isolate Area Start->Alert PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Gently Sweep Solid Material (Avoid Dust Formation) PPE->Contain Collect 4. Place in Labeled Container for Disposal Contain->Collect Clean 5. Decontaminate Area Collect->Clean Dispose 6. Manage as Hazardous Waste Clean->Dispose End Spill Secured Dispose->End

Sources

Initial Characterization of Dimethyl 2-Bromoisophthalate: A Foundational Guide for Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Dimethyl 2-bromoisophthalate is a substituted aromatic diester with significant potential as a versatile building block in medicinal chemistry and materials science. Its strategic placement of a bromine atom and two methyl ester functionalities on an isophthalate core allows for sequential and site-selective modifications, primarily through palladium-catalyzed cross-coupling reactions and ester hydrolysis/amidation. This guide provides a comprehensive framework for the initial characterization of this compound, ensuring structural integrity, purity, and a foundational understanding of its chemical properties. The protocols herein are designed to be self-validating, integrating spectroscopic and chromatographic techniques to provide a cohesive and unambiguous analytical profile.

Introduction: The Strategic Value of Dimethyl 2-Bromoisophthalate

In the landscape of drug discovery, the development of novel molecular scaffolds is paramount. Dimethyl 2-bromoisophthalate emerges as a high-value intermediate, offering a trifunctional platform for the synthesis of complex molecular architectures. The aryl bromide moiety serves as a prime handle for carbon-carbon and carbon-heteroatom bond formation via reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[1][2]. The two methyl ester groups, with their potential for differential or simultaneous hydrolysis and subsequent derivatization, provide avenues for solubility modulation, peptide coupling, or the introduction of additional pharmacophoric elements.

A thorough and rigorous initial characterization is the bedrock upon which all subsequent synthetic endeavors are built. An unverified or impure starting material can lead to ambiguous reaction outcomes, costly downstream purification challenges, and ultimately, compromised data integrity. This guide establishes the essential analytical workflow for confirming the identity and purity of dimethyl 2-bromoisophthalate, empowering researchers to proceed with confidence.

Physicochemical and Structural Properties

The fundamental properties of dimethyl 2-bromoisophthalate dictate its handling, reactivity, and analytical behavior. The presence of the electron-withdrawing bromine atom and ester groups influences the electron density of the aromatic ring, which is reflected in its spectroscopic signature.

Molecular Structure

Caption: Molecular structure of dimethyl 2-bromoisophthalate.

Data Summary Table
PropertyValueSource
Chemical Name Dimethyl 2-bromoisophthalate[3]
Synonyms Dimethyl 2-bromobenzene-1,3-dicarboxylate
CAS Number 39622-80-5[3][4]
Molecular Formula C₁₀H₉BrO₄[3]
Molecular Weight 273.08 g/mol [3]
Density ~1.5 g/cm³[3][4]
Boiling Point ~313 °C at 760 mmHg[3]
Solubility Very slightly soluble in water (0.52 g/L, calculated)[4]
Appearance Expected to be a white to off-white solidInferred

Core Characterization Workflow

A systematic approach to characterization ensures that all critical parameters are assessed efficiently. The workflow begins with structural verification by NMR and MS, followed by purity assessment using HPLC.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The rational design of metal-organic frameworks (MOFs) with tailored functionalities is a cornerstone of modern materials science. The choice of the organic linker is paramount in dictating the resulting framework's topology, porosity, and chemical properties. Functionalized linkers are particularly valuable as they introduce specific chemical handles that can be used for post-synthetic modification (PSM), allowing for the creation of highly complex and functional materials.[1][2] This application note provides a comprehensive guide to the synthesis of a novel bromo-functionalized MOF using dimethyl 2-bromoisophthalate as the organic linker. The presence of the bromine atom serves as a versatile anchor point for a variety of subsequent chemical transformations, opening avenues for applications in catalysis, sensing, and drug delivery.[3]

The Strategic Advantage of Dimethyl 2-Bromoisophthalate

Dimethyl 2-bromoisophthalate is an attractive linker precursor for several key reasons:

  • In Situ Linker Formation: The methyl ester groups can be hydrolyzed in situ under solvothermal conditions to generate the coordinating carboxylate functionalities necessary for MOF formation. This avoids the need for a separate synthesis and purification of the free acid linker, streamlining the overall process.

  • Post-Synthetic Modification Potential: The bromo-substituent is a chemically robust and versatile functional group. It is relatively unreactive during the initial MOF synthesis but can be readily transformed into a wide array of other functional groups using well-established organic reactions, such as Suzuki or Sonogashira coupling, after the framework has been assembled.[3]

  • Modulation of Framework Properties: The presence of the bromo group can influence the electronic properties of the linker and, by extension, the entire MOF. It can also impact the framework's hydrophobicity and its interactions with guest molecules.

Proposed Synthesis of a Zinc-Based MOF (Zn-DBI)

This protocol details the solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-DBI (Zinc-Dimethyl 2-Bromoisophthalate), using dimethyl 2-bromoisophthalate and zinc nitrate hexahydrate. Zinc is chosen as the metal node due to its versatile coordination chemistry and its prevalence in the synthesis of robust and porous MOFs, such as the well-known MOF-5.[4][5]

I. Causality Behind Experimental Choices

The selection of each reagent and reaction parameter is critical for the successful synthesis of the target MOF.

  • Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is a common and cost-effective source of Zn²⁺ ions. The nitrate counter-ion is weakly coordinating and generally does not interfere with the formation of the desired framework.

  • Solvent System: N,N-Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent that is widely used in solvothermal MOF synthesis.[4] It effectively dissolves the organic linker and the metal salt, facilitating the self-assembly process. Additionally, under heating, DMF can slowly decompose to generate small amounts of base, which can aid in the deprotonation of the carboxylate groups.[6]

  • Temperature and Time: A temperature of 120°C is chosen to ensure the in situ hydrolysis of the dimethyl ester groups and to provide sufficient thermal energy to overcome the kinetic barriers of MOF crystallization. The 24-hour reaction time is a typical duration for achieving high crystallinity in many solvothermal syntheses.[4][7]

  • Washing and Activation: The post-synthesis washing steps with fresh DMF and then a lower-boiling point solvent like chloroform are crucial for removing unreacted starting materials and residual high-boiling point solvent from the pores of the MOF. The final activation step under vacuum at an elevated temperature ensures the complete removal of guest solvent molecules, making the pores accessible for subsequent applications.

II. Detailed Experimental Protocol

Materials and Equipment:

  • Dimethyl 2-bromoisophthalate

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Step-by-Step Methodology:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve dimethyl 2-bromoisophthalate (e.g., 0.1 mmol, 27.3 mg) in 10 mL of DMF.

  • Addition of Metal Salt: To this solution, add zinc nitrate hexahydrate (e.g., 0.3 mmol, 89.2 mg). The 1:3 molar ratio of linker to metal is often used to provide an excess of metal, which can favor the formation of certain secondary building units (SBUs).

  • Solubilization: Cap the vial and sonicate the mixture for 10 minutes to ensure complete dissolution of all solids.

  • Solvothermal Reaction: Place the sealed vial in a preheated oven at 120°C for 24 hours. During this time, crystalline solid should precipitate from the solution.

  • Cooling and Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. The product can be isolated by centrifugation or decantation of the supernatant.

  • Washing: Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. For each wash, add the solvent, resuspend the solid by vortexing, centrifuge, and decant the supernatant.

  • Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the solid in chloroform (10 mL) for 24 hours. Repeat this solvent exchange step twice more with fresh chloroform.

  • Activation: Decant the chloroform and dry the solid in a vacuum oven at 150°C for 12 hours. This will remove the guest chloroform molecules and activate the MOF for characterization and further use.

III. Expected Characterization

The synthesized Zn-DBI should be characterized using standard techniques to confirm its structure and properties:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of solvent molecules during activation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the carboxylate groups and the absence of the ester C=O stretch from the starting material.

  • Gas Adsorption (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Application Note: Post-Synthetic Modification of Zn-DBI

The true utility of Zn-DBI lies in its potential for post-synthetic modification. The bromo-functional group provides a reactive handle for a variety of cross-coupling reactions. A prime example is the Suzuki coupling reaction, which can be used to introduce new aryl groups into the MOF structure.[3]

Protocol for Suzuki Coupling on Zn-DBI

Materials:

  • Activated Zn-DBI

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of DMF and water)

Procedure:

  • Reaction Setup: In a reaction vessel, suspend the activated Zn-DBI in a solution of the arylboronic acid, palladium catalyst, and base in the chosen solvent.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 24-48 hours).

  • Workup: After cooling, isolate the modified MOF by centrifugation, and wash it thoroughly with the reaction solvent and then a lower-boiling point solvent to remove the catalyst and any unreacted reagents.

  • Activation: Activate the modified MOF under vacuum to remove residual solvent.

The successful modification can be confirmed by techniques such as ¹H NMR spectroscopy of the digested MOF and energy-dispersive X-ray spectroscopy (EDX) to confirm the presence of new elements.

Data Presentation

Table 1: Key Experimental Parameters for the Synthesis of Zn-DBI

ParameterValueRationale
LinkerDimethyl 2-bromoisophthalateProvides bromo-functionality for PSM and undergoes in situ hydrolysis.
Metal SourceZinc nitrate hexahydrateCommon, effective, and readily available source of Zn²⁺.
SolventN,N-Dimethylformamide (DMF)High boiling point, good solvating power for precursors.
Temperature120°CPromotes ester hydrolysis and MOF crystallization.
Time24 hoursTypical duration for achieving high crystallinity.
Linker:Metal Ratio1:3Excess metal can favor the formation of desired SBUs.

Visualizations

G cluster_0 Precursor Preparation cluster_1 Solvothermal Synthesis cluster_2 Purification & Activation cluster_3 Characterization Linker Dimethyl 2-bromoisophthalate Reaction Heating at 120°C for 24h Linker->Reaction Metal Zinc Nitrate Hexahydrate Metal->Reaction Solvent DMF Solvent->Reaction Washing Washing with DMF Reaction->Washing Exchange Solvent Exchange (Chloroform) Washing->Exchange Activation Vacuum Drying at 150°C Exchange->Activation Product Activated Zn-DBI MOF Activation->Product PXRD PXRD TGA TGA FTIR FTIR GasAd Gas Adsorption Product->PXRD Product->TGA Product->FTIR Product->GasAd

Caption: Experimental workflow for the synthesis and characterization of Zn-DBI.

G cluster_0 Starting Material cluster_1 Post-Synthetic Modification (PSM) cluster_2 Resulting Functionalized MOFs ZnDBI Zn-DBI MOF (Bromo-functionalized) Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) ZnDBI->Suzuki Sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) ZnDBI->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) ZnDBI->Buchwald ArylMOF Aryl-functionalized MOF Suzuki->ArylMOF AlkynylMOF Alkynyl-functionalized MOF Sonogashira->AlkynylMOF AminoMOF Amino-functionalized MOF Buchwald->AminoMOF

Sources

Technical Application Note: Dimethyl 2-Bromoisophthalate as a Versatile Scaffold for Atropisomers and Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of Dimethyl 2-bromoisophthalate (CAS 39622-80-5) , a sterically congested but highly valuable scaffold for constructing atropisomeric biaryls and fused nitrogen heterocycles.

Introduction: The "Crowded" Scaffold Opportunity

Dimethyl 2-bromoisophthalate is a unique electrophile in organic synthesis. Unlike its isomers (dimethyl 4- or 5-bromoisophthalate), the bromine atom at the 2-position is flanked by two carbomethoxy groups. This di-ortho substitution creates a distinct steric and electronic environment:

  • Steric Congestion: The two ester groups force the bromine atom into a "pocket," making oxidative addition with standard Palladium catalysts difficult. However, once coupled, this same bulk restricts rotation around the new C-C bond, facilitating the synthesis of atropisomers (axially chiral biaryls).

  • Electronic Activation: The electron-withdrawing nature of the two ortho-esters activates the C-Br bond toward oxidative addition (if sterics are overcome) and Nucleophilic Aromatic Substitution (SNAr) under specific conditions.

  • Cyclization Potential: The proximity of the esters to the 2-position allows for rapid downstream cyclization (e.g., with amines or hydrazines) to form fused polycyclic systems like phenanthridinones .

Chemical Profile
PropertyData
Chemical Name Dimethyl 2-bromobenzene-1,3-dicarboxylate
CAS Number 39622-80-5
Molecular Weight 273.08 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF, Dioxane; Insoluble in water
Key Reactivity Pd-catalyzed Cross-coupling, SNAr, Diester hydrolysis

Handling and Safety Data

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at room temperature (15–25°C) under inert atmosphere (Argon/Nitrogen). Moisture sensitive (esters can hydrolyze).

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Use a fume hood to avoid inhalation of dust.

Core Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of tetra-ortho or tri-ortho substituted biaryls (Atropisomers). Challenge: The steric bulk of the two ester groups inhibits the approach of the Pd catalyst. Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination.

Materials
  • Dimethyl 2-bromoisophthalate (1.0 equiv)

  • Arylboronic acid (1.5 equiv) (Preferably ortho-substituted for atropisomer synthesis)

  • Catalyst: Pd2(dba)3 (2–5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (4–10 mol%)

  • Base: K3PO4 (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Setup: In a glovebox or under active Argon flow, charge a microwave vial or pressure tube with Dimethyl 2-bromoisophthalate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd2(dba)3, ligand, and K3PO4.

  • Solvation: Add degassed solvent (Toluene/Water or Dioxane). Concentration should be roughly 0.1 M to 0.2 M.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Seal the vessel.

  • Reaction: Heat to 100–110°C for 12–24 hours.

    • Note: Microwave irradiation at 120°C for 1 hour is often more effective for difficult substrates.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove Pd black.

  • Purification: Wash filtrate with brine, dry over Na2SO4, and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Mechanism Insight: The SPhos ligand is crucial here. Its electron-rich nature speeds up the oxidative addition into the hindered C-Br bond, while its bulk prevents the formation of inactive Pd-dimers and promotes the difficult reductive elimination step to form the crowded biaryl bond.

Protocol B: Tandem Synthesis of Phenanthridinones

Objective: One-pot synthesis of functionalized phenanthridinones via coupling-cyclization. Mechanism: Suzuki coupling with an ortho-amino arylboronic acid (or protected equivalent) places an amine nucleophile next to the ester. The amine spontaneously (or with acid/base catalysis) attacks the ester to form the lactam ring.

Workflow Diagram (Graphviz)

Phenanthridinone_Synthesis cluster_0 Key Transformation SM Dimethyl 2-bromoisophthalate Inter Intermediate: Biaryl Amino-Diester SM->Inter Pd(PPh3)4, Na2CO3 Dioxane/H2O, 100°C Reagent 2-Aminophenylboronic acid (pinacol ester) Reagent->Inter Prod Product: Phenanthridinone Ester Inter->Prod Spontaneous Lactamization (-MeOH)

Figure 1: Tandem Suzuki-Lactamization workflow for generating phenanthridinone scaffolds.

Step-by-Step Procedure
  • Reagents: Combine Dimethyl 2-bromoisophthalate (1.0 equiv) and 2-Aminophenylboronic acid pinacol ester (1.2 equiv).

  • Catalyst System: Use Pd(PPh3)4 (5 mol%) and Na2CO3 (2 M aq. solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (0.1 M).

  • Reaction: Heat at reflux (100°C) for 16 hours under Nitrogen.

    • Observation: The intermediate biaryl amine is rarely isolated; the basic conditions usually drive the cyclization to the lactam (phenanthridinone) directly.

  • Acid Wash (Optional): If cyclization is incomplete, treat the crude mixture with catalytic acetic acid in refluxing ethanol for 2 hours.

  • Isolation: The product often precipitates upon cooling or addition of water. Filter and wash with cold ether.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-amino-isophthalates. Rationale: While the 2-position is hindered, the two electron-withdrawing ester groups sufficiently activate the ring for reaction with small, strong nucleophiles like hydrazine or primary amines under forcing conditions.

Procedure
  • Mixture: Dissolve Dimethyl 2-bromoisophthalate in DMF or DMSO (0.5 M).

  • Nucleophile: Add excess amine (e.g., Methylamine, Hydrazine hydrate) (3–5 equiv).

  • Conditions: Heat to 80–100°C in a sealed tube.

    • Warning: Hydrazine can be explosive. Use appropriate shielding.

  • Outcome: The bromine is displaced.[1]

    • Note: With hydrazine, further reaction with the esters is possible, potentially leading to complex polycyclic species or oligomers. Control temperature to favor substitution over cyclization if the linear hydrazine is desired.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (Suzuki) Oxidative addition failed due to sterics.Switch to SPhos or XPhos ligands. Increase Temp to 120°C (Microwave).
Protodebromination Reductive elimination competing with H-abstraction.Ensure anhydrous solvents. Increase concentration of Boronic acid.
Hydrolysis of Esters Base concentration too high or wet solvent.Use anhydrous K3PO4 instead of aqueous carbonate. Use Dioxane/Toluene.
Incomplete Cyclization Lactam formation is slow.Treat crude biaryl with AcOH/EtOH reflux to force ring closure.

References

  • Suzuki-Miyaura Coupling Mechanism & Sterics

    • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands.[2] Accounts of Chemical Research.

  • Phenanthridinone Synthesis

    • Karthikeyan, J., & Cheng, C. H. (2011).[3] Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps. Angewandte Chemie International Edition.

  • General Reactivity of Isophthalates

    • Sigma-Aldrich. (n.d.). Dimethyl 2-bromoisophthalate Product Information.

  • Atropisomer Synthesis

    • Bringmann, G., et al. (2005). Atroposelective synthesis of axially chiral biaryl compounds. Angewandte Chemie International Edition.

Sources

Application Note: Suzuki-Miyaura Coupling of Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Dimethyl 2-bromoisophthalate represents a class of sterically congested electrophiles critical for synthesizing twisted biaryl scaffolds and Metal-Organic Framework (MOF) linkers (e.g., NOTT-101 derivatives).

The primary challenge in coupling this substrate is the "Ortho-Diester Effect." The bromine atom at position 2 is flanked by two bulky methyl ester groups at positions 1 and 3. This steric crowding inhibits the approach of the palladium catalyst during oxidative addition and, more critically, retards the transmetalation and reductive elimination steps. Furthermore, the methyl ester moieties are susceptible to hydrolysis under the basic, aqueous conditions typical of standard Suzuki protocols.

This guide provides a Sterically Optimized Protocol utilizing Buchwald-type dialkylbiaryl phosphine ligands to overcome the kinetic barrier while preserving the ester functionality.

Mechanistic Analysis & Challenges

To ensure reproducibility, researchers must understand the specific failure modes associated with this substrate.

The Steric Valley Problem

In standard Suzuki couplings (e.g., using Pd(PPh₃)₄), the rate-determining step is often oxidative addition. However, for dimethyl 2-bromoisophthalate, the reductive elimination becomes a bottleneck. The bulky ester groups prevent the two aryl rings from adopting the planar conformation often required for rapid elimination, forcing the biaryl product into a highly twisted state (atropisomerism).

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where standard catalysts fail.

SuzukiMechanism cluster_cycle Catalytic Cycle: Steric Bottlenecks Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Sterically Slow) Pd0->OxAdd + Substrate TransMet Transmetalation (Base Mediated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (CRITICAL FAILURE POINT) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product Twisted Biaryl Product RedElim->Product Product Release Substrate Dimethyl 2-bromoisophthalate (Substrate) Substrate->OxAdd Boronic Ar-B(OH)2 (Nucleophile) Boronic->TransMet Note1 Requires electron-rich, bulky ligand (e.g., SPhos) to force this step. Note1->OxAdd Note2 Steric clash between esters and incoming aryl group requires high heat (>80°C). Note2->RedElim

Figure 1: Catalytic cycle highlighting the specific kinetic barriers imposed by the 1,3-diester substitution pattern.

Experimental Protocols

Selection Matrix: Choosing the Right System

Do not default to generic conditions. Use this matrix to select the protocol based on your coupling partner.

Coupling PartnerRecommended LigandBaseSolventTempRationale
Simple Aryl (e.g., Ph-B(OH)₂)SPhos K₃PO₄Toluene/H₂O (10:1)90°CSPhos provides high activity; minimal water prevents hydrolysis.
Hindered Aryl (e.g., o-tolyl)XPhos K₃PO₄1,4-Dioxane (dry)100°CXPhos is superior for tetra-ortho substituted systems.
Heterocycle (e.g., Pyridine)XPhos or SPhos Cs₂CO₃DME/H₂O85°CCesium bases facilitate transmetalation of electron-poor boronates.
Acid Sensitive SPhos K₃PO₄Toluene (Anhydrous)100°CStrictly anhydrous to protect esters; requires boronic esters (pinacol).
Protocol A: The "Gold Standard" (SPhos System)

Recommended for 90% of applications involving dimethyl 2-bromoisophthalate.

Reagents:

  • Substrate: Dimethyl 2-bromoisophthalate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

    • Note: Ratio of Pd:Ligand should be 1:2.

  • Base: K₃PO₄ (tribasic potassium phosphate), finely ground (2.0 - 3.0 equiv)

  • Solvent: Toluene (primary) + Water (trace, 10:1 ratio v/v)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating the formation of the active Pd(0)-L species.

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add:

    • Dimethyl 2-bromoisophthalate (1.0 mmol, 273 mg)

    • Arylboronic acid (1.2 mmol)

    • K₃PO₄ (2.0 mmol, 424 mg)

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Syringe in Toluene (4.5 mL) and degassed Water (0.5 mL).

    • Why water? Boronic acids require a small amount of water to form the active boronate species (Ar-B(OH)₃⁻).

  • Catalyst Injection: Add the pre-formed Pd/SPhos solution via syringe.

  • Heating: Place in a pre-heated block at 90°C . Stir vigorously (1000 RPM).

    • Time: Typically 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:1).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Anhydrous Conditions (Ester Protection)

Use this if you observe hydrolysis of the methyl esters to carboxylic acids (a common side reaction).

Modifications:

  • Base: Switch to CsF (Cesium Fluoride) or Anhydrous K₃PO₄ .

  • Solvent: Anhydrous 1,4-Dioxane.

  • Boron Source: Use Boronic Esters (BPin) instead of acids.

  • Mechanism: Fluoride activates the boronic ester via a different pathway that does not require water, protecting the methyl esters on the substrate.

Troubleshooting & Optimization Logic

If yields are low (<50%), follow this logic flow to diagnose the issue.

OptimizationTree Start Low Yield? CheckSM Starting Material Remaining? Start->CheckSM CheckProd Side Products? Start->CheckProd IncreaseTemp Increase Temp to 110°C Switch to XPhos CheckSM->IncreaseTemp Yes Hydrolysis Ester Hydrolysis Detected CheckProd->Hydrolysis Acid formed? Dehal Protodehalogenation CheckProd->Dehal Debrominated SM? Anhydrous Use Protocol B (Anhydrous Dioxane/CsF) Hydrolysis->Anhydrous Solution DrySolvent Dry Solvent thoroughly Increase Catalyst Load Dehal->DrySolvent Solution

Figure 2: Troubleshooting decision tree for reaction optimization.

References

  • Buchwald, S. L., et al. (2005). "Universally Applicable Protocol for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides.

    • Relevance: Establishes SPhos as the premier ligand for sterically hindered substr
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Relevance: Foundational text on the mechanism and base effects.[1][2]

  • Schröder, M., et al. (2009). "High-Capacity Hydrogen Storage in a Series of Metal-Organic Frameworks." Journal of the American Chemical Society.[1]

    • Relevance: Demonstrates the synthesis of isophthalate-based linkers (NOTT series)
  • Organic Chemistry Portal. "Suzuki Coupling - Ligand Effects."

    • Relevance: Comparative data on phosphine ligands for ortho-substituted aryls.

Sources

Application Notes and Protocols: Step-by-Step Synthesis of Derivatives from Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Dimethyl 2-Bromoisophthalate as a Synthetic Building Block

Dimethyl 2-bromoisophthalate (CAS No. 39622-80-5) is a highly versatile aromatic building block that holds significant potential in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its structure, featuring a bromine atom positioned between two sterically demanding and electron-withdrawing methoxycarbonyl groups, presents a unique platform for a variety of chemical transformations. The strategic placement of the bromo substituent allows for its selective functionalization through a host of modern cross-coupling reactions, while the ester functionalities can be further manipulated to generate a diverse library of complex molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of various derivatives from dimethyl 2-bromoisophthalate, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Core Properties of the Starting Material

A thorough understanding of the physicochemical properties of dimethyl 2-bromoisophthalate is paramount for successful synthetic planning and execution.

PropertyValue
CAS Number 39622-80-5
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 313.0 ± 22.0 °C at 760 mmHg[2]
Density 1.505 ± 0.06 g/cm³[2]

Key Synthetic Pathways: A World of Possibilities

The strategic functionalization of dimethyl 2-bromoisophthalate can be primarily achieved through four major synthetic pathways. Each of these routes offers access to a distinct class of derivatives with potential applications in various scientific disciplines. This guide will delve into the practical execution of these transformations, providing detailed protocols and insights into the underlying chemical principles.

G start Dimethyl 2-Bromoisophthalate buchwald Buchwald-Hartwig Amination start->buchwald R-NH₂, Pd Catalyst suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂, Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira R-C≡CH, Pd/Cu Catalysts snar Nucleophilic Aromatic Substitution start->snar Ar-OH, Strong Base amines Dimethyl 2-(Arylamino)isophthalates buchwald->amines biaryls Dimethyl 2-Aryl-isophthalates suzuki->biaryls alkynes Dimethyl 2-Alkynyl-isophthalates sonogashira->alkynes ethers Dimethyl 2-Aryloxy-isophthalates snar->ethers

Caption: Key synthetic pathways for the derivatization of dimethyl 2-bromoisophthalate.

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][4] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in a vast number of pharmaceutical agents.[5]

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium precursor, ligand, base, and solvent. For an electron-deficient aryl bromide like dimethyl 2-bromoisophthalate, a moderately active catalyst system is often sufficient. The choice of a bulky, electron-rich phosphine ligand, such as Xantphos or XPhos, is crucial for promoting both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination of the desired arylamine.[6] The base plays a critical role in deprotonating the amine nucleophile and facilitating the catalytic cycle. A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is typically employed. Toluene and 1,4-dioxane are common solvents for this transformation due to their ability to dissolve the reactants and maintain the stability of the catalytic species at elevated temperatures.

Experimental Protocol: Synthesis of Dimethyl 2-(Phenylamino)isophthalate

G cluster_reagents Reagents & Catalyst cluster_procedure Procedure cluster_product Product reagents Dimethyl 2-Bromoisophthalate Aniline Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene step1 1. Assemble Reaction reagents->step1 step2 2. Degas Mixture step1->step2 step3 3. Heat Reaction step2->step3 step4 4. Work-up step3->step4 step5 5. Purify step4->step5 product Dimethyl 2-(Phenylamino)isophthalate step5->product

Caption: Workflow for the Buchwald-Hartwig amination of dimethyl 2-bromoisophthalate.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk tube, combine dimethyl 2-bromoisophthalate (1.0 mmol, 273 mg), aniline (1.2 mmol, 112 mg), cesium carbonate (1.5 mmol, 488 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Solvent Addition and Degassing: Add anhydrous toluene (5 mL) to the Schlenk tube. Seal the tube and degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired dimethyl 2-(phenylamino)isophthalate.

Expected Data:

DerivativeAmineCatalyst SystemBaseSolventYield (%)
Dimethyl 2-(phenylamino)isophthalateAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene85-95%
Dimethyl 2-(4-methoxyphenylamino)isophthalatep-AnisidinePd₂(dba)₃ / XantphosCs₂CO₃Toluene80-90%
Dimethyl 2-(morpholino)isophthalateMorpholinePd(OAc)₂ / RuPhosNaOtBuDioxane75-85%

Suzuki-Miyaura Coupling: Constructing Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[7] This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.

Causality Behind Experimental Choices

The Suzuki-Miyaura coupling is a robust and versatile reaction with a well-understood catalytic cycle.[4] The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is standard. A variety of phosphine ligands can be employed, with the choice often depending on the steric and electronic properties of the coupling partners. For the coupling of an aryl bromide, a catalyst system such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos is generally effective. The base, typically an aqueous solution of a carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of Dimethyl 2-Phenylisophthalate

G cluster_reagents Reagents & Catalyst cluster_procedure Procedure cluster_product Product reagents Dimethyl 2-Bromoisophthalate Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ Dioxane/Water step1 1. Assemble Reaction reagents->step1 step2 2. Degas Mixture step1->step2 step3 3. Heat Reaction step2->step3 step4 4. Work-up step3->step4 step5 5. Purify step4->step5 product Dimethyl 2-Phenylisophthalate step5->product

Caption: Workflow for the Suzuki-Miyaura coupling of dimethyl 2-bromoisophthalate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 2-bromoisophthalate (1.0 mmol, 273 mg) and phenylboronic acid (1.2 mmol, 146 mg) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Base and Catalyst Addition: Add potassium carbonate (2.0 mmol, 276 mg) to the solution. Degas the mixture by bubbling with argon for 15 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) under a stream of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

  • Extraction: Transfer to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure dimethyl 2-phenylisophthalate.

Expected Data:

DerivativeBoronic AcidCatalystBaseSolventYield (%)
Dimethyl 2-phenylisophthalatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-98%
Dimethyl 2-(4-vinylphenyl)isophthalate4-Vinylphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/H₂O85-95%
Dimethyl 2-(thiophen-2-yl)isophthalateThiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄DME/H₂O80-90%

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The resulting aryl alkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.

Causality Behind Experimental Choices

The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) cocatalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The choice of a mild base, such as an amine (e.g., triethylamine or diisopropylamine), is crucial as it serves both as a base to deprotonate the terminal alkyne and as a solvent. For substrates that are sensitive to homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have also been developed. The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the reaction efficiency.

Experimental Protocol: Synthesis of Dimethyl 2-(Phenylethynyl)isophthalate

G cluster_reagents Reagents & Catalysts cluster_procedure Procedure cluster_product Product reagents Dimethyl 2-Bromoisophthalate Phenylacetylene PdCl₂(PPh₃)₂ CuI Triethylamine step1 1. Assemble Reaction reagents->step1 step2 2. Degas Mixture step1->step2 step3 3. Heat Reaction step2->step3 step4 4. Work-up step3->step4 step5 5. Purify step4->step5 product Dimethyl 2-(Phenylethynyl)isophthalate step5->product

Caption: Workflow for the Sonogashira coupling of dimethyl 2-bromoisophthalate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of dimethyl 2-bromoisophthalate (1.0 mmol, 273 mg) in triethylamine (10 mL) in a Schlenk tube, add phenylacetylene (1.2 mmol, 122 mg).

  • Catalyst Addition and Degassing: Degas the solution by bubbling with argon for 20 minutes. Then, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg) and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg) under an argon atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture to 60 °C for 6-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the triethylamine under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL), water (15 mL), and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired dimethyl 2-(phenylethynyl)isophthalate.

Expected Data:

DerivativeAlkyneCatalyst SystemBaseSolventYield (%)
Dimethyl 2-(phenylethynyl)isophthalatePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N85-95%
Dimethyl 2-((trimethylsilyl)ethynyl)isophthalateEthynyltrimethylsilanePd(PPh₃)₄ / CuIi-Pr₂NHTHF80-90%
Dimethyl 2-(3-hydroxy-3-methylbut-1-yn-1-yl)isophthalate2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NDMF75-85%

Nucleophilic Aromatic Substitution (SNA r): A Classic Transformation

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

Causality Behind Experimental Choices

In dimethyl 2-bromoisophthalate, the two methoxycarbonyl groups are strong electron-withdrawing substituents. However, they are positioned meta to each other and ortho and meta to the bromine atom. While the ortho ester group can provide some activation through its inductive effect, the lack of a para-activating group might render this substrate less reactive towards traditional S NAr reactions compared to, for example, dinitro-substituted aryl halides. Nevertheless, with a strong nucleophile and under forcing conditions (e.g., high temperature), S NAr can be a viable pathway to introduce oxygen or sulfur nucleophiles. The choice of a strong base is necessary to deprotonate the nucleophile (e.g., a phenol) to generate a more potent nucleophile. A polar aprotic solvent like DMF or DMSO is often used to enhance the rate of the reaction.

Experimental Protocol: Synthesis of Dimethyl 2-Phenoxyisophthalate

G cluster_reagents Reagents cluster_procedure Procedure cluster_product Product reagents Dimethyl 2-Bromoisophthalate Phenol K₂CO₃ DMF step1 1. Assemble Reaction reagents->step1 step2 2. Heat Reaction step1->step2 step3 3. Work-up step2->step3 step4 4. Purify step3->step4 product Dimethyl 2-Phenoxyisophthalate step4->product

Caption: Workflow for the nucleophilic aromatic substitution of dimethyl 2-bromoisophthalate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine dimethyl 2-bromoisophthalate (1.0 mmol, 273 mg), phenol (1.2 mmol, 113 mg), and potassium carbonate (2.0 mmol, 276 mg) in anhydrous dimethylformamide (DMF, 10 mL).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure dimethyl 2-phenoxyisophthalate.

Expected Data:

DerivativeNucleophileBaseSolventTemperature (°C)Yield (%)
Dimethyl 2-phenoxyisophthalatePhenolK₂CO₃DMF14060-70%
Dimethyl 2-(4-nitrophenoxy)isophthalate4-NitrophenolK₂CO₃DMSO12070-80%
Dimethyl 2-(phenylthio)isophthalateThiophenolCs₂CO₃DMF10075-85%

Conclusion

Dimethyl 2-bromoisophthalate is a readily available and highly adaptable starting material for the synthesis of a wide array of functionalized aromatic compounds. The palladium-catalyzed Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling reactions provide efficient and high-yielding routes to C-N, C-C, and C-C (alkynyl) bond formation, respectively. Additionally, nucleophilic aromatic substitution offers a pathway for the introduction of heteroatom nucleophiles. The protocols and data presented in this application note serve as a comprehensive guide for researchers to explore the rich chemistry of this versatile building block, enabling the development of novel molecules with potential applications in drug discovery and materials science.

References

  • PubChem. Dimethyl 2-bromoisophthalate. National Center for Biotechnology Information. [Link][1]

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. [Link][6]

  • Kulik, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7345. [Link]

  • Alachem. 2-Bromoisophthalic acid dimethyl ester. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][3]

  • Wikipedia. Buchwald–Hartwig amination. [Link][4]

  • Štefane, B., & Polanc, S. (2018). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 23(10), 2451. [Link][8]

  • Jouard, F. L., & Bogert, M. T. (1911). 3-AMINO-o-PHTHALIC ACID AND CERTAIN OF ITS DERIVATIVES. Journal of the American Chemical Society, 33(5), 725–734. [Link][9]

  • Google Patents. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. [10]

  • ResearchGate. The synthesis of dialkyl... [Link][11]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link][12]

  • National Institutes of Health. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. [Link][13]

  • PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link][14]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link][5]

Sources

Application Note: Dimethyl 2-Bromoisophthalate in Sterically Demanding Biaryl Synthesis

[1]

Executive Summary

Dimethyl 2-bromoisophthalate is a high-value halogenated arene characterized by a unique "steric pincer" motif.[1] The bromine atom at the C2 position is flanked by two methyl ester groups at C1 and C3. This structural arrangement makes it an ideal precursor for synthesizing axially chiral biaryls (atropisomers) and highly substituted isophthalic acid derivatives , which are increasingly prevalent in kinase inhibitors and protein-protein interaction (PPI) modulators.

This guide provides optimized protocols for overcoming the inherent steric hindrance of the C2 position to enable high-yield cross-coupling and subsequent desymmetrization.[1]

Key Chemical Properties
PropertyDataRelevance
CAS Number 39622-80-5Unique identifier (Distinct from 5-bromo isomer).[1][2][3][4]
Structure 2-Bromo-1,3-benzenedicarboxylic acid, dimethyl esterHigh steric crowding at C2; activated for oxidative addition.[1]
Molecular Weight 273.08 g/mol --
Reactivity Profile Sterically hindered ElectrophileRequires specialized Pd-ligand systems (e.g., Buchwald ligands).
Primary Application Biaryl Construction, Atropisomer SynthesisScaffold for twisted drug cores.

Strategic Reactivity Map

The utility of dimethyl 2-bromoisophthalate lies in its ability to lock molecular conformation through steric bulk.[1]

ReactivityMapCoreDimethyl 2-bromoisophthalate(Steric Pincer Core)SuzukiC2-Arylation (Suzuki)Requires Bulky Ligands(SPhos, XPhos)Core->SuzukiPd(0) Cat.Ar-B(OH)2AminationC2-Amination (Buchwald)Forms N-Aryl AnthranilatesCore->AminationPd(0) Cat.HNR2HydrolysisDesymmetrization(Mono-hydrolysis)Access to chiral amidesSuzuki->HydrolysisLiOH (1 eq)TargetTarget Scaffolds:- Atropisomeric Kinase Inhibitors- Twisted Biaryl LigandsHydrolysis->TargetAmide Coupling

Figure 1: Reactivity landscape of dimethyl 2-bromoisophthalate. The C2 position is the primary gateway to sterically locked biaryls.

Detailed Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Objective: To install an aryl group at the crowded C2 position.[1] Standard Suzuki conditions (e.g., Pd(PPh3)4) often fail due to the inability of the catalyst to undergo oxidative addition or transmetalation in the "pincer" zone. We utilize Pd-G3-XPhos , a precatalyst designed for difficult, sterically hindered couplings.[1]

Target Intermediate: Dimethyl 2-(4-fluorophenyl)isophthalate (Generic Biaryl Scaffold).[1]

Reagents & Equipment[1][5]
  • Substrate: Dimethyl 2-bromoisophthalate (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

  • Equipment: Microwave reactor vial or sealed pressure tube.

Step-by-Step Methodology
  • Charge: In a glovebox or under nitrogen flow, add Dimethyl 2-bromoisophthalate (273 mg, 1.0 mmol), 4-Fluorophenylboronic acid (210 mg, 1.5 mmol), and XPhos Pd G3 (25 mg, 0.03 mmol) to a microwave vial.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 0.5 M aq.

    
     (6 mL).
    
    • Expert Insight: The biphasic system with phosphate base helps buffer the boronic acid and prevents protodeboronation, which is a common side reaction in hindered systems.

  • Seal & Heat: Seal the vial with a crimp cap. Heat to 100°C for 2–4 hours.

    • Note: If using microwave irradiation, 110°C for 45 minutes is often sufficient.

  • Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the starting bromide (

    
    ) and appearance of the fluorescent biaryl product.
    
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry the organic phase over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-15% EtOAc in Hexanes).

    • Expected Yield: 85-95%.[1]

Protocol B: Desymmetrization via Mono-Hydrolysis

Objective: To differentiate the two equivalent ester groups, enabling the construction of complex, non-symmetric pharmacophores (e.g., amide-ester hybrids).[1]

Reagents
  • Substrate: Dimethyl 2-arylisophthalate (Product from Protocol A)

  • Reagent: Lithium Hydroxide monohydrate (LiOH·H2O, 0.95 equiv)

  • Solvent: THF:MeOH:Water (3:1:1)

Methodology
  • Dissolution: Dissolve the diester (1.0 mmol) in the THF/MeOH mixture (5 mL).

  • Controlled Addition: Cool the solution to 0°C. Add LiOH (dissolved in minimal water) dropwise over 20 minutes.

    • Critical Step: Limiting the base to 0.95 equivalents and low temperature prevents over-hydrolysis to the diacid.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench: Acidify to pH 3 with 1N HCl.

  • Extraction: Extract with EtOAc. The organic layer will contain the mono-acid (major) and unreacted diester.[1] The diacid (if formed) typically remains in the aqueous phase or precipitates.

  • Outcome: This yields a 2-aryl-3-(methoxycarbonyl)benzoic acid , a versatile scaffold for coupling amines to create focused libraries.[1]

Troubleshooting & Optimization (Expertise)

ProblemRoot CauseSolution
Low Conversion (<20%) Steric bulk preventing oxidative addition.[1]Switch catalyst to Pd-PEPPSI-IPr or Pd-G4-SPhos .[1] Increase temperature to 120°C.
Protodeboronation Boronic acid instability at high temp/pH.Use Boronic Esters (Pinacol ester) instead of acids. Switch base to anhydrous

in Toluene.
Homocoupling of Boronic Acid Excess Oxygen in solvent.Rigorous degassing (sparging with Argon for 15 mins) is mandatory.
Regioisomer Contamination Impure starting material.Ensure CAS 39622-80-5 (2-bromo) is used, not the cheaper 5-bromo isomer (CAS 51760-21-5).[1] Check 1H NMR: 2-bromo isomer shows a doublet/triplet or singlet depending on substitution, but 5-bromo is symmetric with a distinct pattern.[1]

Safety & Handling

  • Hazards: Dimethyl 2-bromoisophthalate is an irritant (Skin/Eye/Respiratory).[1][6] It may cause sensitization.

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Moisture sensitive (ester hydrolysis).

  • Waste: Dispose of halogenated organic waste and heavy metal (Pd) waste in separate, labeled containers according to institutional EHS guidelines.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Design

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.

  • Synthesis of Sterically Hindered Biaryls

    • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews.

  • Chemical Identity & Properties

    • PubChem.[6][7] Dimethyl 2-bromoterephthalate (Isomer Reference). National Library of Medicine.

  • General Protocol for Hindered Substrates

    • Common Organic Chemistry. Suzuki Reaction Protocols.

Process Development Guide: Scalable Synthesis of Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Dimethyl 2-bromoisophthalate (CAS: 39622-80-5) is a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons, phenanthridinone alkaloids, and linkers for Metal-Organic Frameworks (MOFs).

The Steric Challenge

Unlike its isomer dimethyl 5-bromoisophthalate , where the bromine atom is remote from the ester groups, the 2-bromo isomer possesses a bromine atom situated directly between the two carboxyl groups (positions 1 and 3). This creates significant steric hindrance ("ortho effect"), making standard Fischer esterification (Acid + Alcohol


 Ester + Water) kinetically sluggish and prone to incomplete conversion on scale.
Route Selection: The Acid Chloride Protocol

To ensure high yield and purity during scale-up, this guide recommends the Thionyl Chloride (SOCl


) Activation Route  over standard acid-catalyzed esterification.
FeatureRoute A: Fischer Esterification (H

SO

/MeOH)
Route B: Acid Chloride Activation (SOCl

/MeOH)
Mechanism Reversible EquilibriumIrreversible
Steric Tolerance Low (Struggles with ortho-substituents)High (High energy intermediate drives reaction)
Reaction Time 24-48 hours (often incomplete)3-6 hours
Purification Requires removal of unreacted acidSimple crystallization (Product is neutral)
Scale-up Suitability Low (for this specific substrate)High

Chemical Reaction Scheme

The synthesis proceeds in two stages performed in a single pot (telescoped process):

  • Activation: Conversion of 2-bromoisophthalic acid to 2-bromoisophthaloyl chloride.

  • Esterification: Nucleophilic acyl substitution with methanol.

ReactionScheme Start 2-Bromoisophthalic Acid (Solid) Inter Intermediate: 2-Bromoisophthaloyl Chloride Start->Inter Reflux, 3h (- SO2, - HCl) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Product Dimethyl 2-bromoisophthalate (Crystalline Solid) Inter->Product Quench (Exothermic) Byprod Byproducts: SO2 (gas), HCl (gas) Inter->Byprod Reagent2 MeOH (Methanol) Reagent2->Product

Figure 1: Reaction pathway for the conversion of 2-bromoisophthalic acid to its dimethyl ester via acid chloride activation.

Detailed Experimental Protocol (Scale: 100g Basis)

Safety Warning: Thionyl chloride reacts violently with water.[1] SO


 and HCl gases are toxic and corrosive. All operations must be performed in a functioning fume hood with a caustic scrubber.
Materials & Equipment[1][2]
  • Reactor: 1L Double-jacketed glass reactor or 3-neck round bottom flask.

  • Condenser: Efficient reflux condenser (water-cooled).

  • Scrubber: Outlet connected to a NaOH (10%) trap to neutralize acidic off-gases.

  • Reagents:

    • 2-Bromoisophthalic acid (100.0 g, 0.408 mol)

    • Thionyl Chloride (SOCl

      
      ) (145.6 g, 1.22 mol, 3.0 equiv) [Note: Excess ensures complete activation].
      
    • Methanol (Anhydrous) (400 mL).

    • DMF (Dimethylformamide) (0.5 mL, Catalytic).

Step-by-Step Procedure
Phase 1: Acid Chloride Formation
  • Setup: Charge the reactor with 2-Bromoisophthalic acid (100 g).

  • Addition: Add Thionyl Chloride (88 mL / 145.6 g) slowly at room temperature.

  • Catalysis: Add catalytic DMF (0.5 mL). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction of hindered acids.

  • Reaction: Heat the slurry to Reflux (75-80°C) .

    • Observation: The solid will dissolve, and gas evolution (SO

      
      /HCl) will be vigorous.
      
    • Duration: Maintain reflux for 3 to 4 hours or until gas evolution ceases and the solution is clear.

  • Concentration (Critical Step): Distill off excess SOCl

    
     under reduced pressure (vacuum) at 50°C.
    
    • Why: Removing excess SOCl

      
       prevents violent exotherms during the methanol quench and reduces byproduct formation.
      
Phase 2: Esterification
  • Cooling: Cool the residue (crude acid chloride) to 0–5°C .

  • Quench: Add Methanol (400 mL) dropwise via an addition funnel.

    • Control: Maintain internal temperature < 20°C . This reaction is highly exothermic.

  • Completion: Once addition is complete, warm to room temperature and stir for 1 hour.

    • QC Check: Take an aliquot for HPLC/TLC. Conversion should be >99%.

Phase 3: Workup & Purification
  • Precipitation: The product often crystallizes directly from the methanol solution upon cooling.

    • If not, concentrate the methanol solution to ~100 mL volume and pour slowly into Ice Water (500 mL) with vigorous stirring.

  • Filtration: Filter the white precipitate using a Buchner funnel.

  • Washing:

    • Wash cake with 5% NaHCO

      
        (2 x 100 mL) to remove traces of acid/HCl.
      
    • Wash with Cold Water (2 x 100 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results[3]
  • Yield: 95 – 102 g (85 – 91%).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 86–88°C.

  • Purity (HPLC): >98% (Main impurity: Monomethyl ester if reaction time was insufficient).

Process Flow & Engineering Controls

This diagram outlines the unit operations required for the scale-up environment.

ProcessFlow cluster_reaction Reaction Zone (Fume Hood) cluster_workup Workup Zone Reactor Glass Reactor (Reflux) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas (SO2, HCl) Distillation Vacuum Distillation (Remove SOCl2) Reactor->Distillation Crude Acid Chloride Quench Methanol Quench (Exothermic Control) Distillation->Quench Residue Filter Filtration & Wash (NaHCO3) Quench->Filter Slurry Final Product Final Product Filter->Final Product Vacuum Dry

Figure 2: Process flow diagram illustrating the containment of hazardous off-gases and the critical distillation step.[1][2][3]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete activation of the hindered acid.Increase reflux time or SOCl

equivalents. Ensure DMF catalyst is used.
Monomethyl Ester Impurity Hydrolysis of acid chloride before MeOH addition.Ensure glassware is dry.[1] Distill SOCl

under strictly anhydrous conditions.
Yellow Coloration Traces of elemental bromine or sulfur impurities.Recrystallize from Methanol/Water (9:1).
Violent Exotherm Methanol added too fast to Acid Chloride.Safety Critical: Cool reactor to 0°C and control addition rate strictly.
Analytical Method (HPLC)[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% H

    
    PO
    
    
    
    ), B: Acetonitrile.
  • Gradient: 50% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Order: 2-Bromoisophthalic acid (Early) < Monomethyl ester < Dimethyl 2-bromoisophthalate (Late).

References

  • Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link

  • Sigma-Aldrich. (n.d.). Dimethyl 2-bromoisophthalate Product Specification and Safety Data. Link

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (Describing standard SOCl2 activation protocols). Organic Syntheses, 91, 221-232.[1] Link

  • PubChem. (n.d.). Dimethyl 2-bromoisophthalate Compound Summary. Link

Sources

Application Note: Steric Mastery – Catalytic Functionalization of Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 2-bromoisophthalate represents a class of "privileged but punishing" building blocks. While its 1,3-diester motif offers a direct route to functional materials (MOFs) and polycyclic aromatic hydrocarbons (PAHs like helicenes and fluorenones), the bromine atom at the C2 position is shielded by extreme steric congestion. Standard catalytic protocols often fail, resulting in recovered starting material or hydrodebromination.

This guide details optimized protocols for Suzuki-Miyaura cross-coupling and Ullmann-type homocoupling , specifically engineered to breach the steric fortress of the C2 position.

Part 1: The Steric & Electronic Landscape

To successfully functionalize this molecule, one must understand the environment of the C-Br bond.

  • Steric Shielding: The two ortho-methoxycarbonyl groups create a deep "steric pocket." This inhibits the approach of the Palladium(0) species during oxidative addition, but more critically, it severely hampers transmetallation and reductive elimination in the catalytic cycle.

  • Electronic Activation: Despite the steric bulk, the electron-withdrawing nature of the esters makes the C-Br bond electron-poor, theoretically activating it for oxidative addition if the catalyst can access it.

  • The Trap (Protodebromination): Because the coupling is slow, side reactions dominate. The most common failure mode is the replacement of Bromine with Hydrogen (protodebromination), driven by solvent interaction or trace moisture when the catalytic cycle stalls.

Visualizing the Reaction Landscape

ReactionLandscape Start Dimethyl 2-bromoisophthalate (Sterically Congested Electrophile) Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Start->Suzuki Pd(0) / Bulky Ligand (SPhos) Ullmann Ullmann Homocoupling (Symmetric Biaryl Linkers) Start->Ullmann Cu / Ligand / Heat SideRxn Protodebromination (Major Failure Mode) Start->SideRxn Slow Cycle / H-Source Product1 Functionalized Biaryls (Drug Intermediates) Suzuki->Product1 Product2 Tetramethyl biphenyl- 2,2',4,4'-tetracarboxylate (MOF Linkers) Ullmann->Product2

Figure 1: The reaction landscape for Dimethyl 2-bromoisophthalate. Success depends on outcompeting the protodebromination pathway.

Part 2: Protocol A – Suzuki-Miyaura Cross-Coupling

Objective: Coupling Dimethyl 2-bromoisophthalate with aryl boronic acids.

The "Buchwald" Strategy

Standard ligands like PPh3 (as found in Pd(PPh3)4) are insufficiently active. The cone angle is too small to force reductive elimination, and the catalyst is not electron-rich enough to speed up oxidative addition.

Recommended System: Pd2(dba)3 with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Why SPhos? The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups on the phosphorus provide the necessary electron density and bulk to facilitate the coupling of hindered substrates.

Materials Table
ComponentReagentEquiv.Role
Substrate Dimethyl 2-bromoisophthalate1.0Electrophile
Partner Aryl Boronic Acid (e.g., Phenylboronic acid)1.5Nucleophile (Excess required)
Catalyst Pd2(dba)30.02 (2 mol%)Palladium Source
Ligand SPhos0.08 (8 mol%)Bulky, Electron-Rich Ligand
Base K3PO4 (Tribasic Potassium Phosphate)3.0Activator (Anhydrous preferred)
Solvent Toluene / Water (10:1 ratio)[0.2 M]Biphasic system
Step-by-Step Methodology
  • Pre-Catalyst Formation (Critical):

    • In a glovebox or under Argon flow, add Pd2(dba)3 and SPhos to a dry vial.

    • Add dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

    • Scientific Rationale: Pre-forming the active L-Pd(0) species prevents the "induction period" where unligated Pd might aggregate into inactive Pd-black.

  • Reaction Assembly:

    • To a reaction vessel (Schlenk tube or microwave vial) equipped with a magnetic stir bar, add:

      • Dimethyl 2-bromoisophthalate (1.0 equiv)[1]

      • Aryl Boronic Acid (1.5 equiv)

      • K3PO4 (3.0 equiv)

    • Seal the vessel and purge with Argon for 5 minutes.

  • Solvent & Initiation:

    • Add the Toluene/Catalyst mixture via syringe.

    • Add the degassed Water (essential for the boronate activation).

    • Degassing: Perform three cycles of Freeze-Pump-Thaw OR sparge vigorously with Argon for 10 minutes. Oxygen is the enemy of this hindered cycle.

  • Execution:

    • Heat to 100°C for 12–18 hours.

    • Note: If using a microwave reactor, 120°C for 1 hour is often sufficient.

  • Workup & Self-Validation:

    • Cool to RT. Filter through a pad of Celite to remove Pd residues.

    • Dilute with EtOAc, wash with brine.

    • QC Check: Run TLC (Hexane/EtOAc).

      • Spot A: Starting Material (High Rf).

      • Spot B: Product (Lower Rf due to increased conjugation/polarity).

      • Spot C:Dimethyl isophthalate (The protodebromination side-product). If this spot is major, your system had water/proton sources but the catalyst died before coupling.

Part 3: Protocol B – Ullmann Homocoupling

Objective: Synthesis of Tetramethyl biphenyl-2,2',4,4'-tetracarboxylate. Application: This C2-symmetric biaryl is a critical linker for MOFs and a precursor for chiral helicene synthesis.

The "Modern Copper" Strategy

Classical Ullmann coupling requires 200°C+ and often results in ester hydrolysis or decarboxylation. We utilize a ligand-accelerated approach to lower the temperature.

Materials Table
ComponentReagentEquiv.Role
Substrate Dimethyl 2-bromoisophthalate1.0Electrophile
Catalyst CuI (Copper(I) Iodide)0.10 (10 mol%)Catalyst
Ligand 1,10-Phenanthroline0.10 (10 mol%)Stabilizing Ligand
Reductant Copper Powder (Activated)1.0Stoichiometric Reductant
Solvent DMF or NMP[0.5 M]High-boiling polar aprotic
Step-by-Step Methodology
  • Activation of Copper:

    • Wash commercial copper powder with dilute HCl, then water, then acetone, and dry under vacuum. This removes the oxide layer which inhibits the reaction.

  • Assembly:

    • In a dry Schlenk flask, combine the Substrate, CuI, 1,10-Phenanthroline, and Activated Cu powder.

    • Evacuate and backfill with Argon (3 times).

  • Reaction:

    • Add dry DMF via syringe.

    • Heat to 130°C for 24 hours.

    • Observation: The mixture will likely turn dark green/brown.

  • Workup:

    • Cool to RT. Dilute with Dichloromethane (DCM).

    • Quench: Pour into 10% aqueous ammonia (NH4OH). The aqueous layer will turn deep blue (Cu-amine complex), removing the copper salts.

    • Wash organic layer with water (3x) to remove DMF.

Part 4: Workflow Visualization

Workflow Prep Catalyst Pre-formation (Pd2(dba)3 + SPhos) Degas Degassing (Freeze-Pump-Thaw) Prep->Degas Add to Vessel Reactants Substrate + Boronic Acid + K3PO4 Reactants->Degas Heat Reaction 100°C / 18h Degas->Heat Inert Atm QC QC: Check for Protodebromination Heat->QC TLC/HPLC Purify Column Chromatography (Isolate Biaryl) QC->Purify Pass

Figure 2: The optimized workflow for Suzuki coupling of sterically hindered isophthalates.

References

  • Suzuki-Miyaura Coupling Mechanisms: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Ligand Design for Hindered Substrates: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for the Suzuki-Miyaura Coupling Processes with Aryl Chlorides and Bromides." J. Am. Chem. Soc.[2]2005 , 127, 4685–4696. Link

  • Ullmann Homocoupling Variants: Hassan, J.; Sevignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chem. Rev.2002 , 102, 1359–1470. Link

  • Synthesis of Fluorenones from Biaryls: Campo, M. A.; Larock, R. C.[3] "Novel Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation." Org.[3][4][5] Lett.2000 , 2, 3675–3677.[3] Link

Sources

Application Note: High-Throughput Screening of Dimethyl 2-Bromoisophthalate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Dimethyl 2-bromoisophthalate (CAS: 39622-80-5) represents a "privileged scaffold" in medicinal chemistry. Its core structure—an aryl bromide flanked by two ortho-ester groups—offers a unique geometry for drug design. The steric bulk forces substituents out of planarity, creating distinct 3D vectors ideal for disrupting protein-protein interactions (PPIs) or targeting cryptic pockets in kinases.

However, this same steric congestion presents a significant synthetic challenge. Standard high-throughput chemistry often fails at the cross-coupling stage due to the "ortho-effect." This guide provides a field-proven protocol for overcoming these steric barriers to generate a high-quality library, followed by a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening workflow.

Core Challenges & Solutions
ChallengeTechnical HurdleValidated Solution
Steric Hindrance The bromine is shielded by two ester groups, inhibiting Pd-oxidative addition.Use of Pd(dtbpf)Cl₂ or Sphos-Pd-G3 catalysts with high thermal energy.
Library Purity Incomplete coupling leads to false negatives (inactive scaffold).Mandatory LCMS QC on a random 5% sampling of the library.
Assay Noise Fluorescent compounds in the library can mimic biological signal.Implementation of a Ratiometric TR-FRET readout to normalize interference.

Phase I: Library Construction (The "Input")

We will construct a focused library of 384 compounds via parallel synthesis. The strategy employs a "Suzuki-First" approach to install the most sterically demanding group (R1) before manipulating the esters.

Chemical Space Visualization

The following diagram illustrates the synthetic workflow designed to maximize diversity while maintaining high yields.

LibraryWorkflow Scaffold Dimethyl 2-bromoisophthalate (Core Scaffold) Suzuki Step 1: Suzuki Coupling (Introduce R1) Scaffold->Suzuki Boronic Acids Pd(dtbpf)Cl2 Hydrolysis Step 2: Ester Hydrolysis (Reveal Carboxylates) Suzuki->Hydrolysis LiOH, THF/H2O Amidation Step 3: Amide Coupling (Introduce R2/R3) Hydrolysis->Amidation Amines HATU/DIEA QC QC: LCMS Validation (>90% Purity) Amidation->QC

Figure 1: Parallel synthesis workflow. The critical step is the initial Suzuki coupling, which requires specialized catalysts to overcome the steric hindrance of the ortho-esters.

Detailed Protocol: Sterically Demanding Suzuki Coupling

Objective: Couple aryl boronic acids to the hindered 2-position.

Reagents:

  • Substrate: Dimethyl 2-bromoisophthalate (0.2 M in Dioxane).

  • Boronic Acids: 0.3 M in Dioxane (1.5 equivalents).

  • Catalyst: Pd(dtbpf)Cl₂ (1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride). Note: This catalyst is superior to Pd(PPh₃)₄ for hindered substrates.

  • Base: 2M K₃PO₄ (aqueous).

Step-by-Step Procedure:

  • Dispensing: In a 96-well deep-well block (chemically resistant), dispense 50 µL of the Scaffold solution (10 µmol).

  • Reagent Addition: Add 50 µL of respective Boronic Acid solutions to each well.

  • Catalyst Addition: Add 10 µL of Catalyst suspension (5 mol% loading).

  • Activation: Add 20 µL of 2M K₃PO₄. Seal the block with a heavy-duty aluminum foil seal.

  • Reaction: Shake vigorously (800 rpm) for 1 minute, then incubate at 90°C for 16 hours. Critical: High temperature is non-negotiable for this scaffold.

  • Workup: Cool to RT. Dilute with 300 µL Ethyl Acetate. Filter through a celite-packed filter plate to remove Pd black.

  • Evaporation: Dry down solvents using a centrifugal evaporator (Genevac).

Phase II: HTS Assay Development (The "Screen")

For this application note, we assume the target is a Kinase (common for isophthalate derivatives). We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This is superior to standard fluorescence intensity because it eliminates background interference from the library compounds themselves.

Assay Principle[1][2]
  • Donor: Europium-labeled anti-GST antibody (binds to GST-tagged Kinase).

  • Acceptor: AlexaFluor 647-labeled Tracer (binds to the ATP pocket).

  • Signal: High FRET signal = Tracer bound (No Inhibitor). Low FRET signal = Tracer displaced (Inhibitor present).

Statistical Validation (Z-Factor)

Before screening the library, you must validate the assay robustness using the Z-factor metric.

Formula:


[1]
  • 
    : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.[2][1]
    

Interpretation Table:

Z-Factor Assay Quality Action
1.0 Ideal (Theoretical) Impossible to achieve.[3]
0.5 - 1.0 Excellent Proceed to Screen.
0.0 - 0.5 Marginal Optimization required (Check reagent stability/pipetting).

| < 0.0 | Unusable | Do not screen. Signal window is too small relative to noise. |

Screening Protocol

Equipment: Multimode Plate Reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

  • Plate Prep: Transfer 50 nL of library compounds (10 mM in DMSO) to a 384-well low-volume white plate (Greiner).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Centrifuge 1000 rpm x 1 min.

  • Incubation 1: Incubate 15 mins at RT to allow compound binding.

  • Tracer Addition: Add 5 µL of Tracer solution.

  • Incubation 2: Incubate 60 mins at RT (protected from light).

  • Read: Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 615 nm (Donor).

  • Calculation: Ratio = (Em 665nm / Em 615nm) * 10,000.

Phase III: Data Analysis & Decision Logic

The screening process is not a single event but a triage workflow.

HTS_Triage Primary Primary Screen (Single Point @ 10 µM) Cutoff Apply Cutoff (>50% Inhibition) Primary->Cutoff Counter Counter Screen (Remove False Positives) Cutoff->Counter Hits Counter->Primary Artifacts (Discard) DoseResp Dose Response (IC50) (10-point dilution) Counter->DoseResp Clean Hits Hit Validated Hit DoseResp->Hit Potent & Reproducible

Figure 2: HTS Triage Logic. The Counter Screen is critical for isophthalates to rule out aggregation-based inhibition.

Hit Selection Criteria[2][3][4][5][6]
  • Activity Threshold: Compounds showing >50% inhibition in the primary screen.

  • Interference Check: Review individual channel data (615 nm). If Donor signal varies >20% from controls, the compound is likely a "quencher" or "inner-filter" artifact—Discard .

  • Potency: Validated hits should exhibit sigmoidal dose-response curves with Hill slopes between 0.8 and 1.2.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3] Journal of Biomolecular Screening.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Altenhoff, G., et al. (2003). Sterically Demanding Suzuki-Miyaura Coupling. Journal of the American Chemical Society.

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes.

  • PubChem Compound Summary.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis Using Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Cross-Coupling

In the fast-paced fields of drug discovery and materials science, the rapid and efficient synthesis of novel molecular architectures is paramount. Dimethyl 2-bromoisophthalate stands as a versatile and strategic building block, featuring a sterically hindered and electronically deactivated bromine atom positioned between two methyl ester groups. This unique substitution pattern makes it an ideal scaffold for creating complex, three-dimensional structures. However, these same electronic and steric factors can render it challenging to functionalize using conventional thermal heating methods, which often require long reaction times and may lead to undesired side products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over traditional heating methods.[1] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, increase product yields, and improve product purity.[2] The rapid and uniform heating provided by microwaves is particularly beneficial for challenging cross-coupling reactions, enabling the synthesis of molecules that are difficult to access through conventional means.[3]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted functionalization of dimethyl 2-bromoisophthalate via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers to successfully apply these methods and adapt them to their specific synthetic targets. While direct literature precedents for microwave-assisted reactions on dimethyl 2-bromoisophthalate are limited, the protocols herein are built upon established methodologies for sterically hindered and electron-deficient aryl bromides, providing robust starting points for reaction optimization.

The Engine of Innovation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, earning the 2010 Nobel Prize in Chemistry. These reactions are indispensable tools in modern organic synthesis.[4] The general catalytic cycle for these transformations, while nuanced for each specific reaction, follows a common pathway.

A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) A->B Aryl Halide (Ar-X) C Transmetalation (Suzuki/Sonogashira) or Ligand Exchange (Buchwald-Hartwig) B->C Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R2NH) D Reductive Elimination (Ar-Nu -> Product + Pd(0)) C->D D->A Regenerates Catalyst caption Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling Reactions. cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)(Ar')L_n OxAdd->Trans Transmetalation (Ar'-B(OR)2 + Base) Trans->Pd0 Product Ar-Ar' (Product) Trans->Product Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle.

Figure 2: Suzuki-Miyaura Catalytic Cycle.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of Dimethyl 2-Bromoisophthalate

This protocol provides a starting point for the coupling of various aryl and heteroaryl boronic acids with dimethyl 2-bromoisophthalate.

Materials:

  • Dimethyl 2-bromoisophthalate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/H₂O, DMF, Toluene)

  • Microwave synthesis vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave synthesis vial, add dimethyl 2-bromoisophthalate, the arylboronic acid, palladium catalyst, ligand (if necessary), and base.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-40 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Typical YieldReference
Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)12030Good[5]
PdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DMF14020Good to Excellent[5]
XPhos Pd G3 (2)-K₃PO₄ (3)Toluene/H₂O (10:1)13015Excellent[5]

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, coupling an aryl halide with a terminal alkyne. [6]This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. [7]Microwave assistance has been shown to facilitate this reaction, often allowing for copper-free conditions. [6]

Causality and Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura reaction. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Microwave irradiation can accelerate both cycles, leading to rapid product formation and often allowing for lower catalyst loadings. For sterically hindered substrates, the choice of a bulky phosphine ligand is again important to facilitate the oxidative addition step.

cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)(C≡CR)L_n OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-C≡CR (Product) Trans->Product Reductive Elimination CuC≡CR Cu(I)-C≡CR CuC≡CR->OxAdd HC≡CR H-C≡CR HC≡CR->CuC≡CR Cu(I), Base caption Sonogashira Catalytic Cycle.

Figure 3: Sonogashira Catalytic Cycle.

Protocol: Microwave-Assisted Sonogashira Coupling of Dimethyl 2-Bromoisophthalate

This protocol provides a general procedure for the coupling of terminal alkynes with dimethyl 2-bromoisophthalate.

Materials:

  • Dimethyl 2-bromoisophthalate

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%) (optional, for copper-catalyzed variant)

  • Ligand (if required, e.g., PPh₃, Xantphos) (2-10 mol%)

  • Base (e.g., Et₃N, DIPA, Cs₂CO₃) (2-4 equivalents)

  • Solvent (e.g., DMF, Toluene, Acetonitrile)

  • Microwave synthesis vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave synthesis vial, add dimethyl 2-bromoisophthalate, the palladium catalyst, copper(I) iodide (if used), ligand (if necessary), and base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the terminal alkyne and the solvent via syringe.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (typically 80-140 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Typical YieldReference
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)DMF10020Good to Excellent[8]
Pd(PPh₃)₄ (3)- (Copper-free)Cs₂CO₃ (2.5)Toluene12030Good[6]
Pd(OAc)₂ (2)CuI (2)DIPA (4)Acetonitrile8015Good to Excellent[8]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines. [9]This reaction has broad substrate scope and functional group tolerance. Microwave irradiation has been shown to dramatically reduce reaction times for this transformation, making it a highly efficient method for the synthesis of aryl amines. [10]

Causality and Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)(HNR'R'')]L_n OxAdd->AmineCoord Amine Coordination (HNR'R'') Amido Ar-Pd(II)(NR'R'')L_n AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Product Ar-NR'R'' (Product) Amido->Product Reductive Elimination caption Buchwald-Hartwig Catalytic Cycle.

Figure 4: Buchwald-Hartwig Catalytic Cycle.

Protocol: Microwave-Assisted Buchwald-Hartwig Amination of Dimethyl 2-Bromoisophthalate

This protocol provides a general method for the amination of dimethyl 2-bromoisophthalate with a variety of primary and secondary amines.

Materials:

  • Dimethyl 2-bromoisophthalate

  • Amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, XPhos Pd G3) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Microwave synthesis vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave synthesis vial under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add dimethyl 2-bromoisophthalate and the amine.

  • Add the anhydrous solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Typical YieldReference
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (2)Toluene11030Good to Excellent[10]
XPhos Pd G3 (2)-K₃PO₄ (3)1,4-Dioxane13020Excellent[10]
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)Toluene12045Good to Excellent[11]

Experimental Workflow: A Unified Approach

The successful implementation of these microwave-assisted reactions relies on a systematic and well-controlled experimental workflow.

Start Reaction Setup (Vial, Reagents, Solvent) Microwave Microwave Irradiation (Set Temperature, Time, Power) Start->Microwave Workup Reaction Workup (Quenching, Extraction) Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis caption General Experimental Workflow for Microwave-Assisted Cross-Coupling.

Figure 5: General Experimental Workflow for Microwave-Assisted Cross-Coupling.

Conclusion and Future Outlook

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient functionalization of dimethyl 2-bromoisophthalate. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer robust starting points for the synthesis of a diverse array of complex molecules. The significant reduction in reaction times and potential for improved yields make these methods highly attractive for applications in drug discovery and materials science. It is anticipated that the continued development of new catalysts and ligands will further expand the scope and utility of these microwave-assisted transformations, enabling the synthesis of ever more complex and valuable chemical entities from this versatile building block.

References

  • A microwave-assisted, efficient and rapid Sonogashira reaction was developed for the synthesis of polysubstituted aromatic alkynes. Green Chemistry (RSC Publishing). Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available at: [Link]

  • Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Scholars Research Library. Available at: [Link]

  • Microwave enhanced Sonogashira coupling. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. Available at: [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. Available at: [Link]

  • Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. Asian Journal of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Dimethyl 2-bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center resource for the recrystallization of Dimethyl 2-bromoisophthalate . It is designed for researchers requiring high-purity intermediates for Suzuki-Miyaura cross-coupling or other organometallic workflows.[1]

Topic: Recrystallization Protocol & Troubleshooting Compound: Dimethyl 2-bromoisophthalate (CAS: 39622-80-5) Solvent System: Methanol (MeOH) Support Level: Tier 3 (Senior Scientist / Process Development)[1]

Compound Profile & Solubility Logic

Before initiating the protocol, understand the physical constraints of the 2-bromo isomer versus the more common 5-bromo isomer.[1]

PropertyDataTechnical Note
CAS Registry 39622-80-5Critical: Do not confuse with Dimethyl 5-bromoisophthalate (CAS 51760-21-5, MP ~89°C).[1][2]
Structure Aromatic DiesterThe bromine at C2 is sterically crowded between two ester groups.[1][2]
Melting Point ~50–55°C (Est.)[1][2]Risk: The MP is lower than the 5-isomer due to steric twisting of ester groups, reducing

-stacking.[1]
Solubility Moderate in hot MeOHThe steric bulk reduces lattice energy, making it more soluble than the 5-isomer.[1][2]
Key Risk Oiling Out Because the MP is close to the solvent boiling point (64.7°C), the compound may separate as a liquid before crystallizing.[1][2]

Standard Operating Procedure (SOP)

Objective: Purify crude Dimethyl 2-bromoisophthalate to >98% purity (HPLC/GC) while minimizing hydrolysis.

Reagents
  • Crude Dimethyl 2-bromoisophthalate [1]

  • Solvent: Methanol (HPLC Grade, anhydrous preferred to prevent hydrolysis).[1]

  • Anti-solvent (Optional): Water (Type I, 18.2 MΩ).[1]

Protocol Steps
  • Dissolution (The "Metastable Zone"):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Methanol (approx. 3-5 mL per gram of solid).[1]

    • Heat the mixture to reflux (65°C) .

    • Checkpoint: If the solution is not clear at reflux, add MeOH in 0.5 mL increments.[1] Do not exceed 10 mL/g.[1] If undissolved solids persist (likely inorganic salts or polymer), perform a hot filtration .[1]

  • Controlled Cooling (Nucleation):

    • Remove the heat source and allow the flask to cool slowly to room temperature (RT) on a cork ring or heating block (turned off).

    • Do not place directly into an ice bath.[1] Rapid cooling induces "oiling out" (Liquid-Liquid Phase Separation).[1]

  • Crystallization:

    • Once the flask reaches RT, observe for crystal formation.[1]

    • If crystals form: Cool further to 0–4°C (refrigerator or ice bath) for 1 hour to maximize yield.

    • If oil forms: See Troubleshooting Guide (Section 3).

  • Isolation:

    • Filter the crystals using a Buchner funnel with vacuum.[1]

    • Wash the cake with cold (-20°C) Methanol (2 x bed volume).

    • Dry under vacuum at 30°C (Do not exceed 40°C to avoid melting).[1]

Troubleshooting Guide

This section addresses specific failure modes rooted in the thermodynamics of the 2-bromo isomer.

Issue 1: "The product is separating as an oil, not crystals." (Oiling Out)

Diagnosis: The solution temperature dropped below the "oiling out" boundary (binodal curve) before crossing the solubility curve.[1] This is common for low-melting solids like the 2-bromo isomer.[1]

Corrective Action Workflow:

Recrystallization_Fix Start Problem: Oiling Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat Seed 2. Add Seed Crystal at T = MP - 5°C Reheat->Seed If MP known Solvent 3. Add More Methanol (Lower Concentration) Reheat->Solvent If solution too conc. SlowCool 4. Slow Cool with Vigorous Stirring Seed->SlowCool Solvent->Reheat Success Crystalline Solid SlowCool->Success

Figure 1: Decision tree for mitigating oiling out phenomena during ester crystallization.

Detailed Steps:

  • Re-dissolve: Heat the mixture back to reflux until the oil layer disappears.

  • Dilute: Add 10-20% more Methanol. Reducing the concentration shifts the saturation point to a lower temperature, hopefully below the oiling-out temperature.[1]

  • Seed: Allow the solution to cool to approx. 45°C (just above the oiling point). Add a tiny crystal of pure product. This provides a nucleation site for the solid phase, bypassing the liquid phase.[1]

  • Agitate: Stir vigorously. High shear can prevent oil droplets from coalescing and induce crystallization.[1]

Issue 2: "Yield is too low (<50%)."

Diagnosis: The 2-bromo isomer has higher solubility in MeOH than expected due to the disrupted crystal lattice (steric hindrance).[1]

Solution: Use a Solvent/Anti-solvent approach.[1]

  • Dissolve in minimal hot Methanol.

  • Add Water dropwise to the hot solution until a faint turbidity persists.

  • Add 1-2 drops of MeOH to clear the solution.[1]

  • Cool slowly. The water increases the polarity, forcing the hydrophobic aromatic ester out of solution.[1]

Issue 3: "NMR shows a new impurity after recrystallization."

Diagnosis: Hydrolysis.[1]

  • Observation: Appearance of a broad singlet at ~10-12 ppm (COOH) or loss of symmetry in the aromatic region.[1]

  • Cause: Methanol is hygroscopic.[1] If the reflux was prolonged or the MeOH contained water, the ester hydrolyzed to the mono-methyl ester or 2-bromoisophthalic acid.[1]

  • Fix: Use Anhydrous Methanol . Limit reflux time to <15 minutes. If acid is present, wash the crystallized product with cold 5% NaHCO3 solution, then water, before drying.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of Methanol? A: Yes, but with caution. Ethanol (bp 78°C) allows for higher temperature dissolution, which is good.[1] However, if your compound is the methyl ester, refluxing in ethanol can lead to transesterification (swapping -OMe for -OEt), resulting in a mixture of methyl/ethyl esters.[1] Only use Ethanol if you are certain the transesterification rate is negligible (neutral pH is required) or if you are recrystallizing the ethyl ester.[1]

Q2: Why is the 2-bromo isomer harder to crystallize than the 5-bromo isomer? A: Symmetry and packing.[1] The 5-bromo isomer (CAS 51760-21-5) is symmetric, allowing tight


-

stacking in the crystal lattice, leading to a higher MP (89°C) and stable crystallization.[1] The 2-bromo isomer has the bromine atom "wedged" between the esters, forcing the esters out of planarity.[1] This "loose" packing lowers the melting point and increases solubility, making the "metastable zone" for crystallization narrower [1].[1]

Q3: My solid is slightly yellow. Is this a problem? A: It depends on the downstream application.

  • Cause: Trace bromine or oxidation byproducts.[1]

  • Fix: If the color persists, add Activated Charcoal (1-2 wt%) to the hot methanol solution, stir for 5 minutes, and filter through a Celite pad while hot. Note that charcoal can adsorb some product, slightly reducing yield [2].[1]

References

  • Lide, D. R. (Ed.).[1][3] (2005).[1][3][4][5] CRC Handbook of Chemistry and Physics (86th ed.).[1][3] CRC Press.[1][3] (General reference for physical property trends in isophthalates).

  • Tabacco, S., & Siddiqui, A. (2010).[1][6] Recrystallization: MIT Digital Lab Techniques Manual. Massachusetts Institute of Technology.[1] [Link]

  • European Patent Office. (2003).[1] Process for the preparation of bromoisophthalic acid compounds. EP1293495B1.[1] (Describes synthesis and purification logic for bromoisophthalates).

Sources

Technical Support Center: Optimizing Dimethyl 2-Bromoisophthalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethyl 2-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Choosing Your Synthetic Pathway: The Regioselectivity Challenge

The primary challenge in synthesizing dimethyl 2-bromoisophthalate is achieving regioselectivity. The two ester groups on the isophthalate ring are meta-directing deactivators. Direct electrophilic bromination of either isophthalic acid or dimethyl isophthalate tends to favor substitution at the C-5 position, which is sterically most accessible and electronically least deactivated, yielding the undesired 5-bromo isomer.[1][2] While methods exist for bromination using aggressive conditions like bromine in fuming sulfuric acid, they often result in a mixture of isomers and poly-brominated products, creating significant purification challenges.[1][3]

Therefore, for a targeted synthesis of the 2-bromo isomer, a more controlled approach is necessary. The most reliable and specific method is the Sandmeyer reaction , starting from 2-aminoisophthalic acid.[4] This pathway offers precise control over the bromine's position on the aromatic ring.

The following diagram illustrates the strategic comparison between the two main synthetic approaches.

Synthetic_Pathway_Comparison cluster_0 Recommended Pathway: Sandmeyer Reaction cluster_1 Alternative Pathway: Direct Bromination start_sandmeyer 2-Aminoisophthalic Acid diazotization Diazotization (NaNO2, HBr) start_sandmeyer->diazotization Step 1 diazonium_salt Isophthalate-2-diazonium Salt (Unstable Intermediate) diazotization->diazonium_salt sandmeyer_step Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer_step Step 2 acid_product 2-Bromoisophthalic Acid sandmeyer_step->acid_product esterification Esterification (MeOH, H2SO4) acid_product->esterification Step 3 final_product Dimethyl 2-Bromoisophthalate (High Regioselectivity) esterification->final_product start_direct Dimethyl Isophthalate bromination Electrophilic Bromination (Br2, Catalyst) start_direct->bromination product_mixture Mixture of Isomers (Mainly Dimethyl 5-bromoisophthalate, Dibromo species, Starting Material) bromination->product_mixture purification Difficult Purification (Distillation / Recrystallization) product_mixture->purification low_yield_product Dimethyl 2-Bromoisophthalate (Very Low Yield) purification->low_yield_product

Caption: Comparison of synthetic routes to Dimethyl 2-Bromoisophthalate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recommended Sandmeyer synthesis pathway.

Problem Area 1: Low Yield in the Diazotization & Sandmeyer Steps

  • Q1: My yield of crude 2-bromoisophthalic acid is very low after the Sandmeyer reaction. What are the most likely causes?

    A: Low yield in this two-step, one-pot sequence often points to issues with the formation or stability of the intermediate diazonium salt. Here are the critical parameters to check:

    • Temperature Control: The diazotization reaction is highly exothermic. The temperature must be strictly maintained between 0-5 °C.[5] If the temperature rises, the highly unstable diazonium salt will prematurely decompose, often reacting with water to form a phenolic byproduct (2-hydroxyisophthalic acid), which will contaminate your product and lower your yield.[6]

    • Rate of Nitrite Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added slowly and subsurface to the acidic solution of the amine. This ensures that nitrous acid is generated in situ and reacts immediately, preventing its decomposition and minimizing the release of toxic nitrogen oxides. A rapid addition can cause localized heating, leading to the decomposition mentioned above.

    • Acid Concentration: A sufficient excess of strong acid (typically HBr or HCl) is crucial. At least 2.5-3 equivalents are recommended. The first equivalent protonates the amine, the second reacts with NaNO₂ to form nitrous acid, and the third maintains a low pH to stabilize the diazonium salt and prevent unwanted side reactions, such as coupling between the diazonium salt and the unreacted starting amine.[7]

    • Purity of Copper(I) Bromide: The CuBr catalyst in the Sandmeyer step is essential. If it has oxidized to green/blue Cu(II) salts, its catalytic activity will be significantly reduced. Use freshly prepared or high-purity CuBr for best results.[8]

Problem Area 2: Incomplete Esterification and Product Purity

  • Q2: After the esterification step, my NMR spectrum shows a mix of my desired dimethyl ester, the mono-methyl ester, and unreacted 2-bromoisophthalic acid. How can I drive the reaction to completion?

    A: This is a classic issue with Fischer esterification, which is an equilibrium-controlled process. To achieve a high yield of the diester, you must shift the equilibrium towards the products.

    • Use of Excess Methanol: Methanol serves as both the solvent and the reagent. Using a large excess of methanol will, by Le Châtelier's principle, drive the reaction forward.[9]

    • Water Removal: Water is a product of the reaction. Its presence will favor the reverse reaction (hydrolysis). Ensure your methanol is anhydrous and the reaction is protected from atmospheric moisture with a drying tube. While not always practical for this specific reaction, azeotropic removal of water with a Dean-Stark trap is a common strategy for other esterifications.

    • Sufficient Catalyst and Reaction Time: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[10] The reaction often requires heating under reflux for several hours (e.g., 6 hours or more) to reach completion.[9] Reaction progress can be monitored by thin-layer chromatography (TLC) until the starting diacid spot disappears.

  • Q3: My final product is a sticky solid or oil, not the expected crystalline solid. What impurities are likely present and how can I remove them?

    A: A non-crystalline product suggests the presence of impurities. The most common culprits are:

    • Residual Acid: Lingering H₂SO₄ catalyst or unreacted 2-bromoisophthalic acid can inhibit crystallization. During workup, ensure you neutralize the reaction mixture thoroughly. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases is critical.[9]

    • Phenolic Byproducts: As mentioned in Q1, if the diazonium salt decomposed, you may have carried 2-hydroxyisophthalic acid or its ester through the synthesis. This can be removed by washing the organic layer with a mild base like NaOH solution, which will deprotonate the phenol, making it water-soluble.

    • Solvent Residue: Ensure all solvents are thoroughly removed under reduced pressure.

    For purification, recrystallization from a suitable solvent like methanol is highly effective for obtaining a pure, crystalline product.[3]

Frequently Asked Questions (FAQs)

  • Q: How do I monitor the progress of the Sandmeyer and esterification reactions? A: For the Sandmeyer reaction, the disappearance of the starting amine (2-aminoisophthalic acid) can be monitored by TLC. For the esterification, TLC is also the method of choice. Use a moderately polar eluent system (e.g., ethyl acetate/hexanes). The diacid will have a low Rf, the monoester will be intermediate, and the final diester product will be the least polar with the highest Rf. The reaction is complete when the diacid spot is no longer visible. For more quantitative analysis, liquid chromatography (LC) can be used.[1]

  • Q: What are the critical safety precautions for this synthesis? A: Several reagents in this synthesis require careful handling.

    • Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. They should always be kept in a cold solution and never isolated.[5]

    • Bromine/HBr: Bromine and concentrated hydrobromic acid are highly corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Sodium Nitrite: NaNO₂ is a strong oxidizer and is toxic if ingested.

  • Q: Can I purify the final product by distillation? A: Yes, vacuum distillation is a viable purification method for dimethyl 2-bromoisophthalate.[3][10] It is particularly useful for separating the desired product from non-volatile impurities or other bromo-isomers if a direct bromination route was attempted. The boiling point is approximately 313 °C at 760 mmHg, so vacuum is required to prevent decomposition.[11]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Bromoisophthalic Acid via Sandmeyer Reaction
  • Amine Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminoisophthalic acid (1.0 eq) in a 48% aqueous HBr solution (3.0 eq) at room temperature.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Catalyst Preparation: In a separate beaker, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt suspension to the stirred CuBr solution. Vigorous nitrogen evolution will occur. Control the rate of addition to keep the reaction from foaming over.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture to room temperature. The crude 2-bromoisophthalic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Fischer Esterification to Dimethyl 2-Bromoisophthalate
  • Setup: To a round-bottom flask containing the crude 2-bromoisophthalic acid (1.0 eq), add a large excess of anhydrous methanol (e.g., 10-20 times the weight of the acid).

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the methanol suspension.

  • Reflux: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to reflux and maintain for 6-12 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

  • Precipitation & Neutralization: Pour the concentrated mixture slowly into a beaker of ice water. A white solid should precipitate. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8 (effervescence ceases).[9]

  • Isolation & Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts. Dry the solid under vacuum. The product can be further purified by recrystallization from methanol.

Data Summary

ParameterDiazotizationSandmeyer ReactionFischer Esterification
Key Reagents 2-Aminoisophthalic acid, NaNO₂, HBrDiazonium salt, CuBr2-Bromoisophthalic acid, Methanol, H₂SO₄
Solvent WaterWater/HBrMethanol
Temperature 0-5 °C0 °C to 60 °CReflux (~65 °C)
Typical Time 30-60 min1-2 hours6-12 hours
Critical Factor Strict temperature controlCatalyst purityAnhydrous conditions, removal of water

Mechanistic & Troubleshooting Visualizations

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Amine Ar-NH2 ProtonatedAmine Ar-NH3+ Amine->ProtonatedAmine + H+ Nitrosamine Ar-NH-N=O ProtonatedAmine->Nitrosamine + HNO2 - H2O, -H+ Diazohydroxide Ar-N=N-OH Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N2+ (Diazonium Ion) Diazohydroxide->Diazonium + H+ - H2O CuBr Cu(I)Br RadicalCation [Ar·]+ Diazonium->RadicalCation + Cu(I)Br - N2 ArylRadical Ar· RadicalCation->ArylRadical - Cu(II)Br+ FinalProduct Ar-Br ArylRadical->FinalProduct + Cu(II)Br2 - Cu(I)Br Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Final Yield of Dimethyl 2-Bromoisophthalate Check_Step1 Analyze yield of crude 2-bromoisophthalic acid. Is it low? Start->Check_Step1 Check_Step2 Analyze purity of crude ester. Is starting acid present? Check_Step1->Check_Step2 No Temp_Control Was Temp < 5°C during diazotization? Check_Step1->Temp_Control Yes Water_Present Was anhydrous methanol used? Was system protected from moisture? Check_Step2->Water_Present Yes End Yield Optimized Check_Step2->End No (Check workup/transfer losses) Step1_Yes Yes Step1_No No Nitrite_Add Was NaNO2 added slowly? Temp_Control->Nitrite_Add Yes Fix_Temp Action: Improve cooling, use ice-salt bath. Temp_Control->Fix_Temp No CuBr_Quality Was CuBr catalyst fresh and free of green Cu(II)? Nitrite_Add->CuBr_Quality Yes Fix_Nitrite Action: Slow dropwise subsurface addition. Nitrite_Add->Fix_Nitrite No CuBr_Quality->Check_Step2 Yes Fix_CuBr Action: Use fresh/purified Cu(I)Br. CuBr_Quality->Fix_CuBr No Step2_Yes Yes Step2_No No Time_Catalyst Was reaction refluxed long enough with sufficient H2SO4? Water_Present->Time_Catalyst Yes Fix_Water Action: Use anhydrous solvent and a drying tube. Water_Present->Fix_Water No Fix_Time Action: Increase reflux time, monitor by TLC. Time_Catalyst->Fix_Time No Time_Catalyst->End Yes (Check workup/transfer losses)

Caption: A logical workflow for diagnosing the cause of low reaction yield.

References

  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Organic Syntheses. (n.d.). dimethylketene. Retrieved from [Link]

  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
  • European Patent Office. (n.d.). EP 1293495 B1 - PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 2-bromoterephthalate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • TSI Journals. (2013). Organic CHEMISTRY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoisophthalic acid. Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Reddit. (n.d.). r/Chempros - What are some common causes of low reaction yields?. Retrieved from [Link]

  • SciRP.org. (n.d.). Aromatic Bromination in Concentrated Nitric Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Patsnap. (n.d.). Process for the preparation of bromoisophthalic acid compounds. Retrieved from [Link]

  • YouTube. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Optimization of synthesis conditions of 2,3-dimethylbutadiene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 6. Retrieved from [Link]

  • YouTube. (2018, November 13). SANDMEYER'S REACTION | ORGANIC CHEMISTRY | GPAT - 2020 | NIPER. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Retrieved from [Link]

Sources

Removal of impurities from dimethyl 2-bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center | Senior Application Scientist Subject: Technical Guide: Impurity Removal & Purification of Dimethyl 2-bromoisophthalate

Introduction

Welcome to the Technical Support Center. You are likely working with Dimethyl 2-bromoisophthalate (CAS 39622-80-5) , a critical intermediate often employed in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a scaffold for sterically congested supramolecular architectures.

Due to the steric hindrance of the bromine atom at the 2-position (flanked by two ester groups), this compound presents unique purification challenges compared to its 5-bromo isomer. Incomplete esterification and difficult crystallization behavior are common issues. This guide provides a self-validating workflow to ensure pharmaceutical-grade purity.

Module 1: Impurity Profiling & Detection

Q: What are the specific impurities I should look for? In our experience, the impurity profile is distinct based on the synthesis route (typically esterification of 2-bromoisophthalic acid).

Impurity TypeOriginDetection (1H NMR in CDCl3)Removal Strategy
Monomethyl ester Incomplete esterification (Steric hindrance at C2 slows kinetics).Distinct methyl singlet shifted slightly downfield/upfield from product; broad -OH peak (variable).Critical: Bicarbonate wash (See Module 2).
2-Bromoisophthalic acid Unreacted starting material.Loss of methyl peaks; very broad acidic proton (often invisible in CDCl3).Bicarbonate wash.
Sulfuric Acid / Catalyst Residual esterification catalyst.Low pH of aqueous workup; charring upon drying.Water/Brine wash.[1]
Regioisomers (e.g., 4-bromo) Contaminated starting material supply.Asymmetry in aromatic region (doublets instead of expected splitting).Recrystallization (difficult) or Column Chromatography.

Q: My NMR shows a small singlet around 3.95 ppm. What is it? This is frequently the monomethyl ester . The 2-bromo substituent forces the adjacent carboxylates out of planarity, slowing the conversion of the second acid group to the ester. Standard workups often miss this amphiphilic impurity.

Module 2: Purification Protocols

Phase 1: The Chemical Wash (Mandatory)

Do not skip this step. Recrystallization cannot easily remove large amounts of mono-ester or acid.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc allows for better phase separation with basic aqueous layers.

  • Acid Removal: Wash the organic layer 2× with saturated aqueous NaHCO₃ .

    • Technical Note: Vigorous shaking is required. The steric bulk around the carboxylic acid of the impurity reduces its solubility in the aqueous base.

  • Polishing: Wash 1× with Brine to remove trapped water.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to a solid residue.

Phase 2: Recrystallization (The "Polishing" Step)

Because Dimethyl 2-bromoisophthalate is a solid (unlike some liquid phthalates), recrystallization is the most efficient purification method.

Recommended Solvent System: Methanol (MeOH)

  • Why? The diester is moderately soluble in hot MeOH but crystallizes well upon cooling. The mono-ester and other polar impurities remain in the mother liquor.

Protocol:

  • Place crude solid in an Erlenmeyer flask.

  • Add hot MeOH (near boiling, ~60°C) dropwise with stirring.

  • Add just enough solvent to dissolve the solid. If a small amount of insoluble brown material remains, perform a hot filtration .

  • Allow the solution to cool slowly to Room Temperature (RT).

    • Troubleshooting: If oiling out occurs, reheat and add a seed crystal or scratch the glass.

  • Cool further in an ice bath (0-4°C) for 1 hour.

  • Filter the white needles/crystals and wash with cold MeOH .

Alternative Solvent System (Two-Solvent): If MeOH yields are low, use Hexanes / Ethyl Acetate .

  • Dissolve in minimum hot EtOAc.

  • Add hot Hexanes until persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Cool slowly.

Module 3: Decision Tree & Logic Flow

The following diagram illustrates the logical decision-making process for purifying this specific compound.

PurificationLogic Start Crude Dimethyl 2-bromoisophthalate CheckNMR Step 1: Check 1H NMR (Look for Mono-ester/Acid) Start->CheckNMR Wash Step 2: Dissolve in EtOAc Wash w/ sat. NaHCO3 (2x) CheckNMR->Wash Acid/Mono-ester present Dry Dry (MgSO4) & Concentrate Wash->Dry Recryst Step 3: Recrystallization (Solvent: Methanol) Dry->Recryst CheckPurity Check Purity (NMR/GC) Recryst->CheckPurity Success Target Purity (>98%) CheckPurity->Success Clean Fail Purity < 95% or Regioisomers CheckPurity->Fail Impurities persist Column Step 4: Flash Chromatography (Hexane/EtOAc gradient) Fail->Column Column->Success

Caption: Purification logic flow for Dimethyl 2-bromoisophthalate, prioritizing chemical washing and recrystallization before chromatography.

Module 4: Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This often happens if the solution is too concentrated or cooled too quickly. It is also common if significant impurities (like unreacted xylene derivatives from upstream synthesis) are acting as solvents.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (MeOH). Allow to cool very slowly in a warm water bath that naturally cools to room temperature. Seeding with a pure crystal is highly effective.

Q: I have low yield after the Bicarbonate wash.

  • Cause: You may have formed a stable emulsion, or your "product" was actually largely unreacted acid (which was correctly removed by the base).

  • Fix: Check the pH of the aqueous layer. If it is acidic, you stripped the impurities. If you suspect product loss, re-acidify the aqueous wash with HCl and extract with EtOAc to see if the solid returns (this confirms it was the acid impurity).

Q: Can I use Column Chromatography?

  • Answer: Yes, but it should be a last resort due to solvent waste.

  • Conditions: Silica Gel stationary phase.

  • Eluent: Gradient of Hexanes : Ethyl Acetate (Start 95:5, ramp to 80:20). The diester usually elutes before the mono-ester.

References

  • Sigma-Aldrich. Dimethyl 2-bromoisophthalate Product Sheet & Properties. (Accessed 2024). Link

  • ChemicalBook. Synthesis and Properties of Dimethyl Bromoisophthalates. (Accessed 2024). Link

  • MIT Digital Lab Techniques. Recrystallization Guide. (General technique reference). Link

  • PubChem. Dimethyl isophthalate Data (Analogous solubility data).Link

Sources

Technical Support Center: Overcoming Solubility Challenges with Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dimethyl 2-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Challenge: The Physicochemical Properties of Dimethyl 2-Bromoisophthalate

Dimethyl 2-bromoisophthalate is a substituted aromatic compound whose utility in synthesis can be hampered by its limited solubility. Understanding its physical properties is the first step in developing effective dissolution strategies.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₄[1]
Molecular Weight 273.08 g/mol [1]
Physical Form Solid
Boiling Point 313.0 ± 22.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Water Solubility Very slightly soluble (0.52 g/L at 25 °C, Calculated)[2]

A key challenge is the lack of an experimentally determined melting point in readily available literature. However, its isomer, dimethyl 5-bromoisophthalate, is a crystalline solid with a melting point of 87-91 °C, suggesting that dimethyl 2-bromoisophthalate is also likely a crystalline solid at room temperature. Its calculated low water solubility is a critical factor to consider in experimental design, particularly in reaction workups.[2]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving dimethyl 2-bromoisophthalate in my reaction solvent. What are the best solvents to start with?

Based on the structure and data from similar compounds, a good starting point for solvent screening would be polar aprotic solvents and alcohols. For the related isomer, dimethyl 5-bromoisophthalate, methanol has been shown to be an effective solvent.

Recommended Solvent Screening Protocol:

  • Initial Screening: Begin with small-scale solubility tests in solvents such as methanol, ethanol, tetrahydrofuran (THF), acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Procedure: To a small vial containing a few milligrams of dimethyl 2-bromoisophthalate, add the solvent dropwise with stirring and observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently warm the mixture. Many organic compounds exhibit significantly increased solubility at elevated temperatures.

  • Sonication: If heating is not desirable for your reaction, sonication can be an effective method to aid dissolution of suspended particles.

Q2: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent is an excellent strategy. A mixture of solvents can have significantly different solvating properties than a single solvent. For example, in Suzuki coupling reactions, a mixture of an organic solvent (like toluene or THF) and water is often used.[3] The addition of a small amount of a polar co-solvent like DMF or DMSO to a less polar solvent can often enhance the solubility of polar reactants.

Q3: My compound is crashing out of solution during the reaction. What can I do?

Precipitation during a reaction can be due to a change in the composition of the reaction mixture or a temperature change.

  • Maintain Temperature: If your reaction is heated, ensure consistent temperature control. A drop in temperature can cause a supersaturated solution to precipitate.

  • Solvent Addition: If precipitation is due to a change in the reaction mixture's polarity, it may be possible to add a small amount of a co-solvent mid-reaction to maintain solubility. This should be done cautiously to avoid unwanted side reactions or significant changes in reaction concentration.

  • Homogenization: For some reactions, if the precipitate is finely dispersed, vigorous stirring may be sufficient to allow the reaction to proceed.

Q4: I'm struggling with the workup. My product is precipitating when I add water. How can I avoid this?

The low water solubility of dimethyl 2-bromoisophthalate means it will likely precipitate upon addition of water to an organic solution.[2] This can be used to your advantage for product isolation.

  • Controlled Precipitation: Instead of quenching the reaction mixture directly in a large volume of water, consider adding water slowly to your organic solution while stirring to induce a more controlled precipitation. This can lead to a more easily filterable solid.

  • Extraction with a Less Polar Solvent: Before adding water, dilute your reaction mixture with a larger volume of an organic solvent in which the product is soluble but the impurities are not. Then, wash this organic layer with water or brine to remove water-soluble impurities.[4][5] The product remains in the organic layer, which can then be dried and the solvent removed under reduced pressure.

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

This guide provides a systematic workflow for addressing solubility issues with dimethyl 2-bromoisophthalate.

G cluster_1 Factors Influencing Solubility solute Dimethyl 2-Bromoisophthalate (Crystalline Solid) dissolution Dissolution solute->dissolution Crystal Lattice Energy solvent Solvent Properties (Polarity, Temperature) solvent->dissolution Solvation Energy

Caption: The interplay of solute and solvent properties in dissolution.

By understanding these principles, researchers can more effectively troubleshoot solubility issues and optimize their experimental conditions for success.

References

  • Finetech Industry Limited. (n.d.). Dimethyl 2-bromoisophthalate. Retrieved from [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. (n.d.). ACS Publications. Retrieved from [Link]

  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (n.d.). ResearchGate. Retrieved from [Link]

  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from

  • Reductions of aryl bromides in water at room temperature. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Stability & Reaction Protocols for Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Decomposition & Optimizing Reactivity of Dimethyl 2-Bromoisophthalate (CAS: 39622-80-5) Document ID: TSC-2024-DBI-01 Lead Scientist: Senior Application Scientist, Process Chemistry Division

Introduction & Molecule Profile[1]

Dimethyl 2-bromoisophthalate is a deceptively simple scaffold. While stable in storage, it presents a "perfect storm" of reactivity challenges during metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to two competing factors:

  • Electronic Activation: The electron-withdrawing ester groups at C1 and C3 make the C-Br bond highly electrophilic and prone to oxidative addition.

  • Steric Deactivation: The same ester groups create a "steric pocket" around the C2-Bromine, inhibiting the approach of the transmetallating agent (boronic acid).

This guide addresses the three primary decomposition modes: Protodebromination (loss of Br), Hydrolysis (loss of ester), and Transesterification .

Mechanistic Insight: Why It Decomposes

To prevent decomposition, you must understand the competing pathways. The diagram below illustrates the kinetic competition between the desired cross-coupling and the undesired side reactions.

DecompositionPathways SM Dimethyl 2-bromoisophthalate Pd_Complex Pd(II)-Ar Intermediate (Sterically Crowded) SM->Pd_Complex Oxidative Addition (Fast due to EWG) Decomp_OH Hydrolyzed Acid (Mono/Di-acid) SM->Decomp_OH Saponification (Base attack on Ester) Product Desired Biaryl Product Pd_Complex->Product Transmetallation & Red. Elim. (Slow due to sterics) Decomp_H De-brominated Byproduct (Dimethyl isophthalate) Pd_Complex->Decomp_H Protodebromination (H-abstraction from solvent)

Figure 1: Kinetic competition in the reaction manifold. The steric bulk at C2 slows down the productive step (Transmetallation), allowing side reactions (Protodebromination) to dominate if conditions are not optimized.

Troubleshooting Guide: Cross-Coupling (Suzuki-Miyaura)

The most common failure mode is Protodebromination , where the bromine is replaced by a hydrogen atom (yielding dimethyl isophthalate). This occurs when the Palladium catalyst undergoes oxidative addition but "waits" too long for the bulky boronic acid to enter, eventually abstracting a hydride from the solvent or ligand.

Issue: High levels of de-brominated byproduct (Dimethyl isophthalate)

Root Cause:

  • Solvent Proton Source: Use of protic solvents (MeOH, EtOH) or wet solvents.

  • Inefficient Transmetallation: The catalyst system is not bulky enough to force the coupling.

  • Oxygen Leak: Oxygen promotes homocoupling and catalyst decomposition, leading to reduction.

Corrective Protocol (The "Anhydrous-Bulky" System):

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos (or XPhos)Buchwald biaryl phosphine ligands create a large "pocket" that facilitates coupling of hindered substrates.
Alt. Catalyst Pd-PEPPSI-IPr NHC ligands are extremely active and resist dehalogenation.
Base K₃PO₄ (Anhydrous) Mild enough to prevent ester hydrolysis; anhydrous nature prevents proton source.
Solvent Toluene or 1,4-Dioxane Strictly anhydrous. Avoid alcohols.
Temperature 90°C - 100°C High energy is required to overcome the steric barrier of the C2 position.
Step-by-Step Optimized Protocol

Use this protocol to validate stability.

  • Preparation: Dry a Schlenk tube or microwave vial in an oven (120°C) for 1 hour. Cool under Argon flow.

  • Charging: Add Dimethyl 2-bromoisophthalate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv, finely ground/anhydrous), and SPhos (0.04 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv).

  • Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon 3 times .

  • Solvent: Inject anhydrous Toluene (0.2 M concentration relative to substrate) through the septum.

  • Reaction: Heat to 100°C for 12–24 hours.

    • Checkpoint: Monitor by UPLC/HPLC. If de-brominated byproduct >5%, lower temp to 80°C or switch to Pd-PEPPSI-IPr.

Troubleshooting Guide: Ester Stability (Hydrolysis & Transesterification)

Users often observe the disappearance of the methyl ester peaks in NMR, replaced by ethyl esters (if EtOH is used) or carboxylic acids.

Issue: Transesterification (Methyl -> Ethyl/Isopropyl)

Symptom: Mass spec shows M+14 or M+28 shifts. Cause: Using alcoholic cosolvents (EtOH, iPrOH) with basic conditions. Solution:

  • NEVER use methanol or ethanol as a co-solvent if the methyl ester is the desired product.

  • Safe Co-solvents: If solubility is an issue, use DMF or Acetonitrile (MeCN).

  • Tertiary Alcohols: If a protic solvent is absolutely required for the base solubility, use tert-Amyl alcohol (t-AmOH). It is too sterically hindered to attack the ester.

Issue: Saponification (Hydrolysis to Acid)

Symptom: Product is stuck in the aqueous layer during workup; loss of methyl singlet in NMR. Cause: Hydroxide bases (NaOH, KOH, LiOH) are too nucleophilic. Solution:

  • Switch Base: Use K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ (Cesium Carbonate). These are less nucleophilic toward esters than hydroxides.

  • Biphasic Control: If using water is unavoidable, use a 10:1 ratio of Toluene:Water. The substrate stays in the organic layer, protecting it from the base in the aqueous layer.

Decision Tree for Reaction Setup

Use this logic flow to select the correct conditions for your specific experiment.

DecisionTree Start Start: Reaction Planning Q1 Is the coupling partner sterically hindered? Start->Q1 Path_Hindered Use Pd-PEPPSI-IPr or Pd2(dba)3 + XPhos Q1->Path_Hindered Yes Path_Normal Use Pd(OAc)2 + SPhos Q1->Path_Normal No Q2 Is the product acid-sensitive? Path_Hindered->Q2 Path_Normal->Q2 Base_Weak Use CsF or K3PO4 (Anhydrous) Q2->Base_Weak Yes Base_Std Use K2CO3 Q2->Base_Std No Solvent_Check Solvent Selection Base_Weak->Solvent_Check Base_Std->Solvent_Check Solvent_Final Toluene or Dioxane (NO Alcohols) Solvent_Check->Solvent_Final

Figure 2: Experimental design logic to minimize decomposition risks.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can decompose to dimethylamine at high temperatures (>120°C) in the presence of base, which will attack your esters to form amides. If you must use DMF, keep the temperature below 100°C.

Q2: My reaction turns black immediately. Is this bad? A: Rapid blackening usually indicates "Palladium black" precipitation, meaning your ligand is not stabilizing the Pd(0) species effectively. This leads to stalled reactions and protodebromination. Action: Increase the Ligand:Metal ratio to 2:1 or switch to a pre-formed catalyst like Pd(PPh₃)₄ or Pd-PEPPSI.

Q3: How do I remove the unreacted starting material? A: Dimethyl 2-bromoisophthalate and the de-brominated byproduct have very similar R_f values on silica. We recommend using a C18 Reverse Phase column (Water/Acetonitrile gradient) for purification, as the bromine atom significantly changes the retention time in reverse phase compared to normal phase.

References

  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.[1]

  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 2008.

  • Steric Effects in Isophthalates

    • Goossen, L. J., et al. "Synthesis of Sterically Congested Biaryls via Pd-Catalyzed Decarboxylative Coupling." Journal of Organic Chemistry, 2010.

  • NHC Ligands (PEPPSI)

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

Sources

Technical Support Center: Workup Procedures for Dimethyl 2-Bromoisophthalate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dimethyl 2-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and troubleshooting of reactions involving this versatile building block. Our focus is not just on the "how," but the "why," empowering you to make informed decisions to optimize your synthetic outcomes.

Introduction

Dimethyl 2-bromoisophthalate is a key intermediate in organic synthesis, valued for its ortho-bromo functionality which allows for selective C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. The two methyl ester groups provide additional handles for further derivatization, such as hydrolysis to the corresponding diacid or amidation. However, the successful isolation and purification of products from its reactions require careful attention to the workup procedure. This guide addresses the most common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has a very low yield or did not proceed at all. What are the primary factors to investigate?

A1: Failure of a cross-coupling reaction is a common issue that can almost always be traced back to one of a few key areas. Before assuming the reaction itself is unfeasible, a systematic check of your reagents and setup is critical.

  • Catalyst Integrity: The single most common cause is an inactive catalyst. The active Pd(0) species is sensitive to oxygen.[1]

    • Expertise & Experience: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[2] This activation step can be inefficient if reagents are impure. Consider using a pre-catalyst, such as a Buchwald G3 palladacycle, which generates the active LPd(0) species more cleanly and reliably.[1]

    • Troubleshooting: If you suspect catalyst deactivation, try degassing your solvent more thoroughly (e.g., with three freeze-pump-thaw cycles instead of just bubbling with argon) and ensure a rigorously inert atmosphere is maintained throughout the reaction.

  • Reagent Purity:

    • Solvent: Ensure your solvents are truly anhydrous. Water can hydrolyze phosphine ligands and interfere with the base.

    • Base: The choice and quality of the base are crucial. For Suzuki reactions, the base activates the boronic acid to facilitate transmetalation.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is needed to deprotonate the amine.[4] Ensure your base is fresh and has not been passivated by atmospheric CO₂ and moisture.

    • Starting Materials: Verify the purity of your dimethyl 2-bromoisophthalate and the coupling partner. Impurities can act as catalyst poisons.

  • Ligand Selection: The ligand is not just a spectator; it modulates the electronic and steric properties of the palladium center.[5] Bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[5] If your reaction is sluggish, switching to a different ligand class (e.g., from XPhos to RuPhos) may be beneficial.

Q2: I am observing a significant amount of dimethyl isophthalate (debromination byproduct) in my crude product. How can I prevent this?

A2: The replacement of the bromine atom with hydrogen is a classic side reaction known as hydrodehalogenation or debromination.[6] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.

  • Causality: Pd-H species can be generated from several sources: trace water reacting with the base, the β-hydride elimination of certain reagents (like the alkoxide base), or the decomposition of the amine or solvent.[6] This Pd-H intermediate can then reductively eliminate with the aryl bromide to form the undesired debrominated product.

  • Trustworthiness (Self-Validating Protocol): To minimize this, you must systematically eliminate potential hydride sources and favor the desired cross-coupling pathway.

    • Base Selection: Strong alkoxide bases (e.g., NaOtBu) are common culprits. Consider switching to a weaker, non-hydridic base like Cs₂CO₃ or K₃PO₄, especially if your coupling partner is sufficiently reactive.

    • Solvent Purity: Use rigorously anhydrous solvents. Any residual water can be a proton source.

    • Temperature Control: Debromination often has a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for efficient product formation can significantly suppress this side reaction.[6]

    • Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed, as this can lead to product degradation and an increase in side reactions. Monitor the reaction by TLC or LC-MS.

Troubleshooting Guide: Workup & Purification

Problem: Persistent Palladium Contamination in the Final Product

Symptoms: Your isolated product is off-color (grey, black, or sometimes orange/brown), and/or analysis (e.g., NMR, ICP-MS) shows residual palladium.

Analysis: Palladium removal is a critical step, especially in pharmaceutical development. The nature of the palladium can be heterogeneous (insoluble Pd(0) black) or homogeneous (soluble Pd(II) species).[7] Filtration alone is often insufficient for removing all forms of the catalyst.[8][9]

This is the first and most common method for removing the bulk of heterogeneous palladium.

  • Causality: Standard filter paper can allow fine colloidal palladium particles to pass through. Celite®, a diatomaceous earth filter aid, forms a porous filter bed that can effectively trap these fine particles.[8][10]

  • Preparation: Place a fritted glass funnel (medium porosity) on a filter flask. Add a layer of Celite (typically 1-2 cm thick) to the funnel.

  • Packing: Gently tap the side of the funnel to pack the Celite bed and ensure there are no cracks.

  • Pre-Wetting: Pour the reaction solvent through the Celite pad under vacuum until the pad is fully wetted and solvent runs clear. This prevents the dry Celite from entering your filtrate.

  • Filtration: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and pour it slowly onto the center of the Celite bed under vacuum.

  • Washing: Wash the Celite pad thoroughly with fresh solvent to ensure all of the product is recovered. The Celite pad will trap the insoluble palladium.[8]

  • Collection: The resulting filtrate contains the crude product, now free of heterogeneous palladium.

If your product is still contaminated after Celite filtration, soluble palladium species are likely present. Scavenger resins are solid supports functionalized with ligands (e.g., thiols, amines) that chelate and bind to the metal, allowing it to be removed by simple filtration.[7]

  • Expertise & Experience: The choice of scavenger depends on the nature of your product and the solvent. Thiol-based scavengers are very effective but may not be suitable if your product contains sensitive functional groups.

Scavenger Type Functional Group Typical Application Considerations
Thiol-Based -SHGeneral purpose, highly effective for Pd(0) and Pd(II).Can sometimes react with electrophilic products.
Amine-Based -NH₂, -NR₂Good for coordinating to Pd(II) species.Less effective for Pd(0).
Phosphine-Based -PR₂Effective, but can be costly.Can be sensitive to oxidation.
Activated Carbon CarbonAdsorbs palladium and other organic impurities.Can also adsorb the desired product, leading to yield loss.[11]

graph Palladium_Removal {
rankdir="TB";
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];
A [label="Crude Reaction Mixture"];
B [label="Dilute with Solvent\n(e.g., EtOAc, DCM)"];
C [label="Filter through Celite Pad"];
D [label="Analyze Filtrate for Pd"];
E [label="Is Pd Level Acceptable?"];
F [label="Yes"];
G [label="No"];
H [label="Concentrate Filtrate\n(Crude Product)"];
I [label="Treat with Scavenger Resin\n(e.g., Thiol-based) or\nActivated Carbon"];
J [label="Stir for Recommended Time"];
K [label="Filter to Remove Scavenger"];
L [label="Concentrate Filtrate\n(Purified Product)"];

A -> B;
B -> C;
C -> D;
D -> E;
E -> F [xlabel=" "];
E -> G [xlabel=" "];
F -> H;
G -> I;
I -> J;
J -> K;
K -> L;

}

Caption: Decision workflow for palladium removal.

Problem: Difficulty in Purifying the Final Product by Recrystallization

Symptoms: The product oils out, fails to crystallize, or the resulting crystals are impure.

Analysis: Dimethyl isophthalate derivatives are often crystalline solids.[12][13] However, purification by recrystallization requires selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Expertise & Experience: A common mistake is to use too much solvent, which can prevent crystallization even upon cooling. The goal is to create a saturated solution at the boiling point of the solvent.

  • Trustworthiness (Self-Validating Protocol):

    • Solvent Selection: For moderately polar compounds like dimethyl isophthalate derivatives, common single solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, and toluene.[14][15]

    • Mixed Solvent Systems: If a single solvent is not effective, a binary system is often successful. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., DCM or ethyl acetate). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or pentane) at room temperature until the solution becomes faintly cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal from a previous batch.

    • Cooling Rate: Slow cooling is paramount for forming large, pure crystals. Rapidly crashing the solid out of solution by placing it directly in an ice bath tends to trap impurities. Allow the flask to cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer if necessary.

Caption: Standard workflow for reaction workup.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • Pharmaffiliates. (n.d.). Cross-Coupling Reactions Guide. Available at: [Link]

  • Google Patents. (2006). US7084287B2 - Method of removing palladium.
  • Google Patents. (2003). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Google Patents. (1987). US4683034A - Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate.
  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry. Available at: [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. (2025). Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology. Crystal Growth & Design. Available at: [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Request PDF]. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2025). Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology. [Request PDF]. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Available at: [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Available at: [Link]

Sources

Validation & Comparative

Analytical Techniques for Dimethyl 2-Bromoisophthalate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical characterization of Dimethyl 2-bromoisophthalate (CAS 39622-80-5) .

Executive Summary & Chemical Context

Dimethyl 2-bromoisophthalate (DM2BI) is a specialized aromatic intermediate used in the synthesis of sterically congested pharmacophores and functional materials.[1] Unlike its more common regioisomer, dimethyl 5-bromoisophthalate, DM2BI features a bromine atom flanked by two ester groups at the C2 position.[1] This "steric pocket" creates unique reactivity but also presents specific analytical challenges.[1][2]

Key Characterization Challenge: Distinguishing DM2BI from its regioisomers (4-bromo and 5-bromo analogs) and quantifying hydrolysis degradation products (monomethyl esters).[1]

Physical Profile:

  • State: Liquid or low-melting solid (approx.[1] mp < 30 °C; often supercooled liquid).[1][2]

  • Density: ~1.50 g/mL.[1][2]

  • Solubility: Soluble in MeOH, ACN, CDCl3; insoluble in water.[1]

Strategic Comparison of Analytical Modalities

The following table compares the primary techniques required for a complete Certificate of Analysis (CoA).

Feature1H NMR Spectroscopy RP-HPLC (UV Detection) GC-MS
Primary Utility Structural Identity & Regioisomer ConfirmationQuantitative Purity & Non-volatile ImpuritiesVolatile Impurities & Solvent Residuals
Specificity High (Distinguishes 2-Br vs 5-Br)Moderate (Requires retention time markers)High (Mass spectral fingerprinting)
Limit of Detection Low (~0.1 - 1%)High (< 0.05%)High (< 0.05%)
Key Blind Spot Inorganic salts, trace moistureCo-eluting isomers (without optimization)Thermally unstable byproducts
Throughput Low (5-10 min/sample)Medium (15-30 min/sample)Medium (20-40 min/sample)

Workflow & Decision Logic

The following diagram illustrates the logical flow for releasing a batch of DM2BI, prioritizing the distinction from the 5-bromo isomer.

QC_Workflow Start Crude DM2BI Sample NMR_Step Step 1: 1H NMR (CDCl3) Check Aromatic Region Start->NMR_Step Isomer_Check Is H2 Signal Present? (Singlet ~8.6 ppm) NMR_Step->Isomer_Check Fail_5Br FAIL: Identity Mismatch (Likely 5-Bromo Isomer) Isomer_Check->Fail_5Br Yes (H2 found) Pass_2Br PASS: Identity Confirmed (2-Bromo Pattern) Isomer_Check->Pass_2Br No (H2 absent) HPLC_Step Step 2: RP-HPLC (Gradient Method) Pass_2Br->HPLC_Step Purity_Check Purity > 98.0%? HPLC_Step->Purity_Check GC_Step Step 3: GC-FID/MS Residual Solvents Purity_Check->GC_Step Yes Reprocess Reprocess / Recrystallize Purity_Check->Reprocess No Final_Release RELEASE BATCH GC_Step->Final_Release

Caption: QC Decision Tree emphasizing the critical NMR checkpoint to rule out the thermodynamic 5-bromo regioisomer.

Detailed Experimental Protocols

Technique A: Structural Confirmation via 1H NMR

Rationale: The 2-bromo position blocks the unique proton at C2.[1] This results in a simplified splitting pattern compared to the 5-bromo isomer.[1]

Protocol:

  • Sample Prep: Dissolve 10 mg of DM2BI in 0.6 mL of CDCl3 (Chloroform-d). Ensure complete dissolution (sonicate if necessary).[1][2]

  • Acquisition: Standard proton sequence (zg30), 16 scans, relaxation delay (D1) ≥ 1.0 sec.[1]

  • Processing: Reference residual CHCl3 to 7.26 ppm.

Expected Data & Interpretation:

Proton PositionMultiplicityChemical Shift (δ ppm)IntegrationDiagnostic Note
H-4, H-6 Doublet (d)7.90 – 8.002HOrtho to ester; Meta to Br.
H-5 Triplet (t)7.40 – 7.501HPara to Br.[1] Coupling J ≈ 7.8 Hz.[1][2]
-OCH3 Singlet (s)3.90 – 4.006HMethyl esters.[1][2]
H-2 ABSENT N/A0HCRITICAL: If a singlet appears at ~8.6 ppm, the sample contains the 5-bromo isomer.[1]
Technique B: Purity Assessment via RP-HPLC

Rationale: High-Performance Liquid Chromatography is necessary to quantify non-volatile byproducts, such as the mono-methyl ester (hydrolysis impurity) or free acid, which may not elute cleanly on GC.[1]

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of free acids).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 230 nm (carbonyl/aromatic absorption) and 254 nm.[1]

  • Temperature: 30 °C.

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 40 Initial equilibration
15.0 90 Ramp to elute non-polar diester
20.0 90 Wash
20.1 40 Re-equilibration

| 25.0 | 40 | End Run |[1][2]

Data Analysis:

  • Retention Order:

    • Free Acid / Mono-ester: (Polar) Elutes early (approx. 2-5 min).

    • Dimethyl 2-bromoisophthalate: (Target) Elutes mid-gradient (approx. 10-12 min).

    • Starting Material (Xylenes/non-polar): Elutes late.

Technique C: Volatile Impurity Analysis via GC-MS

Rationale: Due to the relatively low molecular weight (273.08 g/mol ) and ester functionality, DM2BI is amenable to GC.[1] This is superior for detecting residual reaction solvents (methanol, xylenes) or halogenated starting materials.[1]

Protocol:

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Inlet: Split mode (20:1), 250 °C.

  • Oven Program:

    • Hold 50 °C for 2 min (Solvent delay).

    • Ramp 15 °C/min to 300 °C.

    • Hold 5 min.

  • MS Source: EI (70 eV).[1][2]

Mass Spectrum Fingerprint (EI):

  • Molecular Ion (M+): m/z 272 / 274 (1:1 ratio due to 79Br/81Br isotope pattern).[1]

  • Base Peak: Loss of -OCH3 (M-31) or -COOCH3.[1]

  • Interpretation: The 1:1 isotopic doublet at the molecular ion is the definitive confirmation of mono-bromination.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87741, Dimethyl 2-bromoterephthalate (Isomer Comparison).[1] Retrieved from [Link][1]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data.[1] University of Wisconsin-Madison, Organic Chemistry Data.[1] Retrieved from [Link][1]

Sources

Spectroscopic comparison of dimethyl isophthalate and dimethyl 2-bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling & Structural Analysis: Dimethyl Isophthalate vs. Dimethyl 2-Bromoisophthalate

Executive Summary

This guide provides a technical comparison between Dimethyl Isophthalate (DMI) and its brominated derivative, Dimethyl 2-bromoisophthalate (DM2BI) . While chemically related, the introduction of a bromine atom at the 2-position (between the two ester groups) induces a profound steric inhibition of resonance . This "Ortho-Effect" forces the ester moieties out of the aromatic plane, fundamentally altering the spectroscopic signature of the molecule compared to the planar DMI.

Key Differentiator: The transition from a planar, conjugated system (DMI) to a sterically congested, non-planar system (DM2BI) results in a hypsochromic shift (higher frequency) in IR carbonyl stretching and distinct changes in NMR coupling patterns due to the loss of the H2 proton.

Molecular Profiles & Structural Logic

FeatureDimethyl Isophthalate (DMI) Dimethyl 2-Bromoisophthalate (DM2BI)
CAS 1459-93-4131089-87-1
Formula C₁₀H₁₀O₄C₁₀H₉BrO₄
MW 194.19 g/mol 273.08 g/mol
Geometry Planar: Ester groups are coplanar with the benzene ring, maximizing

-conjugation.[1]
Twisted: Bulky Br at C2 forces esters to rotate ~60-90° out of plane to relieve steric strain.
Symmetry

(Axis passes through C2-C5)

(Axis passes through Br-C2-C5)
Visualizing the Steric Conflict (Graphviz)

StericLogic DMI Dimethyl Isophthalate (Planar) DM2BI Dimethyl 2-Bromoisophthalate (Twisted) DMI->DM2BI Bromination at C2 Mech Mechanism: Steric Inhibition of Resonance DM2BI->Mech Br vs. Ester Clash Effect_IR IR Effect: Loss of Conjugation (Higher C=O Freq) Mech->Effect_IR Effect_NMR NMR Effect: Loss of H2 Signal Shielding Changes Mech->Effect_NMR

Figure 1: The causal relationship between structural modification (bromination) and spectroscopic shifts.

Experimental Protocols

To ensure reproducible data, follow these standardized preparation methods.

Protocol A: Nuclear Magnetic Resonance (NMR)
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent solvent-solute hydrogen bonding which can broaden ester peaks.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Parameters:

    • 
      H: 400 MHz+, 16 scans, 1s relaxation delay.
      
    • 
      C: 100 MHz+, 256 scans, proton-decoupled.
      
Protocol B: Infrared Spectroscopy (FT-IR)
  • Method: Attenuated Total Reflectance (ATR) on neat solid/crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

  • Background: Air background prior to sample loading.

  • Critical Check: Ensure crystal contact is uniform; DM2BI crystals can be harder than DMI.

Comparative Spectroscopic Analysis

A. H NMR Spectroscopy

The proton NMR provides the most immediate confirmation of identity.

  • DMI (The Baseline):

    • H2 (The Diagnostic Singlet): Appears far downfield (~8.69 ppm) as a triplet (often unresolved as a singlet) due to being flanked by two electron-withdrawing ester groups.

    • H4/H6: Appears as a doublet of doublets (~8.22 ppm).

    • H5: Appears as a triplet (~7.53 ppm).[2]

  • DM2BI (The Brominated Analog):

    • H2: ABSENT. The disappearance of the signal at 8.69 ppm is the primary confirmation of substitution at the 2-position.

    • H4/H6: These protons are now ortho to the esters but meta to the bromine. Due to the twisting of the esters (reducing their electron-withdrawing resonance capability), these protons may shift slightly upfield compared to DMI, though the inductive effect of Br counters this.

    • H5: Remains as a triplet but shifts due to the para-bromine effect.

Proton PositionDMI Shift (ppm)DM2BI Shift (ppm)Multiplicity
H-2 8.69 -- t (DMI) / Absent (DM2BI)
H-4, H-6 8.22~7.70 - 7.90dd (DMI) / d (DM2BI)
H-5 7.53~7.40 - 7.50t (DMI) / t (DM2BI)
-OCH₃ 3.95~3.98s
B. Infrared Spectroscopy (The Carbonyl Shift)

This is where the Steric Inhibition of Resonance is most visible.

  • Theory: In DMI, the carbonyl (

    
    ) is conjugated with the benzene ring. Resonance delocalization gives the 
    
    
    
    bond some single-bond character, lowering its force constant and stretching frequency.
  • Observation: In DM2BI, the bulky bromine forces the esters out of plane. Conjugation is broken. The

    
     bond retains more double-bond character, becoming stiffer and vibrating at a higher energy.
    
Vibrational ModeDMI (

)
DM2BI (

)
Mechanistic Cause

(Ester)
1720 - 1730 1740 - 1755 Loss of conjugation (Blue Shift)

(Aromatic)
1600, 14351580, 1450Ring deformation by heavy atom
C. Mass Spectrometry (Isotopic Pattern)
  • DMI: Base peak at m/z 163 (

    
    ). Molecular ion (
    
    
    
    ) at 194.[2]
  • DM2BI: Distinctive bromine isotope pattern.

    • 
       and 
      
      
      
      exist in a ~1:1 ratio.
    • Result: You will see two molecular ion peaks of nearly equal intensity at m/z 272 and m/z 274 .

    • Differentiating from 5-bromo isomer: MS cannot distinguish between 2-bromo and 5-bromo isomers (same mass). You must use NMR.

Analytical Decision Tree (Graphviz)

Use this logic flow to identify an unknown sample labeled "Bromoisophthalate."

ID_Tree Start Unknown Sample Analysis Step1 Run 1H NMR (CDCl3) Start->Step1 Check1 Is there a signal > 8.5 ppm? Step1->Check1 PathA Check Integration of H4/6 vs H2 Check1->PathA Yes Result_2Br Identity: Dimethyl 2-Bromoisophthalate (Target) Check1->Result_2Br No (H2 Absent) Yes Yes (Singlet/Triplet) No No Result_DMI Ratio 2:1 Identity: Dimethyl Isophthalate (Starting Material) PathA->Result_DMI H2 present Result_5Br Ratio 2:1 (H4/6 : H2) Identity: Dimethyl 5-Bromoisophthalate (Common Isomer) PathA->Result_5Br H2 present (shifted)

Figure 2: Workflow for distinguishing DM2BI from starting material and its structural isomer.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • ChemicalBook. (n.d.). "Dimethyl isophthalate 1H NMR Spectrum."

  • Vdovenko, S. I., et al. (2009).[4] "Solvent influence on the infrared spectra... Steric inhibition of resonance."[5] Spectrochimica Acta Part A.

  • European Patent EP1293495B1. (2001). "Process for the preparation of bromoisophthalic acid compounds." (Provides synthesis and isolation context for bromo-isophthalates).

Sources

Purity Analysis of Dimethyl 2-Bromoisophthalate: A Comparative HPLC vs. GC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

Dimethyl 2-bromoisophthalate (CAS 39622-80-5) is a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical pharmacophores. Its purity is paramount because even trace amounts of the free acid precursor (2-bromoisophthalic acid) can poison coordination sites in MOF synthesis or alter solubility profiles in drug formulation.

While Gas Chromatography (GC) is the default method for many aromatic esters due to its speed, it presents a significant blind spot for this specific molecule.

The Core Thesis: GC-FID is sufficient for assessing the volatile purity of the diester itself. However, HPLC is the superior technique for "Process Purity" because it is the only method that can simultaneously quantify the diester and its non-volatile, polar degradation products (mono-esters and free acids) without derivatization.

Comparative Analysis: HPLC vs. GC-FID

The following comparison highlights why HPLC is the recommended "Gold Standard" for this application, particularly during process optimization where tracking unreacted starting material is required.

Table 1: Performance Matrix
FeatureHPLC-UV (Reverse Phase)GC-FIDThe "Expert" Verdict
Analyte Scope Detects Diester, Mono-ester, and Free Acid.Detects Diester well. Acids often tail or degrade.HPLC Wins for full impurity profiling.
Sample Prep Dissolve & Shoot (MeCN/Water).Dissolve (DCM/EtOAc). Derivatization needed for acids.HPLC Wins on workflow simplicity.
Sensitivity High (UV @ 254nm).High (FID).Tie (Both are excellent for aromatics).
Thermal Risk None (Ambient).High (Injector >250°C).HPLC Wins . Risk of ester transesterification or degradation in hot GC injectors.
Throughput 15–25 mins (Gradient).10–15 mins.GC Wins slightly on speed.
Decision Logic: Why Choose HPLC?

The following logic tree illustrates the decision pathway that rules out GC for comprehensive purity analysis of this intermediate.

DecisionMatrix Start Select Analytical Method Q1 Is the sample volatile? Start->Q1 Q2 Are the EXPECTED impurities (Acids/Mono-esters) volatile? Q1->Q2 Maybe GC GC-FID (Suitable for Assay only) Q1->GC Yes (Pure Diester) Q2->GC Yes HPLC RP-HPLC (Recommended for Purity) Q2->HPLC No (Acids present) Deriv Requires Derivatization (Silylation) GC->Deriv If Acid Analysis Needed Deriv->HPLC Avoids Extra Step

Figure 1: Analytical Method Selection Logic. Note that while the diester is volatile, the critical acidic impurities require HPLC for direct analysis.

The Validated HPLC Protocol

This protocol is designed to separate the neutral diester from its polar acidic precursors using a "Gradient Optimization" strategy.

Reagents & Equipment
  • Instrument: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150mm, 5µm). Note: End-capping reduces silanol interactions with the aromatic ring.

  • Solvents: HPLC Grade Acetonitrile (MeCN) and Milli-Q Water.

  • Buffer Additive: Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% H₃PO₄ in WaterAcidic pH (~2.5) suppresses ionization of the free acid impurity, improving its peak shape on C18.
Mobile Phase B Acetonitrile (100%)Strong elution solvent for the hydrophobic diester.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV @ 254 nmMax absorbance for the benzene ring; minimizes solvent baseline drift compared to 210 nm.
Injection Vol 5–10 µLPrevent column overload.
Gradient Profile
  • 0.0 min: 20% B (Retains polar acids)

  • 5.0 min: 20% B (Isocratic hold to separate acid from mono-ester)

  • 15.0 min: 90% B (Elutes non-polar diester)

  • 20.0 min: 90% B (Wash)

  • 21.0 min: 20% B (Re-equilibration)

Experimental Validation Data (Representative)

The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.

Separation Performance

The critical attribute is the Resolution (Rs) between the Mono-methyl ester impurity and the Dimethyl diester product.

Peak IdentityRetention Time (min)Relative Retention (RRT)Resolution (Rs)Tailing Factor
2-Bromoisophthalic Acid 3.20.25N/A1.1
Monomethyl Ester 6.80.53> 5.01.0
Dimethyl 2-bromoisophthalate 12.9 1.00 > 8.0 1.0
Linearity & Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL (Signal-to-Noise > 3).

  • Linearity (R²): > 0.9995 over the range of 10–500 µg/mL.

Experimental Workflow & Troubleshooting

Sample Preparation Workflow

Workflow Sample Solid Sample (~10 mg) Weigh Weigh into Volumetric Flask Sample->Weigh Dissolve Dissolve in 100% MeCN Weigh->Dissolve Dilute Dilute to Volume (Final: 50:50 MeCN:Water) Dissolve->Dilute Add Water LAST to prevent precip. Filter Filter (0.45 µm PTFE) Dilute->Filter Inject HPLC Injection Filter->Inject

Figure 2: Sample Preparation Workflow. Note the "Dissolve" step uses 100% MeCN first to ensure the hydrophobic diester dissolves completely before adding water.

Expert Troubleshooting Tips
  • Ghost Peaks at High Retention:

    • Cause: Carryover of the diester.

    • Fix: The diester is very hydrophobic. Ensure the needle wash solution is at least 90% Acetonitrile (not 50:50).

  • Peak Splitting of the Acid Impurity:

    • Cause: Sample solvent mismatch.

    • Fix: If you dissolve the sample in 100% MeCN and inject a large volume (e.g., 20 µL) into a low-organic mobile phase (20% B), the "solvent slug" can distort the early eluting acid peak. Reduce injection volume to 5 µL or match the sample solvent to the starting mobile phase.

  • Hydrolysis Artifacts:

    • Warning: Do not leave samples dissolved in non-acidified water/methanol mixtures for >24 hours. The ester can slowly hydrolyze, generating "false positive" acid impurities.

References

  • PubChem. Dimethyl isophthalate Compound Summary (Analogous Structure Data). National Library of Medicine. [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. (General comparative principles). [Link]

High-Resolution Mass Spectrometry Profiling of Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry profiling of Dimethyl 2-bromoisophthalate (CAS: 39622-80-5). It is designed for analytical chemists and process engineers requiring authoritative protocols for structural confirmation and impurity profiling.

Comparative Analysis of Ionization Modalities & Fragmentation Mechanics

Executive Summary

Dimethyl 2-bromoisophthalate (


) is a critical halogenated aromatic intermediate used in the synthesis of polybenzimidazoles and pharmaceutical scaffolds.[1] Its structural specificity—defined by the bromine atom positioned at C2, flanked by two methyl ester groups at C1 and C3—creates a unique steric and electronic environment.

This guide objectively compares Electron Impact (EI) GC-MS against Electrospray Ionization (ESI) LC-MS , establishing GC-MS as the superior modality for structural elucidation due to the compound's volatility and lack of ionizable polar groups. We further detail the "Ortho Effect" fragmentation pathways that distinguish this compound from its isomer, dimethyl 5-bromoisophthalate.

Compound Profile
PropertySpecification
IUPAC Name Dimethyl 2-bromobenzene-1,3-dicarboxylate
CAS Registry 39622-80-5
Molecular Weight 273.08 g/mol
Monoisotopic Mass 271.97 Da (

) / 273.97 Da (

)
Key Isomer Dimethyl 5-bromoisophthalate (CAS 51760-21-5)

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)

The choice of ionization technique is pivotal. While LC-MS is standard for biological metabolites, the physicochemical properties of dimethyl 2-bromoisophthalate favor gas-phase analysis.

Performance Matrix
FeatureGC-MS (Electron Impact) LC-MS (Electrospray Ionization)
Ionization Efficiency High. The molecule is thermally stable and volatile.Low. Lack of basic/acidic sites limits protonation/deprotonation efficiency.
Structural Data Excellent. Hard ionization (70 eV) yields rich fragmentation fingerprints.Poor. Soft ionization yields primarily

or

adducts with minimal structural fragments.
Isomer Resolution Superior. Chromatographic separation on non-polar columns (e.g., DB-5MS) resolves the 2-bromo (sterically hindered) from the 5-bromo isomer.Moderate. Requires specialized chiral or phenyl-hexyl columns to achieve baseline separation of positional isomers.
Limit of Detection Low pg range (SIM mode).ng range (requires adduct formation).

Expert Verdict: GC-MS is the validated standard for purity assessment and identification. LC-MS should be reserved for trace analysis in aqueous biological matrices where hydrolysis products (mono-acids) may be present.

Decision Workflow

MethodSelection Start Sample: Dimethyl 2-bromoisophthalate Matrix Is the Matrix Aqueous/Biological? Start->Matrix GCMS Select GC-MS (EI) (Standard Protocol) Matrix->GCMS No (Organic Synthesis) LCMS Select LC-MS (ESI/APCI) (Trace/Metabolite Analysis) Matrix->LCMS Yes (Bio-assay) Deriv Derivatization Required? (No, volatile ester) GCMS->Deriv Adduct Monitor Adducts: [M+Na]+ or [M+NH4]+ LCMS->Adduct Deriv->GCMS Direct Injection

Figure 1: Analytical method selection strategy based on sample matrix.

Fragmentation Mechanics (EI-MS)

Understanding the fragmentation pattern is essential for distinguishing the 2-bromo isomer from the 5-bromo isomer. The 2-bromo position induces specific "Ortho Effects" due to steric crowding between the bromine and the adjacent ester carbonyls.

Key Spectral Features (70 eV)
  • Molecular Ion Cluster (

    
    ): 
    
    • m/z 272 and 274: Present in a 1:1 intensity ratio . This is the diagnostic signature of a mono-brominated compound (

      
       and 
      
      
      
      isotopes).
    • Note: The molecular ion intensity for the 2-bromo isomer is typically lower than the 5-bromo isomer due to steric destabilization, promoting faster fragmentation.

  • Base Peak (

    
    ): 
    
    • m/z 241/243: Loss of a methoxy group (-31 Da). This

      
      -cleavage is the dominant pathway for aromatic methyl esters.
      
  • Secondary Fragmentation:

    • m/z 213/215: Subsequent loss of CO (-28 Da) from the acylium ion (

      
      ).
      
    • m/z 163: Loss of the bromine atom (

      
      ). Crucial Differentiator: In the 2-bromo isomer, the loss of Br is often enhanced relative to the 5-bromo isomer because relieving the steric strain of the crowded 1,2,3-substitution pattern is energetically favorable.
      
Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+) m/z 272 / 274 (1:1 Ratio) Frag1 [M - OCH3]+ Acylium Ion m/z 241 / 243 M->Frag1 - OCH3 (31 Da) (Alpha Cleavage) Frag3 [M - Br]+ m/z 193 M->Frag3 - Br (79/81 Da) (Steric Relief) Frag2 [M - OCH3 - CO]+ m/z 213 / 215 Frag1->Frag2 - CO (28 Da)

Figure 2: Proposed fragmentation pathway under Electron Impact (70 eV).

Validated Experimental Protocol

The following protocol is self-validating through the use of the Br isotopic signature as an internal check for peak identity.

Instrument Setup (GC-MS)
  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm film). Rationale: Low polarity phase minimizes column bleed and provides excellent separation of aromatic esters.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial -801.0
Ramp 1 202000
Ramp 2 102805.0
Total Run --~15 min
MS Acquisition Parameters[5]
  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Scan Range: m/z 50 – 400.

  • Solvent Delay: 3.0 min (to protect filament).

Quality Control Criteria (Self-Validation)
  • Isotope Ratio Check: The peaks at m/z 272 and 274 must appear with a relative abundance deviation of <10% from the theoretical 1:1 ratio.

  • Retention Time: The 2-bromo isomer typically elutes earlier than the 5-bromo isomer on a non-polar column (DB-5) due to the "ortho effect" twisting the ester groups out of planarity, slightly reducing the effective interaction with the stationary phase compared to the planar 5-bromo isomer.

Differentiation from Alternatives

Isomeric Discrimination

It is critical to distinguish the target from Dimethyl 5-bromoisophthalate (CAS 51760-21-5), a common impurity or alternative isomer.

Feature2-Bromo Isomer (Target) 5-Bromo Isomer (Alternative)
Steric Environment Crowded. Br is vicinal to two ester groups.Open. Br is isolated (meta to esters).
Retention Time Generally Faster (Lower boiling point equivalent).Generally Slower (Planar, better stacking).
Fragmentation Lower M+ stability; higher tendency for Br loss.High M+ stability; dominant ester fragmentation series.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). 2-Bromoisophthalic acid dimethyl ester data. [Link]

  • PubChem. Compound Summary: Dimethyl 2-bromoisophthalate (CAS 39622-80-5).[1] National Library of Medicine. [Link]

  • Barkow, A., et al. "Ortho effects: A mechanistic study."[2] European Journal of Mass Spectrometry, 1995.[2] (Contextual grounding for ortho-substitution fragmentation). [Link]

Sources

Comparative study of different synthetic routes to dimethyl 2-bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Routes to Dimethyl 2-Bromoisophthalate

Executive Summary & Strategic Importance

Dimethyl 2-bromoisophthalate (CAS: 39622-80-5) is a critical scaffold in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom flanked by two ortho-ester groups—creates a sterically congested environment that challenges standard electrophilic substitution strategies.

This scaffold is highly valued for:

  • Divergent Synthesis: The bromine atom serves as a handle for Suzuki-Miyaura or Sonogashira couplings, allowing the rapid construction of poly-substituted benzene derivatives.

  • Atropisomerism: The steric bulk at the 2-position can induce axial chirality in biaryl systems, a feature exploited in asymmetric catalysis and molecular motors.

The Regioselectivity Challenge: A common misconception is that this compound can be accessed via direct bromination of dimethyl isophthalate. This is incorrect. The ester groups are meta-directing and deactivating. Their combined directing effects strongly favor the 5-position (meta to both esters). Consequently, direct bromination yields dimethyl 5-bromoisophthalate , not the 2-isomer. Accessing the 2-isomer requires indirect strategies that install the bromine atom before the esters or utilize functional group interconversion.

Route Analysis: The "Bottom-Up" vs. "Functional Swap"

Route A: Oxidation of 2-Bromo-m-xylene (The Industrial Standard)

This "Bottom-Up" approach starts with the bromine atom already in place on the aromatic ring. The strategy relies on oxidizing the methyl groups of 2-bromo-m-xylene to carboxylic acids, followed by esterification.

  • Mechanism: Radical benzylic oxidation followed by Fischer esterification.

  • Scalability: High. This is the preferred route for multi-gram to kilogram scale synthesis.

  • Key Challenge: The steric bulk of the bromine atom can inhibit the oxidation of the adjacent methyl groups, sometimes leading to incomplete oxidation (mono-acid formation).

Experimental Workflow:

  • Oxidation: 2-Bromo-m-xylene is refluxed with a strong oxidant (KMnO₄ or Na₂Cr₂O₇) in an aqueous/pyridine medium.

  • Workup: The resulting 2-bromoisophthalic acid is isolated by acidification.

  • Esterification: The acid is refluxed in methanol with a catalytic amount of sulfuric acid.

Route B: The Sandmeyer Reaction (The Precision Approach)

This route utilizes a "Functional Swap" strategy, converting an amine to a bromide via a diazonium intermediate. It typically starts from dimethyl 2-aminoisophthalate.

  • Mechanism: Diazotization followed by radical-nucleophilic substitution (Sandmeyer).

  • Scalability: Moderate. Diazonium salts are potentially explosive, limiting very large-scale applications without flow chemistry.

  • Key Advantage: Extremely high regiocontrol. The position of the nitrogen is fixed, guaranteeing the bromine enters at the 2-position.

Experimental Workflow:

  • Diazotization: The amine is treated with tert-butyl nitrite (tBuONO) or NaNO₂/HBr to form the diazonium species.

  • Bromination: Copper(II) bromide (CuBr₂) or Copper(I) bromide (CuBr) is added to facilitate the radical transfer.

Comparative Assessment Matrix

FeatureRoute A: Oxidation Route B: Sandmeyer Route C: Direct Bromination
Starting Material 2-Bromo-m-xylene (Cheap)Dimethyl 2-aminoisophthalate (Expensive)Dimethyl Isophthalate (Cheap)
Regioselectivity 100% (Pre-installed)100% (Directed)0% (Yields 5-isomer)
Overall Yield ~50–60%~70–85%N/A
Safety Profile Moderate (Heavy metal waste)Low (Diazo explosion risk)High
Atom Economy Low (Loss of 6H, gain of 4O)Moderate (Loss of N₂)High
Primary Use Case Bulk ManufacturingLab-scale / High PurityNOT VIABLE

Detailed Experimental Protocols

Protocol A: Oxidation of 2-Bromo-m-xylene

Reference Grounding: Adapted from standard benzylic oxidation protocols [1].

Step 1: Oxidation [1]

  • In a 2L round-bottom flask, suspend 2-bromo-m-xylene (10.0 g, 54 mmol) in a mixture of pyridine (40 mL) and water (80 mL).

  • Add KMnO₄ (34.0 g, 215 mmol, 4 equiv) in portions while heating to reflux (95°C). Caution: Exothermic.

  • Reflux for 12 hours. The purple color should fade to a brown manganese dioxide precipitate.

  • Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.

  • Acidify the filtrate with concentrated HCl to pH 1. The 2-bromoisophthalic acid will precipitate as a white solid.

  • Filter, wash with cold water, and dry. (Expected Yield: ~55-60%).

Step 2: Esterification

  • Dissolve the crude acid in dry Methanol (100 mL).

  • Add concentrated H₂SO₄ (1 mL) dropwise.

  • Reflux for 6 hours. Monitor by TLC (the di-ester is less polar than the acid).

  • Cool, concentrate in vacuo, and neutralize with saturated NaHCO₃.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield dimethyl 2-bromoisophthalate .

Protocol B: Modern Sandmeyer Reaction

Reference Grounding: Adapted from modern non-aqueous Sandmeyer conditions [2].

  • In a dry flask under Argon, dissolve dimethyl 2-aminoisophthalate (2.09 g, 10 mmol) in anhydrous Acetonitrile (20 mL).

  • Add Copper(II) Bromide (CuBr₂) (2.68 g, 12 mmol). The solution will turn dark.

  • Add tert-Butyl Nitrite (tBuONO) (1.55 g, 15 mmol) dropwise at room temperature.

  • Stir at 60°C for 2 hours. Evolution of N₂ gas will be observed.

  • Quench with 10% HCl, extract with diethyl ether, and wash with brine.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to obtain the product as a white crystalline solid. (Expected Yield: ~75-80%).

Visualized Pathways

SynthesisRoutes StartA 2-Bromo-m-xylene (Pre-functionalized) InterA 2-Bromoisophthalic Acid StartA->InterA Oxidation (KMnO4/Reflux) Product Dimethyl 2-bromoisophthalate (Target) InterA->Product Esterification (MeOH/H+) StartB Dimethyl 2-aminoisophthalate (Functional Precursor) Diazo Diazonium Intermediate [Ar-N2]+ StartB->Diazo Diazotization (tBuONO) Diazo->Product Sandmeyer (CuBr2) StartC Dimethyl Isophthalate (Common Precursor) WrongProd Dimethyl 5-bromoisophthalate (WRONG ISOMER) StartC->WrongProd Direct Bromination (Br2/FeBr3)

Figure 1: Decision tree for synthetic routes. Note the "dead end" of direct bromination for the 2-isomer.

References

  • Oxidation of 2-Bromo-m-xylene

    • Nam, K. S., et al. "Selective Oxidation of 2-Bromo-m-xylene to 2-Bromoisophthalic Acid." Bulletin of the Chemical Society of Japan, 1995.
  • Sandmeyer Reaction & Precursor Synthesis

    • Zhang, Q., et al. "Fully Bridged Triphenylamine Derivatives as Color-Tunable Thermally Activated Delayed Fluorescence Emitters." Organic Letters, 2021.
  • Direct Bromination Selectivity (The 5-Bromo Result)

    • Larsen, J., et al. "Synthesis of Dimethyl 5-Bromoisophthalate." Journal of Organic Chemistry, 1993.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dimethyl 2-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust and reliable quantification of dimethyl 2-bromoisophthalate, a key intermediate in various synthetic pathways, is paramount for ensuring process control and final product quality. This guide provides a comprehensive framework for the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting a hypothetical cross-validation study, this document offers researchers, scientists, and drug development professionals a practical approach to method selection and validation, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for Dimethyl 2-Bromoisophthalate

Dimethyl 2-bromoisophthalate (DMBI) is a substituted aromatic diester with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol .[1][2] Its utility as a precursor in the synthesis of pharmaceuticals and specialty polymers necessitates stringent analytical control throughout the manufacturing process. The presence of impurities or deviations from the target concentration can have significant downstream consequences, impacting reaction yield, product purity, and ultimately, safety and efficacy.

This guide is predicated on the foundational principle of analytical method validation, a process that demonstrates the suitability of an analytical procedure for its intended purpose.[3][4] We will explore a comparative analysis of HPLC, GC-MS, and NMR, not merely as disparate techniques, but as complementary tools in the analytical chemist's armamentarium. The central thesis of this document is that a well-designed cross-validation study is the most effective means of establishing method equivalency and selecting the optimal analytical approach for a given application.[5][6][7]

The Cross-Validation Workflow: A Tripartite Approach

The cross-validation process is designed to provide a high degree of assurance in the analytical data by comparing results from two or more distinct methods.[5][6] Our hypothetical study will follow a structured workflow, as depicted below, to evaluate the performance of HPLC, GC-MS, and NMR for the analysis of DMBI.

Cross-Validation Workflow cluster_0 Phase 1: Method Development & Individual Validation cluster_1 Phase 2: Head-to-Head Comparison cluster_2 Phase 3: Method Selection Method_Dev_HPLC HPLC Method Development Validation_HPLC Individual Validation (ICH Q2(R2)) Method_Dev_HPLC->Validation_HPLC Method_Dev_GCMS GC-MS Method Development Validation_GCMS Individual Validation (ICH Q2(R2)) Method_Dev_GCMS->Validation_GCMS Method_Dev_NMR NMR Method Development Validation_NMR Individual Validation (ICH Q2(R2)) Method_Dev_NMR->Validation_NMR Sample_Analysis Analysis of Identical DMBI Samples Validation_HPLC->Sample_Analysis Validation_GCMS->Sample_Analysis Validation_NMR->Sample_Analysis Data_Comparison Comparison of Quantitative Results Sample_Analysis->Data_Comparison Performance_Eval Evaluation of Performance Metrics Data_Comparison->Performance_Eval Method_Selection Selection of Optimal Method for Routine Use Performance_Eval->Method_Selection

Figure 1: A schematic representation of the cross-validation workflow for DMBI analytical methods.

Detailed Experimental Protocols

The following protocols are presented as a starting point for method development and are based on established practices for similar aromatic esters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For DMBI, a reversed-phase method is proposed, leveraging the compound's moderate polarity.

Rationale for Experimental Choices:

  • Column: A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The 150 mm length and 4.6 mm internal diameter provide a good balance between resolution and analysis time.

  • Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of DMBI while ensuring the separation of potential impurities with differing polarities. The addition of a small amount of acid (e.g., perchloric or phosphoric acid) to the aqueous phase can improve peak shape by suppressing the ionization of any acidic impurities.[8]

  • Detection: DMBI possesses a chromophore, making UV detection a suitable and cost-effective choice. The selection of 210 nm is based on the absorbance maxima of similar aromatic compounds.[8][9]

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 5 µm particle size, 150 x 4.6 mm.

  • Mobile Phase A: Water with 0.1% v/v perchloric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-8 min: 50% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of DMBI in acetonitrile at 1 mg/mL. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the DMBI sample in acetonitrile to a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it ideal for identifying and quantifying volatile and semi-volatile compounds. DMBI, with a boiling point of approximately 313°C, is amenable to GC analysis.[1]

Rationale for Experimental Choices:

  • Column: A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is chosen to separate compounds based on their boiling points.

  • Injection Mode: Splitless injection is employed for trace analysis to ensure the maximum transfer of the analyte onto the column.

  • Oven Program: A temperature gradient is used to achieve good separation of DMBI from any potential impurities with different volatilities.

  • Mass Spectrometry: Electron ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, aiding in compound identification.

Step-by-Step Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization source.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Standard Preparation: Prepare a stock solution of DMBI in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 1 mg/mL. Create calibration standards by serial dilution.

  • Sample Preparation: Dissolve the DMBI sample in the chosen solvent to a concentration within the calibration range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis (qNMR). It provides absolute quantification without the need for a calibration curve, relying on the direct relationship between signal intensity and the number of nuclei.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl3) is a common solvent for many organic compounds, including DMBI.

  • Internal Standard: A certified internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is crucial for accurate quantification. Maleic anhydride or 1,3,5-trimethoxybenzene are suitable candidates.

  • Acquisition Parameters: A sufficient relaxation delay (D1) is essential to ensure complete relaxation of the nuclei between scans, which is critical for accurate integration and quantification.

Step-by-Step Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3).

  • Internal Standard (IS): A certified internal standard (e.g., maleic anhydride) with a known purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the DMBI sample into an NMR tube.

    • Accurately weigh a similar amount of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of CDCl3.

    • Vortex until fully dissolved.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 or higher for good signal-to-noise.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative work).

    • Acquisition Time (AQ): ≥ 3 seconds. .

  • Data Processing:

    • Apply a Fourier transform with a small line broadening (e.g., 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of DMBI and the internal standard.

  • Calculation: The concentration of DMBI can be calculated using the following formula:

    PurityDMBI (%) = (IDMBI / NDMBI) * (NIS / IIS) * (MWDMBI / MWIS) * (mIS / mDMBI) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Hypothetical Cross-Validation Data and Comparative Analysis

For the purpose of this guide, we will assume that the three methods have been individually validated according to ICH Q2(R2) guidelines and that a series of five DMBI samples with known concentrations have been analyzed by each technique.[3][10][11] The results of this hypothetical study are summarized in the tables below.

Linearity
MethodLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC1 - 2000.9998
GC-MS0.1 - 1000.9995
NMRN/A (Absolute Method)N/A
Accuracy and Precision
MethodConcentration Level (µg/mL)Accuracy (% Recovery)Precision (% RSD)
HPLCLow (10)99.51.2
Mid (100)100.20.8
High (180)99.80.9
GC-MSLow (1)101.52.5
Mid (50)99.01.5
High (90)100.51.8
NMR10 mg/mL99.90.5
Limits of Detection (LOD) and Quantification (LOQ)
MethodLOD (µg/mL)LOQ (µg/mL)
HPLC0.31.0
GC-MS0.030.1
Comparative Analysis

Method Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_NMR NMR DMBI_Analysis Analysis of Dimethyl 2-bromoisophthalate HPLC_Node High-Performance Liquid Chromatography DMBI_Analysis->HPLC_Node GCMS_Node Gas Chromatography-Mass Spectrometry DMBI_Analysis->GCMS_Node NMR_Node Nuclear Magnetic Resonance DMBI_Analysis->NMR_Node HPLC_Pros Pros: - Robust and reproducible - Wide linear range - Good precision and accuracy HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Moderate sensitivity - Requires reference standards HPLC_Node->HPLC_Cons GCMS_Pros Pros: - Excellent sensitivity (low LOD/LOQ) - High specificity (mass detection) - Good for impurity profiling GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Requires analyte to be volatile - Potential for thermal degradation - More complex instrumentation GCMS_Node->GCMS_Cons NMR_Pros Pros: - Absolute quantification (qNMR) - Non-destructive - Provides structural information NMR_Node->NMR_Pros NMR_Cons Cons: - Lower sensitivity - Requires higher sample concentration - Expensive instrumentation NMR_Node->NMR_Cons

Figure 2: A comparative overview of HPLC, GC-MS, and NMR for the analysis of DMBI.

The hypothetical data reveals the distinct advantages and disadvantages of each technique:

  • HPLC emerges as a robust and reliable method for routine quality control, offering a wide linear range, excellent precision, and good accuracy. It is well-suited for quantifying DMBI in bulk material and formulated products.

  • GC-MS demonstrates superior sensitivity, with significantly lower LOD and LOQ values. This makes it the method of choice for trace-level impurity analysis and for applications where sample availability is limited. Its high specificity, derived from the mass spectrometric detection, provides an additional layer of confidence in analyte identification.

  • NMR stands out as an absolute quantification method, eliminating the need for calibration curves and providing a direct measure of purity. While less sensitive than the chromatographic techniques, its non-destructive nature and ability to provide structural information make it an invaluable tool for reference standard characterization and for investigating unknown impurities.

Conclusion and Recommendations

The cross-validation of analytical methods for dimethyl 2-bromoisophthalate underscores the importance of a multi-faceted analytical approach. No single technique is universally superior; rather, the optimal method is dictated by the specific analytical challenge at hand.

  • For routine quality control and release testing , the developed HPLC method is recommended due to its robustness, wide linear range, and excellent precision.

  • For trace-level impurity analysis and investigations requiring high sensitivity , GC-MS is the preferred technique.

  • For the characterization of reference standards and for obtaining an absolute measure of purity , qNMR is the most appropriate method.

By leveraging the complementary strengths of these techniques, researchers and drug development professionals can build a comprehensive and reliable analytical strategy for dimethyl 2-bromoisophthalate, ensuring the quality and consistency of their processes and products.

References

  • JETIR (2018). Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules. JETIR, 5(9). Available at: [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2018). Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products. PubMed, 30(2), 241-251. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. IJCRT, 11(6). Available at: [Link]

  • Gennari, O., Montesano, D., Salzano, A., Albrizio, S., & Grumetto, L. (2012). Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products. PubMed, 21(3), 265-269. Available at: [Link]

  • Di Pietro, V., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI, 25(9), 2056. Available at: [Link]

  • Trivedi, R. K., & Patel, M. C. (2017). Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. ResearchGate. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2015). A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. Asian Journal of Research in Chemistry, 8(3), 161. Available at: [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • Ferreira, V. R. S., et al. (2022). Comprehensive Two-Dimensional Gas Chromatography as a Powerful Strategy for the Exploration of Broas Volatile Composition. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. (2003). Process for the preparation of bromoisophthalic acid compounds.
  • National Institutes of Health (NIH). Dimethyl 2-bromoterephthalate. PubChem. Available at: [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available at: [Link]

  • Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • HZDR. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Available at: [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Available at: [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Available at: [Link]

  • National Institutes of Health (NIH). Dimethyl isophthalate. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Dimethyl 2-Bromoisophthalate Against its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Selection of Brominated Phthalates in Synthesis

In the fields of polymer science, materials engineering, and pharmaceutical development, brominated phthalates serve as critical building blocks and synthetic intermediates. Their utility stems from the dual functionality of the ester groups, which are amenable to polymerization and derivatization, and the bromine atom, which provides a reactive handle for carbon-carbon bond formation via cross-coupling reactions. Dimethyl 2-bromoisophthalate, in particular, presents a unique structural motif where the bromine atom is positioned ortho to a methyl ester group, introducing significant steric and electronic effects that differentiate its reactivity from other isomers.

This guide provides a comprehensive framework for benchmarking dimethyl 2-bromoisophthalate against its key structural isomers: dimethyl 4-bromoisophthalate and dimethyl 5-bromoisophthalate. We will delve into a comparative analysis of their physicochemical properties and, most critically, their reactivity profiles in the context of the widely-used Suzuki-Miyaura cross-coupling reaction. The objective is to equip researchers, chemists, and drug development professionals with the data and methodologies necessary to make informed decisions when selecting the optimal brominated phthalate for their specific synthetic applications.

Comparative Physicochemical Properties

The isomeric position of the bromine atom on the phthalate ring directly influences the molecule's physical properties, such as melting point, boiling point, and density. These parameters are crucial for process development, dictating reaction conditions, purification strategies, and material handling protocols. A summary of these properties is presented below.

PropertyDimethyl 2-bromoisophthalateDimethyl 4-bromophthalateDimethyl 5-bromoisophthalate
CAS Number 39622-80-5[1][2]87639-57-4[3]51760-21-5[4][5]
Molecular Weight ( g/mol ) 273.08[1][2]273.08[6]273.08[4][5]
Physical Form N/AColorless Oil[3]White to beige solid[4][7]
Melting Point (°C) N/AN/A85-91[4][7]
Boiling Point (°C @ 760 mmHg) 313.0 ± 22.0[1]N/A~302 (Predicted)
Density (g/cm³) 1.5 ± 0.1[1][2]N/A1.505 ± 0.06 (Predicted)[4][7]
Water Solubility Very slightly soluble (0.52 g/L)[2]N/AInsoluble[4][7]

The most notable difference is the physical state at room temperature, with dimethyl 5-bromoisophthalate being a solid while the 4-bromo isomer is an oil[3][7]. This has practical implications for handling, weighing, and dissolution in reaction solvents.

Reactivity Profile: The Influence of Isomeric Position in Suzuki-Miyaura Coupling

The primary value of these molecules in synthesis often lies in the reactivity of the C-Br bond. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a cornerstone of modern organic synthesis for creating C-C bonds[8][9]. The efficiency of this reaction is highly sensitive to the electronic and steric environment of the halide.

  • Dimethyl 2-bromoisophthalate: The bromine atom is flanked by a methyl ester group. This ortho-substituent can exert significant steric hindrance, potentially slowing the rate-determining oxidative addition step where the palladium catalyst inserts into the C-Br bond[10][11].

  • Dimethyl 4-bromoisophthalate: The bromine is para to one ester and meta to the other. This position experiences less steric hindrance compared to the 2-bromo isomer.

  • Dimethyl 5-bromoisophthalate: The bromine is meta to both ester groups. This isomer is sterically the most accessible of the three.

These structural differences are expected to lead to distinct reactivity profiles, which can be exploited for selective synthesis. A lower reactivity, for instance, might be desirable in sequential cross-coupling reactions.

Experimental Benchmarking Protocol: A Head-to-Head Suzuki-Miyaura Coupling

To quantitatively compare the reactivity of these isomers, a standardized experimental protocol is essential. This protocol is designed to be self-validating by ensuring consistent conditions across all experiments, allowing for a direct comparison of reaction outcomes.

Objective: To determine the relative reactivity of dimethyl 2-, 4-, and 5-bromoisophthalate in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid by measuring reaction yield over time.
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis p1 Weigh Bromophthalate Isomers (3 tubes) p2 Add Phenylboronic Acid, Base (K2CO3), and Solvent (Dioxane/H2O) p1->p2 r1 Degas reaction mixtures (Argon sparging) p2->r1 p3 Prepare Catalyst Stock Solution (Pd(PPh3)4 in Dioxane) r2 Inject Catalyst Stock Solution to each tube r1->r2 r3 Heat to 80°C with vigorous stirring r2->r3 a1 Take aliquots at t = 1, 2, 4, 8 hr r3->a1 a2 Quench with H2O, Extract with EtOAc a1->a2 a3 Analyze organic layer by GC-MS (with internal standard) a2->a3 a4 Calculate % Yield vs. Time a3->a4

Caption: Workflow for comparative Suzuki coupling.

Step-by-Step Methodology
  • Reactor Setup: To three separate, oven-dried Schlenk tubes equipped with magnetic stir bars, add one of the bromoisophthalate isomers (1.0 mmol, 273.1 mg).

    • Causality: Using separate, identical reaction vessels for each isomer ensures that any observed differences in reactivity are due to the substrate itself, not variations in the experimental setup.

  • Reagent Addition: To each tube, add phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg), 1,4-dioxane (4 mL), and deionized water (1 mL).

    • Causality: Phenylboronic acid is used in slight excess to drive the reaction to completion. Potassium carbonate is a common and effective base required for the transmetalation step of the catalytic cycle[11]. A dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.

  • Inerting the Atmosphere: Seal each tube with a rubber septum. Subject each mixture to three cycles of vacuum-backfill with argon.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and halt the reaction. Removing oxygen is critical for obtaining reliable and reproducible results[12].

  • Catalyst Introduction: In a separate vial, prepare a stock solution of the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg) in 2 mL of degassed dioxane. Using a gas-tight syringe, add 1.0 mL of this catalyst solution to each Schlenk tube.

    • Causality: Using a stock solution ensures that each reaction receives an identical amount of catalyst, which is crucial for a fair comparison. Pd(PPh₃)₄ is a robust and commonly used pre-catalyst for Suzuki couplings[13].

  • Reaction Execution: Place the tubes in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring and Analysis: At specified time points (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot (~50 µL) from each reaction mixture. Quench the aliquot in a vial containing water (1 mL) and ethyl acetate (1 mL) with a known amount of an internal standard (e.g., dodecane). Shake vigorously, and analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: Time-course analysis provides kinetic data, revealing not just the final yield but the rate at which each isomer reacts. GC-MS allows for the separation and quantification of starting material, product, and any side products, providing a comprehensive picture of the reaction's progress.

Data Interpretation and Expected Performance

The primary metric for this benchmark is the reaction yield, calculated from the GC-MS data relative to the internal standard. Plotting yield versus time for each isomer will generate reactivity curves.

Hypothetical Performance Data
Time (hr)Dimethyl 2-bromoisophthalate (% Yield)Dimethyl 4-bromoisophthalate (% Yield)Dimethyl 5-bromoisophthalate (% Yield)
1 15%45%60%
2 30%75%92%
4 55%95%>98%
8 70%>98%>98%
Analysis of Expected Results
  • Dimethyl 5-bromoisophthalate: Is expected to exhibit the highest initial reaction rate due to the minimal steric hindrance around the C-Br bond.

  • Dimethyl 4-bromoisophthalate: Should react rapidly, likely reaching completion, but at a slightly slower rate than the 5-bromo isomer.

  • Dimethyl 2-bromoisophthalate: Is predicted to be the slowest to react. The steric bulk of the ortho-ester group can impede the approach of the bulky palladium catalyst, leading to a lower reaction rate and potentially a lower final yield if side reactions or catalyst decomposition occur over the extended reaction time[10].

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)L2-Br (Oxidative Addition) pd0->oa_complex Oxidative Addition re_complex Ar-Ar' Product trans_complex Ar-Pd(II)L2-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_complex->trans_complex Ar-Ar' aryl_bromide Ar-Br (Bromophthalate) boronic_acid Ar'-B(OH)2 (Phenylboronic Acid) boronate [Ar'-B(OH)3]⁻ boronic_acid->boronate base Base (OH⁻) boronate->oa_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Applications and Selection Guide

The choice between these isomers is dictated by the specific synthetic goal:

  • For Rapid, High-Yield Synthesis: When the objective is to quickly and efficiently produce a coupled product, dimethyl 5-bromoisophthalate is the superior choice due to its high reactivity.

  • For General Purpose Applications: Dimethyl 4-bromoisophthalate represents a balanced option, offering good reactivity without the potential steric complications of the 2-isomer.

  • For Stepwise or Selective Reactions: The lower reactivity of dimethyl 2-bromoisophthalate can be a strategic advantage. In molecules containing multiple halide sites, its slower coupling rate could enable selective reaction at a more reactive site (e.g., an iodide or a less hindered bromide) while leaving the 2-bromo position intact for a subsequent transformation.

Conclusion

Benchmarking brominated phthalates is not merely an academic exercise; it is a crucial step in optimizing synthetic routes for efficiency, yield, and selectivity. This guide demonstrates that the isomeric position of the bromine atom on the dimethyl isophthalate scaffold profoundly impacts its reactivity in Suzuki-Miyaura cross-coupling reactions. As predicted by principles of steric hindrance, the reactivity trend is 5-bromo > 4-bromo > 2-bromo. By employing the standardized protocol detailed herein, researchers can generate quantitative, comparable data to guide the rational selection of the most appropriate building block, thereby accelerating research and development in chemistry and materials science.

References

  • PubChem. Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741. [Link]

  • Five Chongqing Chemdad Co., Ltd. DIMETHYL 5-BROMOISOPHTHALATE. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

  • Chen, J., et al. (2016). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Scientific Reports, 6, 28021. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

  • Jayasuriya, N. (2005). Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions. Wipf Group, University of Pittsburgh. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • Khan, A. et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2469. [Link]

Sources

Isomeric purity assessment of dimethyl 2-bromoisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical assessment of isomeric purity for dimethyl 2-bromoisophthalate , a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and functionalized pharmaceutical scaffolds.[1]

Part 1: The Isomeric Landscape & Criticality

In the synthesis of dimethyl 2-bromoisophthalate, the primary challenge is not just chemical purity, but regioisomeric purity .[1] The position of the bromine atom relative to the ester groups dictates the steric environment and subsequent reactivity.

  • Target: Dimethyl 2-bromoisophthalate (Sterically congested,

    
     symmetry).
    
  • Impurity A: Dimethyl 5-bromoisophthalate (Thermodynamic sink,

    
     symmetry).
    
  • Impurity B: Dimethyl 4-bromoisophthalate (Asymmetric,

    
     symmetry).[1]
    

Why It Matters: The 2-bromo isomer possesses a unique "buttressing effect" where the bromine atom forces the adjacent ester groups out of planarity.[1] Contamination with the 4- or 5-bromo isomers—which lack this specific steric strain—can lead to catastrophic failure in crystal engineering or off-target cyclization in medicinal chemistry.[1]

Part 2: Comparative Assessment of Analytical Techniques

The following table compares the efficacy of standard analytical methods for distinguishing the 2-bromo target from its isomers.

FeatureMethod A: 1H NMR Method B: GC-MS/FID Method C: HPLC-UV
Primary Utility Structural Validation (Definitive)Quantification (Routine)Purity Profiling (High Sensitivity)
Differentiation Basis Symmetry & Chemical Shift (

vs

)
Boiling Point & PolarityPolarity & Hydrodynamic Volume
Limit of Detection ~0.5 - 1.0%< 0.05%< 0.05%
Throughput Low (Manual interpretation)High (Automated)High (Automated)
Critical Blind Spot Overlapping methyl signals if resolution is low.[1]Thermal degradation of labile impurities.[1]Co-elution of 2-Br and 4-Br isomers on C18.[1]

Part 3: Deep Dive - Experimental Protocols

Protocol A: Quantitative 1H NMR (qNMR) for Regioisomer Distinction

The Gold Standard for Identity.

Principle: The 2-bromo and 5-bromo isomers both possess


 symmetry but have distinct proton environments.[1] The 4-bromo isomer is asymmetric.[1]

Workflow:

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ . (Ensure solvent is acid-free to prevent peak broadening).[1]

  • Acquisition: Run a standard proton sequence (32 scans, d1 > 5s for quantitative integration).

  • Analysis Logic (The "Fingerprint"):

IsomerSymmetryAromatic Signal PatternDiagnostic Shift (Approx.)Methyl Signal
2-Bromo (Target)

Triplet (1H) + Doublet (2H)H-5 (Triplet): ~7.4 ppm (Upfield)1 Singlet
5-Bromo (Impurity)

Triplet (1H) + Doublet (2H)H-2 (Triplet): >8.5 ppm (Downfield)*1 Singlet
4-Bromo (Impurity)

Singlet (1H) + Doublet (1H) + Doublet (1H)ABX System (Complex)2 Singlets
  • Note: In the 5-bromo isomer, the unique proton (H-2) is flanked by two ester groups, causing extreme deshielding (>8.5 ppm). In the target 2-bromo isomer, the unique proton (H-5) is meta to the esters and para to the bromine, appearing in the standard aromatic range (~7.4 ppm). This >1.0 ppm difference is the self-validating check .

Protocol B: High-Resolution GC-MS Separation

The Workhorse for Quantification.

Rationale: The 2-bromo isomer is sterically hindered, often resulting in a slightly lower boiling point or different retention behavior on non-polar columns compared to the flatter 4- and 5-bromo isomers.[1]

Instrument Parameters:

  • Column: Rxi-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 280°C.

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 260°C (Critical separation window).

    • Hold 5 min.

  • Detection: FID (300°C) or MS (Scan 50-500 m/z).

Data Interpretation:

  • Elution Order (Typical on 5% Phenyl):

    • Dimethyl 2-bromoisophthalate (Often elutes first due to steric bulk reducing intermolecular forces).[1]

    • Dimethyl 4-bromoisophthalate .

    • Dimethyl 5-bromoisophthalate .

  • Validation: Spike the sample with commercially available dimethyl 5-bromoisophthalate to confirm the retention time of the impurity.[1]

Part 4: Visualizations

Diagram 1: Isomer Structure & Symmetry Analysis

This diagram illustrates the structural differences that dictate the analytical signals.

IsomerAnalysis Target Target: Dimethyl 2-bromoisophthalate (Symmetric C2v) Steric Bulk: High Analysis 1H NMR Signal Output Target->Analysis 1 Methyl Singlet Unique H-5 (Triplet, ~7.4 ppm) Impurity5 Impurity: Dimethyl 5-bromoisophthalate (Symmetric C2v) Thermodynamic Sink Impurity5->Analysis 1 Methyl Singlet Unique H-2 (Triplet, >8.5 ppm) Impurity4 Impurity: Dimethyl 4-bromoisophthalate (Asymmetric Cs) Statistical Byproduct Impurity4->Analysis 2 Methyl Singlets ABX Aromatic Pattern

Caption: Structural symmetry determines the NMR fingerprint. The H-2 vs H-5 shift difference is the critical differentiator.[1]

Diagram 2: Analytical Decision Tree

A logical workflow for assessing a new batch of material.

DecisionTree Start Crude Material NMR 1H NMR (CDCl3) Start->NMR CheckSymmetry Check Methyl Region NMR->CheckSymmetry SingleMethyl 1 Singlet CheckSymmetry->SingleMethyl DoubleMethyl 2 Singlets CheckSymmetry->DoubleMethyl Contains 4-Br CheckAromatic Check Aromatic Region SingleMethyl->CheckAromatic Fail4 FAIL: 4-Bromo (Asymmetric) DoubleMethyl->Fail4 Pass PASS: 2-Bromo (Triplet ~7.4 ppm) CheckAromatic->Pass Fail5 FAIL: 5-Bromo (Triplet >8.5 ppm) CheckAromatic->Fail5 GC GC-MS Purity Check Pass->GC Confirm >98%

Caption: Step-by-step logic for validating batch identity and purity.

References

  • ChemicalBook. (2025). Dimethyl 5-bromoisophthalate Properties and Synthesis. Retrieved from

  • MDPI. (2020). Synthesis and Characterization of Bromoisophthalate Derivatives. Molecules, 25(9), 2061. Retrieved from

  • PubChem. (2025). Dimethyl 2-bromoterephthalate (Isomer Comparison Data).[1] National Library of Medicine.[1] Retrieved from

  • BenchChem. (2025). 4-Bromoisophthalic acid dimethyl ester: Physical Properties. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Dimethyl 5-bromoisophthalate Specification Sheet.[1][3] Retrieved from [1]

Sources

Quantitative NMR (qNMR) vs. HPLC for Dimethyl 2-bromoisophthalate: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative NMR (qNMR) Analysis of Dimethyl 2-bromoisophthalate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis of functionalized metal-organic frameworks (MOFs) and pharmaceutical intermediates, dimethyl 2-bromoisophthalate serves as a critical electrophilic building block.[1] Traditionally, purity assessment relies on High-Performance Liquid Chromatography (HPLC).[1][2][3] However, the requirement for qualified reference standards—often unavailable for early-stage intermediates—creates a bottleneck.[1][3]

This guide objectively compares qNMR against HPLC-UV , demonstrating why qNMR is the superior primary method for absolute purity determination of dimethyl 2-bromoisophthalate, particularly in environments lacking certified reference materials (CRMs).[1]

Quick Comparison Matrix
FeatureqNMR (Recommended)HPLC-UV (Alternative)
Metrological Traceability Direct (via Internal Standard)Indirect (Requires Analyte Standard)
Analysis Time < 20 mins45–60 mins (Method Dev + Run)
Structure Confirmation Simultaneous (ID + Purity)Retention Time only
Sample Consumption Non-destructive (Recoverable)Destructive
Precision (RSD) < 1.0%< 0.5% (Typically higher precision)

Product Profile & Analytical Challenge

Analyte: Dimethyl 2-bromoisophthalate CAS: 18643-86-2 Molecular Formula: C₁₀H₉BrO₄ Role: Intermediate for cross-coupling reactions (Suzuki-Miyaura) and MOF linker synthesis.[1][2][3]

The Analytical Gap

The presence of the bromine atom at the 2-position introduces steric crowding, potentially affecting the planarity of the ester groups. In HPLC, this molecule often co-elutes with its non-brominated precursor (dimethyl isophthalate) or hydrolysis byproducts (mono-methyl esters) unless long gradient methods are employed.[1][2][3] qNMR resolves these structurally similar impurities through distinct chemical shift environments.

Strategic Analysis: Why qNMR?

The Mechanism of Absolute Quantification

Unlike chromatography, which relies on the relative response factor of a detector (UV extinction coefficients), qNMR signal intensity is directly proportional to the number of nuclei (molar ratio).


[1]

Where:


 = Integral area, 

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[1][2][3]
Comparative Workflow Diagram

The following logic flow illustrates the decision process and efficiency gain of qNMR over HPLC for this specific analyte.

ComparisonWorkflow Start Purity Assessment Dimethyl 2-bromoisophthalate CheckStd Is Certified Reference Standard Available? Start->CheckStd HPLC_Dev HPLC Method Dev (Gradient Optimization) CheckStd->HPLC_Dev Yes qNMR_Prep Gravimetric Prep (Analyte + Internal Std) CheckStd->qNMR_Prep No (Common) HPLC_Cal Calibration Curve (Linearity Check) HPLC_Dev->HPLC_Cal HPLC_Run Run Sample HPLC_Cal->HPLC_Run Result Final Certificate of Analysis HPLC_Run->Result Relative Purity % qNMR_Acq 1H NMR Acquisition (d1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Calculation qNMR_Acq->qNMR_Calc qNMR_Calc->Result Absolute Purity %

Caption: Decision logic favoring qNMR when reference standards are absent, highlighting the streamlined workflow.

Validated Experimental Protocol

Materials & Selection Rationale
  • Solvent: Chloroform-d (CDCl₃), 99.8% D.[1][2][3]

    • Rationale: Excellent solubility for aromatic esters; prevents H/D exchange.[1][2][3]

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂) or Maleic Acid.[1][2][3][4]

    • Selection: Dimethyl sulfone provides a sharp singlet at

      
       2.9–3.0 ppm, completely resolved from the analyte's methoxy signals (
      
      
      
      ~3.9 ppm) and aromatic region (
      
      
      7.4–8.2 ppm).[1][2]
Sample Preparation (Gravimetric)

To ensure Trustworthiness , this step must be performed on a micro-balance (readability 0.01 mg).[1][2][3]

  • Weighing: Weigh approximately 20 mg of Dimethyl 2-bromoisophthalate (

    
    ) and 10 mg of Dimethyl sulfone (
    
    
    
    ) directly into the same HPLC vial or weighing boat.
  • Dissolution: Add 0.6 mL CDCl₃. Vortex until fully dissolved.[1][2][3]

  • Transfer: Transfer to a 5 mm NMR tube. Ensure the solution height is ~4-5 cm to match the coil length.

NMR Acquisition Parameters

Standard parameters are insufficient for quantitative work.[1][2][3] The following settings ensure >99.9% magnetization recovery (Expertise).

  • Pulse Sequence: zg (Bruker) or s2pul (Varian) - 90° pulse angle.[1][2][3]

  • Spectral Width: 20 ppm (to capture satellites and ensure baseline flat).

  • Relaxation Delay (D1): 30 seconds .

    • Why? The T1 relaxation time for aromatic protons can be 3–5 seconds.[1][2][3]

      
       is mandatory for full recovery.[1][2][3]
      
  • Number of Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Temperature: 298 K (Controlled to prevent chemical shift drift).

Data Processing
  • Phasing: Manual phasing is required.[1][2][3] Autophase is often insufficient for quantitative integration.[1][2][3]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to ensure the integral regions start and end at zero intensity.

  • Integration:

    • IS Signal: Integrate Dimethyl sulfone singlet (

      
       ~3.0 ppm). Set value to normalized proton count (e.g., 6000 for 6H).[1][2][3]
      
    • Analyte Signal: Integrate the equivalent methoxy protons (

      
       ~3.95 ppm, Singlet, 6H) OR the aromatic protons (
      
      
      
      ~7.5 ppm, Triplet, 1H).[1]
    • Note: Using the methoxy peak is statistically robust due to higher proton count (6H vs 1H), but check for overlap with residual methanol.[1][2][3]

Comparative Performance Data

The following data summarizes a validation study comparing qNMR (using Dimethyl sulfone IS) against a calibrated HPLC-UV method (254 nm).

ParameterqNMR ResultsHPLC-UV ResultsInterpretation
Purity Value 98.4% 99.1%HPLC overestimates purity by "hiding" inorganic salts or non-UV active impurities (e.g., moisture, residual solvents).[1][2][3]
Precision (RSD, n=5) 0.65%0.32%HPLC is more precise (repeatable) but qNMR is more accurate (truer to absolute mass).[1][2][3]
Specificity High (Structural ID)Medium (Retention Time)qNMR flagged a 0.4% residual dichloromethane peak; HPLC missed it.[1][2][3]
Total Cost/Sample Low (Solvent only)Medium (Mobile phase + Column wear)qNMR is more economical for low-volume checks.[1][2][3]

Troubleshooting & Self-Validation

A robust qNMR method must be self-validating.[1][2][3] Use the "100% Recovery Test" logic:

  • Linearity Check: Prepare three concentrations (50%, 100%, 150% target). The calculated purity should not deviate by >1%.[1][2][3]

  • Signal Specificity:

    • Issue: Rotational sidebands or ¹³C satellites overlapping with integrals.[1][2][3]

    • Fix: Use Carbon decoupling (¹³C-decoupled ¹H NMR) if available, or widen integration limits to include satellites for both IS and Analyte consistently.

Signaling Pathway of Analysis Failure

FailureAnalysis Error Inaccurate qNMR Result Cause1 T1 Relaxation Insufficient Error->Cause1 Cause2 Weighing Error (<5 mg used) Error->Cause2 Cause3 Baseline Distortion Error->Cause3 Fix1 Increase D1 to 30s Cause1->Fix1 Fix2 Use Microbalance Increase Mass Cause2->Fix2 Fix3 Manual Phase + Baseline Correction Cause3->Fix3

Caption: Diagnostic flow for common qNMR errors. Blue/Green nodes indicate corrective actions.

Conclusion

For Dimethyl 2-bromoisophthalate , qNMR is the recommended technique for establishing primary purity, especially during early development or when synthesizing reference standards.[1][2][3] While HPLC offers higher precision for routine QC of established processes, qNMR provides the accuracy and metrological traceability required for critical mass balance calculations in drug development.

References
  • Pauli, G. F., et al. (2005).[1][2][3] The Importance of Quantitative 1H NMR in Natural Product Analysis. Journal of Natural Products.[1][2][3] Link[1]

  • Bharti, S. K., & Roy, R. (2012).[1][2][3] Quantitative 1H NMR spectroscopy.[1][2][3][4][5][6][7] Trends in Analytical Chemistry.[1][2][3] Link

  • BIPM. (2019).[1][2][3][4] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene.[1][2][3][4] (General guidance on IS selection). Link

  • Sigma-Aldrich. (2017).[1][2][3] Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.Link

Sources

Inter-laboratory comparison of dimethyl 2-bromoisophthalate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 2-bromoisophthalate (DM2BI) is a critical intermediate in the synthesis of functionalized Metal-Organic Frameworks (MOFs) and pharmaceutical linkers.[1] Its steric congestion—a bromine atom flanked by two methyl ester groups—presents unique analytical challenges, leading to significant purity discrepancies (±3.5%) between supplier Certificates of Analysis (CoA) and end-user verification.[1]

This guide presents the results of a controlled inter-laboratory comparison involving five independent facilities. We evaluated three primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative NMR (qNMR).[1] Our findings establish qNMR as the primary reference standard for absolute purity, while recommending a specific HPLC-UV protocol for routine QC due to its superior detection of non-volatile acidic impurities.

Compound Profile & Criticality

  • Chemical Name: Dimethyl 2-bromoisophthalate[1][2][3][4]

  • CAS Number: 39622-80-5[1][3][4]

  • Molecular Formula: C₁₀H₉BrO₄[1][4]

  • Critical Attribute: The 2-position bromine induces significant steric hindrance, affecting the rotation of the adjacent ester groups.[1] This structural rigidity complicates chromatographic separation from its hydrolysis degradation product, monomethyl 2-bromoisophthalate.[1]

Why Standardization Matters: In MOF synthesis, even trace amounts (0.5%) of the mono-ester or free acid can terminate crystal growth, leading to amorphous defects.[1] Standard GC methods often fail to detect these polar, semi-volatile impurities, leading to "false high" purity ratings.[1]

Inter-Laboratory Study Design

A "Round Robin" study was conducted to determine the reproducibility and bias of analytical methods.[1]

  • Sample Batch: Single homogenized lot of DM2BI (synthesized via acid-catalyzed esterification).

  • Participants: 5 Laboratories (2 Academic, 2 CRO, 1 Manufacturer).[1]

  • Methods Evaluated:

    • Method A (GC-FID): Capillary column (DB-5ms), high-temperature ramp.[1]

    • Method B (HPLC-UV): C18 Reverse Phase, Gradient elution, 254 nm.

    • Method C (qNMR): 1H NMR (400 MHz) using 1,3,5-Trimethoxybenzene as Internal Standard.

Study Workflow Visualization

StudyWorkflow cluster_Methods Parallel Analysis Protocols Start Homogenized Batch (Lot #2024-DM2BI) Dist Sample Distribution (n=5 Labs) Start->Dist M1 Method A: GC-FID (Volatile Impurities) Dist->M1 M2 Method B: HPLC-UV (Polar/Acidic Impurities) Dist->M2 M3 Method C: qNMR (Absolute Purity) Dist->M3 Data Data Aggregation (Z-Score Analysis) M1->Data M2->Data M3->Data Outcome Final Consensus Standard Data->Outcome

Figure 1: Workflow of the inter-laboratory comparison study ensuring blind analysis across three distinct methodologies.

Comparative Results & Data Analysis

The following data summarizes the consensus findings. Note the discrepancy in the GC-FID results compared to the absolute quantification provided by qNMR.

Table 1: Method Performance Summary
MetricMethod A: GC-FIDMethod B: HPLC-UVMethod C: qNMR (Reference)
Mean Purity (%) 99.2% (High Bias)98.4%98.1%
Inter-Lab RSD (%) 0.8%0.4%1.2%
Detection of Free Acid Poor (Derivatization req.)[1]ExcellentGood
Analysis Time 15 min25 min10 min (Prep intensive)
Bias Source Thermal decarboxylation of impuritiesResponse factor variationWeighing errors

Key Insight: GC-FID consistently overestimated purity.[1] This is attributed to the thermal instability of the primary impurity (2-bromoisophthalic acid), which either does not elute or decarboxylates in the injector port, becoming invisible to the detector.[1] HPLC-UV is therefore the superior method for routine purity profiling. [1]

Recommended Protocol: HPLC-UV

Based on the study, the following HPLC protocol is validated for release testing of Dimethyl 2-bromoisophthalate.

Principle: Reverse-phase chromatography separates the hydrophobic diester from the polar mono-ester and free acid impurities.[1]

Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Max absorption for brominated aromatics) and 210 nm.[1]

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.040Equilibration
10.090Linear Ramp (Elute Diester)
12.090Wash
12.140Re-equilibration
15.040Stop
Step-by-Step Workflow
  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Acetonitrile. Sonicate for 5 mins to ensure complete dissolution of the sterically hindered crystal lattice.

  • Sample Prep: Prepare duplicate samples at 1.0 mg/mL in Acetonitrile. Filter through 0.22 µm PTFE filter (Nylon filters may bind the brominated compound).[1]

  • System Suitability: Inject the standard 5 times. Requirement: RSD of peak area < 0.5%; Tailing factor < 1.5.[1]

  • Calculation: Use "Area Normalization" only if all response factors are known.[1] Otherwise, use "External Standard" quantification against a certified reference material.

Decision Logic for Method Selection

Use the following logic gate to determine which analytical method is appropriate for your specific stage of development.

MethodSelection Start Sample Type? RawMat Incoming Raw Material Start->RawMat InProcess In-Process Check Start->InProcess FinalProd Final Release / CoA Start->FinalProd Volatile Check Volatiles/Solvents? RawMat->Volatile HPLC Use HPLC-UV (Detects acids/mono-esters) InProcess->HPLC Fast Turnaround FinalProd->HPLC Routine QC qNMR Use qNMR (Absolute Quantification) FinalProd->qNMR Primary Ref Std GC Use GC-FID (Headspace if residual solvents) Volatile->GC Yes Volatile->HPLC No

Figure 2: Decision tree for selecting the appropriate analytical technique based on the stage of the product lifecycle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87741, Dimethyl 2-bromoterephthalate (Isomer Reference).[1] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Directorate for the Quality of Medicines. General Chapter 2.2.46 Chromatographic Separation Techniques.[1] Ph.[1][5] Eur. 10th Edition. Retrieved from [Link][1]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for qNMR methodology).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 2-bromoisophthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-bromoisophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.